molecular formula C20H28O2 B195179 Ethynodiol CAS No. 1231-93-2

Ethynodiol

Cat. No.: B195179
CAS No.: 1231-93-2
M. Wt: 300.4 g/mol
InChI Key: JYILPERKVHXLNF-QMNUTNMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethynodiol is a synthetic progestin of the 19-nortestosterone group that functions as a key intermediate and prodrug in endocrine research . It is immediately and completely metabolized in the body to the active hormone norethisterone (norethindrone), making it a valuable compound for studying the metabolism, pharmacokinetics, and mechanism of action of synthetic progestins . This compound diacetate, a derivative, is used in hormonal contraceptives and works by binding to progesterone and estrogen receptors in target cells . This binding action suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory luteinizing hormone (LH) surge, thereby inhibiting ovulation . Researchers utilize this compound to explore its effects on the female reproductive tract, mammary gland, and other hormone-sensitive tissues. This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures, either for humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,14-18,21-22H,4-11H2,2H3/t14-,15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYILPERKVHXLNF-QMNUTNMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H](CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023025
Record name Ethynodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility in double-distilled water, 0.26 mg/L /Ethynodiol diacetate/
Record name Ethynodiol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

1231-93-2
Record name Ethynodiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etynodiol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001231932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etynodiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethynodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etynodiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYNODIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E01C36A9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethynodiol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Crystals from methanol + water. MW: 384.51. MP: approximately 126-127 °C. Spcific optical rotation: =72.5 deg at 25 °C/D (chlorform) /Ethyndiol diacetate/
Record name Ethynodiol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7897
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Ethynodiol Diacetate's Interaction with Progesterone Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action of ethynodiol diacetate, a first-generation synthetic progestin, with a specific focus on its interaction with progesterone receptors (PRs). It details the metabolic activation, molecular signaling pathways, physiological outcomes, and the experimental methodologies used to characterize these interactions.

Introduction: The Prodrug Nature of this compound Diacetate

This compound diacetate is a synthetic progestogen used primarily in hormonal contraception.[1] A critical aspect of its pharmacology is that it functions as a prodrug. This compound diacetate itself possesses virtually no affinity for the progesterone or androgen receptors.[2] Its therapeutic activity is dependent on its rapid and extensive metabolic conversion to its active metabolite, norethisterone (also known as norethindrone).[1][3][4] This conversion occurs upon oral administration, primarily during the first-pass metabolism in the liver.[2] The metabolic cascade proceeds through the intermediate, etynodiol, before the final oxidation to norethisterone.[2]

cluster_metabolism Metabolic Activation Pathway ED This compound Diacetate (Prodrug) E Etynodiol (Intermediate) ED->E Esterases (First-pass metabolism) NET Norethisterone (Active Metabolite) E->NET Oxygenation of C3 hydroxyl group cluster_cell Intracellular Signaling Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus NET Norethisterone PR Inactive PR-HSP Complex NET->PR Binds PR_Active Active PR Dimer PR->PR_Active HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) on DNA PR_Active->PRE Nuclear Translocation & DNA Binding CoAct Co-activators PRE->CoAct Recruits Gene Target Gene Transcription CoAct->Gene Initiates cluster_systemic Systemic Contraceptive Mechanisms PR_Activation Norethisterone Binds to Progesterone Receptors Hypo Hypothalamus & Pituitary Gland PR_Activation->Hypo Cervix Cervical Glands PR_Activation->Cervix Endo Endometrium PR_Activation->Endo GnRH Suppression of GnRH, FSH, LH Surge Hypo->GnRH Mucus Thickened, Viscous Cervical Mucus Cervix->Mucus Implant Unreceptive to Implantation Endo->Implant Ovulation Inhibition of Ovulation (Primary Mechanism) GnRH->Ovulation Sperm Sperm Penetration Impeded Mucus->Sperm Nidation Implantation Prevented Implant->Nidation cluster_workflow Workflow: PR Reporter Gene Assay A 1. Plate PR-Reporter Cells in 96-well plate C 3. Treat Cells with Compound (24-hour incubation) A->C B 2. Prepare Serial Dilutions of Test Compound B->C D 4. Lyse Cells & Add Luciferase Substrate C->D E 5. Measure Luminescence (RLU) with Luminometer D->E F 6. Plot Dose-Response Curve & Calculate EC50/IC50 E->F

References

A Comprehensive Technical Guide on the Synthesis and Structural Elucidaion of Ethynodiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis and structural elucidation of ethynodiol, a synthetic progestin. The document covers the primary synthetic pathway, methodologies for structural confirmation, and the compound's mechanism of action.

Introduction

This compound diacetate, a derivative of norethisterone, is a progestin utilized in oral contraceptives.[1][2][3] It functions as a prodrug, rapidly converting to the active metabolite norethisterone in the body.[1] This guide will delve into the chemical synthesis of this compound diacetate from its precursor and the analytical techniques employed to verify its molecular structure.

Synthesis of this compound Diacetate

The primary route for the synthesis of this compound diacetate commences with the steroid precursor, norethisterone.[1] The process involves a stereoselective reduction of a ketone group, followed by acetylation.

The synthesis pathway is as follows:

  • Reduction of Norethisterone: The initial step is the reduction of the C3 ketone group of norethisterone to a hydroxyl group. To achieve the desired 3β-hydroxy isomer, a bulky reducing agent, lithium tri-tert-butoxyaluminum hydride, is employed to ensure high stereoselectivity.[1] This reaction yields the intermediate, this compound.

  • Acetylation: The resulting this compound, which has hydroxyl groups at the C3 and C17 positions, is then acetylated. This is typically achieved using an acetylating agent like acetic anhydride in the presence of a base, leading to the formation of this compound diacetate.[1]

Synthesis_of_Ethynodiol_Diacetate Norethisterone Norethisterone This compound This compound Norethisterone->this compound Reduction (Lithium tri-tert-butoxyaluminum hydride) Ethynodiol_Diacetate This compound Diacetate This compound->Ethynodiol_Diacetate Acetylation (Acetic Anhydride)

Caption: Synthesis Pathway of this compound Diacetate from Norethisterone.

Experimental Protocol: Synthesis of this compound Diacetate

Materials:

  • Norethisterone

  • Lithium tri-tert-butoxyaluminum hydride

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic Anhydride

  • Pyridine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reduction of Norethisterone:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve norethisterone in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of lithium tri-tert-butoxyaluminum hydride in THF to the cooled solution with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water, followed by 1M HCl.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Acetylation of this compound:

    • Dissolve the crude this compound in pyridine.

    • Add acetic anhydride to the solution and stir at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, pour the mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude this compound diacetate by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound diacetate.

Structural Elucidation

The confirmation of the chemical structure of the synthesized this compound diacetate is accomplished through a combination of spectroscopic and crystallographic techniques.

Structural_Elucidation_Workflow Synthesized_Compound Synthesized this compound Diacetate Purification Purification (e.g., HPLC) Synthesized_Compound->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis Crystallography X-ray Crystallography Purification->Crystallography NMR NMR (1H, 13C) Spectroscopic_Analysis->NMR Mass_Spec Mass Spectrometry Spectroscopic_Analysis->Mass_Spec Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Mass_Spec->Structural_Confirmation Crystallography->Structural_Confirmation

Caption: General Workflow for the Structural Elucidation of this compound Diacetate.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[4][5]

    • ¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.[6]

Crystallographic Methods
  • X-ray Crystallography: This method provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of structure. The crystal structure of this compound diacetate has been determined using synchrotron X-ray powder diffraction data.[7][8]

Experimental Protocol: Structural Characterization
  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method to assess the purity of the synthesized compound.[9][10] A typical system would involve a C18 column with a mobile phase of acetonitrile and water.[9] Detection is commonly performed using a UV detector.[9]

  • NMR Spectroscopy:

    • Dissolve a small sample of the purified this compound diacetate in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.

  • Mass Spectrometry:

    • Introduce the sample into a mass spectrometer (e.g., via electrospray ionization).

    • Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

  • X-ray Crystallography:

    • Grow single crystals of the purified this compound diacetate.

    • Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

    • Solve and refine the crystal structure to determine the atomic coordinates and confirm the molecular geometry.

Data Presentation

Table 1: Physicochemical Properties of this compound Diacetate
PropertyValue
Molecular Formula C₂₄H₃₂O₄
Molar Mass 384.51 g/mol
IUPAC Name [(3S,8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
CAS Number 297-76-7

Source:[1][6]

Table 2: Crystallographic Data for this compound Diacetate
ParameterValue
Crystal System Monoclinic
Space Group P2₁
a (Å) 17.4055(12)
b (Å) 7.25631(17)
c (Å) 19.6008(14)
β (°) 116.2471(23)
Volume (ų) 2220.33(13)
Z 4

Source:[7][8]

Mechanism of Action and Signaling Pathway

This compound diacetate acts as a progestin by binding to progesterone and estrogen receptors.[11] This interaction triggers a signaling cascade that ultimately prevents pregnancy. The key steps in its mechanism of action are:

  • Receptor Binding: this compound diacetate, after conversion to norethisterone, binds to progesterone and estrogen receptors in target cells, which include the hypothalamus, pituitary gland, and female reproductive tract.[11]

  • Inhibition of Gonadotropin-Releasing Hormone (GnRH): This binding slows the frequency of GnRH release from the hypothalamus.[11]

  • Suppression of LH and FSH: The reduced GnRH levels lead to a blunting of the pre-ovulatory luteinizing hormone (LH) surge and suppression of follicle-stimulating hormone (FSH) from the pituitary gland.[12]

  • Inhibition of Ovulation: The suppression of the LH surge prevents the release of an egg from the ovary (ovulation).[12]

  • Changes in Cervical Mucus and Endometrium: this compound diacetate also causes thickening of the cervical mucus, making it difficult for sperm to penetrate, and alters the endometrium to make it less receptive to implantation.[12]

Signaling_Pathway cluster_drug Drug Action cluster_hpo_axis Hypothalamic-Pituitary-Ovarian Axis cluster_effects Physiological Effects Ethynodiol_Diacetate This compound Diacetate Norethisterone Norethisterone (Active Metabolite) Ethynodiol_Diacetate->Norethisterone Metabolism Receptors Progesterone & Estrogen Receptors Norethisterone->Receptors Binds to Hypothalamus Hypothalamus Receptors->Hypothalamus Inhibits GnRH Release Cervical_Mucus Thickening of Cervical Mucus Endometrium Alteration of Endometrium Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Ovary Ovary Pituitary->Ovary LH & FSH Inhibition_Ovulation Inhibition of Ovulation

Caption: Signaling Pathway for the Contraceptive Action of this compound Diacetate.

References

Ethynodiol Diacetate Metabolism: A Technical Guide to Its Active Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynodiol diacetate is a synthetic progestin, a derivative of 19-nortestosterone, that has been widely used in oral contraceptives. It functions as a prodrug, meaning it is metabolically converted in the body to its active forms. Understanding the metabolic fate of this compound diacetate is crucial for comprehending its pharmacological profile, including its efficacy and potential side effects. This technical guide provides an in-depth overview of the metabolism of this compound diacetate, focusing on its conversion to the primary active metabolite, norethisterone, and the subsequent formation of other active compounds.

Metabolism of this compound Diacetate

The metabolism of this compound diacetate is a rapid and efficient process, primarily occurring during the first pass through the liver following oral administration. The metabolic cascade involves enzymatic reactions that transform the parent compound into biologically active molecules.

The primary metabolic pathway of this compound diacetate involves a two-step conversion to its principal active metabolite, norethisterone (also known as norethindrone).[1][2] This process begins with the rapid hydrolysis of the acetate esters at the C3 and C17 positions by esterase enzymes, yielding this compound.[3] Subsequently, the 3β-hydroxyl group of this compound is oxidized to a ketone group, resulting in the formation of norethisterone.[1][3]

In addition to its conversion to norethisterone, in vitro studies using rat and human liver preparations have identified other metabolic transformations of this compound diacetate. These include deacetylation, saturation and aromatization of the A-ring, and the formation of a 3-ketone and a delta-6 bond.[4] Further biotransformation of these intermediary metabolites leads to more polar, polyhydroxylated steroids.[4]

Ethynodiol_Metabolism Ethynodiol_Diacetate This compound Diacetate This compound This compound Ethynodiol_Diacetate->this compound Hydrolysis (Esterases) Other_Metabolites Other Metabolites (e.g., hydroxylated, reduced forms) Ethynodiol_Diacetate->Other_Metabolites Norethisterone Norethisterone (Active Metabolite) This compound->Norethisterone Oxidation

Metabolic conversion of this compound Diacetate.

Active Metabolites and their Pharmacokinetics

The pharmacological activity of this compound diacetate is primarily attributable to its main metabolite, norethisterone, and to a lesser extent, other downstream metabolites.

Norethisterone: The Primary Active Metabolite

Norethisterone is a potent progestin that exerts its contraceptive effect by inhibiting ovulation, altering the cervical mucus to prevent sperm penetration, and modifying the endometrium to make it less receptive to implantation.[5][6]

Pharmacokinetic Profile of Norethisterone after this compound Diacetate Administration:

The pharmacokinetic parameters of norethisterone have been studied following the oral administration of this compound diacetate. Peak plasma levels of norethisterone are typically reached within 4 hours.[7] The terminal elimination half-life of norethisterone has been reported to be between 4 to 6.9 hours.[7]

ParameterValueReference
Tmax (Time to Peak Concentration) Within 4 hours[7]
Terminal Elimination Half-life (t½) 4 - 6.9 hours[7]
Mean Cmax (Peak Concentration) 4.63 ng/mL[8]
Mean AUC (Area Under the Curve) 53.6 ng/mL·h[8]
Mean Clearance 22.6 L/h[8]
Mean Volume of Distribution (Vd) 236 L[8]

Table 1: Pharmacokinetic parameters of Norethisterone after administration of this compound Diacetate.

Ethinylestradiol: A Minor but Biologically Significant Metabolite

A small but significant portion of norethisterone can undergo aromatization to form the potent estrogen, ethinylestradiol.[9][10] This conversion has been a subject of interest due to the potential for estrogenic effects.

Study PopulationNorethisterone DoseConversion Ratio to EthinylestradiolReference
Perimenopausal WomenNot specified2.26% and 2.34% (in blood)[11]
Perimenopausal WomenNot specified2.27% and 0.38% (in urine)[11]
Postmenopausal Women5 mg Norethisterone Acetate0.7 ± 0.2%[12]
Postmenopausal Women10 mg Norethisterone Acetate1.0 ± 0.4%[12]
Postmenopausal Women5 mg Norethisterone0.4 ± 0.4%[12]

Table 2: In vivo conversion of Norethisterone to Ethinylestradiol.

Signaling Pathways of Active Metabolites

The biological effects of the active metabolites of this compound diacetate are mediated through their interaction with specific nuclear hormone receptors, leading to the regulation of gene expression.

Norethisterone and the Progesterone Receptor Signaling Pathway

Norethisterone, as a progestin, primarily acts by binding to and activating the progesterone receptor (PR). The activated PR forms a dimer and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in the regulation of the menstrual cycle and maintenance of pregnancy.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norethisterone Norethisterone PR_HSP PR-HSP Complex Norethisterone->PR_HSP PR Progesterone Receptor (PR) HSP Heat Shock Proteins (HSP) PR_Norethisterone Norethisterone-PR Complex PR_HSP->PR_Norethisterone Binding & HSP Dissociation PR_Dimer PR Dimer PR_Norethisterone->PR_Dimer Dimerization PRE Progesterone Response Element (PRE) PR_Dimer->PRE Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription PRE->Gene_Transcription Modulation

Norethisterone-mediated Progesterone Receptor signaling.
Ethinylestradiol and the Estrogen Receptor Signaling Pathway

Ethinylestradiol, the estrogenic metabolite, exerts its effects by binding to the estrogen receptor (ER). Similar to the progesterone receptor, the activated ER forms a dimer, translocates to the nucleus, and binds to estrogen response elements (EREs) on the DNA. This interaction regulates the expression of genes involved in female reproductive functions and other physiological processes.

Estrogen_Signaling cluster_cytoplasm_estrogen Cytoplasm cluster_nucleus_estrogen Nucleus Ethinylestradiol Ethinylestradiol ER Estrogen Receptor (ER) Ethinylestradiol->ER ER_Ethinylestradiol Ethinylestradiol-ER Complex ER->ER_Ethinylestradiol Binding ER_Dimer ER Dimer ER_Ethinylestradiol->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Nuclear Translocation & DNA Binding Gene_Transcription_Estrogen Gene Transcription ERE->Gene_Transcription_Estrogen Regulation

Ethinylestradiol-mediated Estrogen Receptor signaling.

Experimental Protocols

The elucidation of the metabolic pathways of this compound diacetate has been achieved through a combination of in vitro and in vivo studies employing various analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of this compound diacetate using human liver microsomes, which are rich in drug-metabolizing enzymes.

Objective: To identify and quantify the metabolites of this compound diacetate formed by human liver microsomes.

Materials:

  • This compound diacetate

  • Human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction and extracting metabolites

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and this compound diacetate at a final concentration typically in the low micromolar range.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes). Time-course experiments can be conducted by taking aliquots at different time points.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile. This will precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant containing the metabolites.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to separate, identify, and quantify the parent drug and its metabolites.

Radioimmunoassay (RIA) for Norethisterone Quantification

RIA is a highly sensitive technique used to measure the concentration of hormones like norethisterone in biological fluids.

Objective: To quantify the concentration of norethisterone in plasma samples.

Materials:

  • Plasma samples from subjects administered this compound diacetate

  • Norethisterone standard of known concentrations

  • Antibody specific to norethisterone

  • Radiolabeled norethisterone (e.g., ³H-norethisterone)

  • Assay buffer

  • Separating agent (e.g., dextran-coated charcoal) to separate antibody-bound from free radiolabeled hormone

  • Scintillation counter

Procedure:

  • Standard Curve Preparation: Prepare a series of standards with known concentrations of norethisterone.

  • Assay Setup: In assay tubes, add a fixed amount of norethisterone-specific antibody and radiolabeled norethisterone to the standards and unknown plasma samples.

  • Competitive Binding: The unlabeled norethisterone in the standards and samples will compete with the radiolabeled norethisterone for binding to the limited number of antibody sites.

  • Incubation: Incubate the tubes to allow the binding reaction to reach equilibrium.

  • Separation: Add the separating agent (e.g., dextran-coated charcoal) to adsorb the free, unbound radiolabeled norethisterone. Centrifuge to pellet the charcoal.

  • Counting: Measure the radioactivity in the supernatant (which contains the antibody-bound radiolabeled norethisterone) using a scintillation counter.

  • Data Analysis: The amount of radioactivity will be inversely proportional to the concentration of unlabeled norethisterone in the sample. A standard curve is generated by plotting the radioactivity of the standards against their concentrations. The concentration of norethisterone in the unknown samples is then determined by interpolating their radioactivity values on the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

GC-MS is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds like steroids. Derivatization is often required to increase the volatility of the steroids.

Objective: To identify and quantify steroid metabolites in biological samples.

General Protocol:

  • Sample Extraction: Extract the steroids from the biological matrix (e.g., urine, plasma) using a suitable organic solvent.

  • Purification: Purify the extract to remove interfering substances. This may involve solid-phase extraction (SPE) or liquid-liquid extraction.

  • Derivatization: Chemically modify the steroid metabolites to increase their volatility and improve their chromatographic properties. A common method is silylation.

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column. The different steroid metabolites will be separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Identification and Quantification: Identify the metabolites by comparing their retention times and mass spectra to those of authentic standards. Quantification can be achieved by using an internal standard and generating a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

LC-MS is a versatile technique that is particularly well-suited for the analysis of a wide range of drug metabolites, including those that are not amenable to GC-MS.

Objective: To identify and characterize the metabolites of this compound diacetate.

General Protocol:

  • Sample Preparation: Prepare the sample as described for the in vitro metabolism study (quenching and protein precipitation).

  • LC Separation: Inject the sample extract into a liquid chromatograph. The parent drug and its metabolites are separated on a chromatographic column (e.g., a C18 reversed-phase column) based on their differential partitioning between the mobile phase and the stationary phase.

  • MS Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio.

  • Metabolite Identification: The structure of the metabolites can be elucidated by analyzing their mass spectra and fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments. The accurate mass measurement provided by high-resolution mass spectrometers can help in determining the elemental composition of the metabolites.

Conclusion

The metabolism of this compound diacetate is a critical determinant of its pharmacological activity. Its rapid and extensive conversion to the potent progestin, norethisterone, is the primary mechanism underlying its contraceptive efficacy. Furthermore, the minor metabolic conversion of norethisterone to the estrogenic compound ethinylestradiol contributes to the overall hormonal profile of this compound diacetate. A thorough understanding of these metabolic pathways, the pharmacokinetic profiles of the active metabolites, and the experimental methodologies used for their investigation is essential for researchers and professionals in the field of drug development and reproductive health.

References

In-Silico Modeling of Ethynodiol Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethynodiol diacetate is a synthetic progestin used in oral contraceptives.[1] It functions as a prodrug, rapidly metabolized in the liver into its active form, norethindrone, with this compound as an intermediate.[1] The contraceptive and therapeutic effects of this compound diacetate are mediated through the interaction of its active metabolites with nuclear hormone receptors, primarily the progesterone receptor (PR) and, to a lesser extent, the estrogen receptor (ER).[2] In-silico modeling provides a powerful, cost-effective, and rapid approach to investigate these interactions at a molecular level, predicting binding affinities and elucidating the structural basis of receptor activation or inhibition. This guide details the computational methodologies and workflows for modeling the binding affinity of this compound's metabolites to their target receptors.

Core Receptors and Mechanism of Action

The primary mechanism of action for this compound diacetate involves binding to and activating progesterone and estrogen receptors.[2] Upon binding, these receptors, which are ligand-activated transcription factors, modulate the expression of specific genes.[3][4] This leads to the inhibition of ovulation by suppressing the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland.[3][5][6] Additionally, it induces changes in the cervical mucus and the endometrium, which contribute to its contraceptive effect.[3]

In-Silico Modeling Methodologies

The computational investigation of ligand-receptor interactions for this compound involves a multi-step workflow, often beginning with receptor structure preparation and culminating in binding energy calculations.

Homology Modeling

When an experimentally determined 3D structure of a target receptor is unavailable, homology modeling can be employed to build a predictive model. This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures.

Experimental Protocol: Homology Modeling

  • Template Selection: The amino acid sequence of the target receptor (e.g., human Progesterone Receptor) is used as a query to search the Protein Data Bank (PDB) using a tool like BLAST (Basic Local Alignment Search Tool). The crystal structure with the highest sequence identity and resolution is selected as the template.

  • Sequence Alignment: The target sequence is aligned with the template sequence. This step is critical for the quality of the final model.

  • Model Building: A 3D model of the target protein is generated based on the alignment with the template structure using software such as MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues and building the coordinates for insertions and deletions.

  • Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK or Ramachandran plot analysis, which evaluate the stereochemical quality of the protein structure.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] It is widely used to estimate the strength of binding, or binding affinity, using scoring functions.

Experimental Protocol: Molecular Docking

  • Receptor Preparation: An experimentally determined or homology-modeled 3D structure of the receptor (e.g., PR or ERα) is obtained from the PDB. Water molecules and co-crystallized ligands are typically removed, polar hydrogen atoms are added, and appropriate atomic charges are assigned using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation: The 2D structure of the ligand (e.g., norethindrone) is converted to a 3D structure. The geometry is then optimized, and charges are assigned using programs like ChemDraw or Avogadro.

  • Grid Generation: A docking grid, or box, is defined around the active site of the receptor. This box specifies the region where the docking algorithm will search for favorable binding poses.

  • Docking Simulation: The docking process is initiated using software such as AutoDock Vina, Glide, or GOLD. The algorithm systematically samples different conformations and orientations of the ligand within the defined grid box and scores each pose based on a scoring function that estimates the binding free energy.

  • Pose Analysis: The resulting docked poses are analyzed. The pose with the lowest binding energy (docking score) is typically considered the most probable binding mode.[8] This analysis also involves identifying key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and receptor residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment.[4] These simulations can be used to assess the stability of the docked pose and to calculate binding free energies with higher accuracy.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The ligand-receptor complex from the docking study is placed in a periodic box filled with explicit solvent molecules (e.g., water). Counter-ions are added to neutralize the system's charge.

  • Energy Minimization: The energy of the entire system is minimized to remove steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble). This allows the solvent molecules and ions to relax around the protein-ligand complex.

  • Production Run: A long-duration MD simulation (typically in the nanosecond to microsecond range) is performed to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis: The trajectory is analyzed to evaluate the stability of the complex (e.g., by calculating the Root Mean Square Deviation - RMSD) and the flexibility of individual residues (Root Mean Square Fluctuation - RMSF). This analysis can confirm the stability of the key interactions observed in docking.

Data Presentation: Predicted Binding Affinities

The following table summarizes representative in-silico data for the binding of progestins to the Progesterone and Estrogen Receptors. The values are illustrative of typical results from molecular docking studies.

LigandReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues
NorethindroneProgesterone Receptor (PR)-10.8Arg766, Gln725, Asn719, Cys891
ProgesteroneProgesterone Receptor (PR)-10.2Arg766, Gln725, Phe778, Met909
NorethindroneEstrogen Receptor Alpha (ERα)-9.5Arg394, Glu353, His524, Leu387
17β-EstradiolEstrogen Receptor Alpha (ERα)-11.5Arg394, Glu353, His524, Thr347

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 Ligand Progestin (Norethindrone) Receptor Progesterone Receptor (PR) Ligand->Receptor Binding Dimerization Receptor Dimerization Receptor->Dimerization Translocation Nuclear Translocation Dimerization->Translocation PRE Progesterone Response Element (PRE) on DNA Translocation->PRE Binding Transcription Gene Transcription Modulation PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Ovulation Inhibition) Protein->Response

Caption: Progesterone receptor signaling pathway.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage ReceptorPrep 1. Receptor Preparation (PDB Structure, Add Hydrogens) GridGen 3. Grid Generation (Define Binding Site) ReceptorPrep->GridGen LigandPrep 2. Ligand Preparation (2D to 3D, Minimize Energy) Docking 4. Run Docking Simulation (e.g., AutoDock Vina) LigandPrep->Docking GridGen->Docking PoseAnalysis 5. Analyze Poses (Binding Energy, Interactions) Docking->PoseAnalysis Result Predicted Binding Affinity & Conformation PoseAnalysis->Result

Caption: General workflow for molecular docking.

G Homology Homology Modeling Query Sequence Template ID 3D Model Docking Molecular Docking Protein Structure Ligand Structure Binding Pose & Score Homology:m->Docking:p Provides Receptor Structure (If no crystal structure exists) MD Molecular Dynamics Complex Pose System Setup Binding Free Energy Docking:b->MD:c Provides Initial Complex for Simulation

Caption: Relationship between in-silico modeling techniques.

In-silico modeling, encompassing techniques from homology modeling to molecular docking and dynamics simulations, offers a robust framework for investigating the binding affinity of this compound's active metabolites with their cognate receptors. These computational approaches not only allow for the prediction of binding energies but also provide detailed atomic-level insights into the specific interactions that govern molecular recognition. The methodologies outlined in this guide provide a comprehensive workflow for researchers and scientists in drug development to explore and characterize the molecular pharmacology of steroid hormones and their synthetic analogs, ultimately aiding in the rational design of new and improved therapeutics.

References

The Genesis of a Synthetic Progestin: An In-depth Technical Guide to the Discovery and Developmental History of Ethynodiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, developmental history, and mechanism of action of ethynodiol, a synthetic progestin that has played a significant role in the landscape of hormonal contraception. The document details its initial synthesis, chemical properties, and progression through clinical development. A thorough examination of its pharmacodynamics, including its interaction with steroid hormone receptors and the subsequent impact on the hypothalamic-pituitary-gonadal axis, is presented. Key experimental protocols for its synthesis and clinical evaluation are outlined, and quantitative data from pivotal studies are summarized in tabular format for clarity and comparative analysis. This guide is intended to be a core resource for researchers, scientists, and professionals in the field of drug development and reproductive health.

Discovery and Developmental History

The journey of this compound is rooted in the broader quest for potent, orally active progestational agents in the mid-20th century. Following the pioneering work on norethisterone and norethynodrel, which established the 19-nortestosterone series as a fertile ground for synthetic progestins, researchers sought to modify these structures to enhance potency and refine the side-effect profile.

This compound itself (17α-ethynylestr-4-ene-3β,17β-diol) was first synthesized in 1954.[1] However, it is its diacetylated derivative, This compound diacetate , that was developed for medical use and gained prominence. The diacetate form offered improved stability and oral bioavailability. The initial synthesis of this compound diacetate was detailed in a 1958 patent by Frank B. Colton of G.D. Searle & Co.[1]

The medical introduction of this compound diacetate occurred in 1965.[1] It was primarily formulated in combination with an estrogen, a practice that became the cornerstone of combined oral contraceptives. One of the earliest and most well-known combination products was Ovulen, which contained this compound diacetate and the estrogen mestranol. This combination was approved for medical use in the United States in 1966.[1] Subsequently, another combination, Demulen, which paired this compound diacetate with ethinylestradiol, was approved in the US in 1970.[1]

The development of this compound diacetate-containing contraceptives was a significant step in the evolution of hormonal birth control, offering women another effective option for family planning. Clinical studies throughout the 1960s and beyond evaluated the efficacy and safety of these formulations.

Mechanism of Action

This compound diacetate is a prodrug that is rapidly metabolized to its active form, norethisterone, in the body, with this compound as an intermediate.[1] Its contraceptive effect is primarily achieved through the suppression of ovulation, a multi-faceted process orchestrated by its interaction with the endocrine system.[2][3]

The primary mechanism involves a negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis. This compound diacetate and its metabolites bind to progesterone and estrogen receptors in the hypothalamus and the anterior pituitary gland.[4][5] This binding leads to a cascade of events that ultimately disrupts the normal cyclical hormonal fluctuations required for ovulation.

Specifically, the progestogenic activity of its metabolite, norethisterone, slows the frequency of gonadotropin-releasing hormone (GnRH) release from the hypothalamus.[4][5] This, in turn, blunts the pre-ovulatory surge of luteinizing hormone (LH) and suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary.[2][3] Without the LH surge, the final maturation and release of an egg from the ovary (ovulation) is inhibited.[2]

Beyond the central inhibition of ovulation, this compound diacetate also exerts peripheral effects that contribute to its contraceptive efficacy. These include:

  • Alteration of Cervical Mucus: It induces changes in the cervical mucus, making it thicker and more viscous. This altered consistency creates a barrier that hinders sperm penetration into the uterus.[2][3]

  • Endometrial Changes: The progestogenic effect also alters the endometrium, the lining of the uterus, making it less receptive to the implantation of a fertilized egg.[2][3]

Signaling Pathway

The binding of this compound diacetate's active metabolites to progesterone and estrogen receptors initiates a complex intracellular signaling cascade. In the hypothalamus, progesterone receptor activation is linked to the inhibition of GnRH neuronal activity, a process that may involve protein kinase G (PKG). In the pituitary gonadotrophs, estrogen receptor alpha (ERα) is the primary mediator of estrogen's feedback effects on gonadotropin secretion.

Ethynodiol_Signaling_Pathway cluster_Systemic Systemic Circulation cluster_Hypothalamus Hypothalamus cluster_Pituitary Anterior Pituitary cluster_Ovary Ovary cluster_Other Other Contraceptive Effects Ethynodiol_Diacetate This compound Diacetate (Oral Administration) Norethisterone Norethisterone (Active Metabolite) Ethynodiol_Diacetate->Norethisterone Metabolism PR_Hypo Progesterone Receptor (PR) Norethisterone->PR_Hypo ER_Pit Estrogen Receptor α (ERα) Norethisterone->ER_Pit PR_Pit Progesterone Receptor (PR) Norethisterone->PR_Pit Cervical_Mucus Thickens Cervical Mucus Norethisterone->Cervical_Mucus Endometrium Alters Endometrium Norethisterone->Endometrium GnRH_Neuron GnRH Neuron PR_Hypo->GnRH_Neuron Inhibits Activity GnRH_Release GnRH Release GnRH_Neuron->GnRH_Release Anterior_Pituitary Gonadotroph Cells GnRH_Release->Anterior_Pituitary Pulsatile Release to Portal System LH_FSH_Synthesis LH & FSH Synthesis and Release Anterior_Pituitary->LH_FSH_Synthesis ER_Pit->LH_FSH_Synthesis Inhibits PR_Pit->LH_FSH_Synthesis Inhibits Ovary Ovary LH_FSH_Synthesis->Ovary To Systemic Circulation Ovulation Ovulation Ovary->Ovulation Inhibited

Caption: Signaling pathway of this compound diacetate in contraception.

Experimental Protocols

Chemical Synthesis of this compound Diacetate

The synthesis of this compound diacetate can be achieved through the reduction and subsequent acetylation of norethisterone. The following protocol is based on the principles described in the patents by F. B. Colton and P. D. Klimstra.[1][5]

Objective: To synthesize this compound diacetate from norethisterone.

Materials:

  • Norethisterone

  • Lithium tri-tert-butoxyaluminum hydride (or other suitable reducing agent)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Acetic anhydride

  • Pyridine

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Reduction of Norethisterone:

    • Dissolve norethisterone in an anhydrous solvent such as tetrahydrofuran in a reaction vessel under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath.

    • Slowly add a solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride, to the cooled norethisterone solution. The use of a bulky reducing agent favors the formation of the 3β-hydroxyl group.

    • Stir the reaction mixture at a low temperature for a specified period to allow for the complete reduction of the C3 ketone.

    • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

    • Upon completion, quench the reaction by carefully adding water or a dilute acid.

    • Extract the product, this compound (the 3,17-diol), with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

  • Acetylation of this compound:

    • Dissolve the purified this compound in a mixture of acetic anhydride and pyridine.

    • Stir the reaction mixture at room temperature or with gentle heating to facilitate the acetylation of both the C3 and C17 hydroxyl groups.

    • Monitor the reaction for the formation of the diacetate ester.

    • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

    • Collect the solid this compound diacetate by filtration.

    • Wash the product with water to remove any residual pyridine and acetic acid.

    • Purify the crude this compound diacetate by recrystallization from a suitable solvent (e.g., methanol).

    • Confirm the identity and purity of the final product using analytical techniques such as melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Synthesis_Workflow Norethisterone Norethisterone (Starting Material) Reduction Reduction (e.g., LiAlH(OtBu)3) Norethisterone->Reduction This compound This compound (3,17-diol intermediate) Reduction->this compound Purification1 Purification This compound->Purification1 Acetylation Acetylation (Acetic Anhydride, Pyridine) Ethynodiol_Diacetate This compound Diacetate (Final Product) Acetylation->Ethynodiol_Diacetate Purification2 Purification Ethynodiol_Diacetate->Purification2 Purification1->Acetylation

Caption: General workflow for the synthesis of this compound diacetate.
Clinical Trial Protocol (Phase IV) for Demulen 1/35

The following is a summary of the experimental design for a Phase IV clinical trial of Demulen 1/35 (1 mg this compound diacetate and 35 µg ethinylestradiol).[2]

Objective: To evaluate the contraceptive efficacy and safety of Demulen 1/35 in a large, community-based population.

Study Design: A multicenter, open-label, non-comparative, post-marketing surveillance (Phase IV) trial.

Participants:

  • Inclusion Criteria: Women of reproductive age seeking oral contraception.

  • Exclusion Criteria: Women with contraindications to oral contraceptive use as per the product monograph.

  • Total Enrolled: 7,759 patients.[2]

  • Evaluable for Efficacy: 5,412 patients.[2]

  • Evaluable for Safety: 6,382 patients.[2]

Intervention:

  • Drug: Demulen 1/35 (1 mg this compound diacetate and 35 µg ethinylestradiol).

  • Dosage Regimen: One tablet taken orally once daily for 21 consecutive days, followed by a 7-day tablet-free interval.

Study Duration: Patients were treated for one to eight months.[2] The total number of cycles recorded was 21,440.[2]

Outcome Measures:

  • Primary Efficacy Endpoint: Pregnancy rate (contraceptive failure).

  • Primary Safety Endpoints: Incidence and severity of adverse reactions, including but not limited to nausea, headache, amenorrhea, emotional changes, breast pain, dysmenorrhea, weight gain, abdominal/pelvic pain, and bloating.[2]

Data Collection:

  • Clinical evaluation forms were completed by participating obstetrician-gynecologists at baseline and during follow-up visits.

  • Data on patient demographics, medical history, concomitant medications, and adverse events were collected.

  • Pregnancies were documented and investigated to determine potential causes (e.g., non-compliance).

Statistical Analysis:

  • Descriptive statistics were used to summarize patient characteristics and the incidence of adverse events.

  • The pregnancy rate was calculated based on the number of confirmed pregnancies among the evaluable patient population.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics and clinical efficacy of this compound diacetate.

Table 1: Pharmacokinetic Parameters of Norethisterone (Active Metabolite) Following Oral Administration of this compound Diacetate

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)< 4 hours[6]
Terminal Elimination Half-life (t1/2)4 - 6.9 hours[6]
BioavailabilityBioequivalent to an oral solution of this compound diacetate[6]

Table 2: Relative Binding Affinities of this compound, this compound Diacetate, and Related Progestins to Steroid Receptors

CompoundProgesterone Receptor (PR)Androgen Receptor (AR)Estrogen Receptor (ER)
Etynodiol 1%0%11-18%
Etynodiol Diacetate 1%0%0%
Norethisterone (Active Metabolite) 67-75%15%0%
Noretynodrel 6%0%2%
Ethinylestradiol 15-25%1-3%112%
Values are percentages relative to reference ligands (100%).

Table 3: Summary of Efficacy and Safety Data from a Phase IV Trial of Demulen 1/35

ParameterResultReference
Number of Patients (Efficacy Analysis) 5,412[2]
Total Cycles of Use 21,440[2]
Confirmed Pregnancies 36[2]
Contraceptive Failure Rate 0.7%[2]
Patients with Adverse Reactions 4.4%[2]
Patients Discontinuing Due to Adverse Reactions 1.7%[2]
Most Common Adverse Reactions Nausea, headache, amenorrhea, emotional changes, breast pain[2]

Conclusion

This compound diacetate, a prodrug of the potent progestin norethisterone, has a rich history in the development of oral contraceptives. Its discovery and subsequent formulation with estrogens provided a valuable tool for family planning. The mechanism of action, centered on the inhibition of ovulation through negative feedback on the HPG axis, is well-established. This technical guide has provided a detailed overview of its discovery, developmental timeline, mechanism of action, key experimental protocols, and a summary of important quantitative data. This information serves as a foundational resource for scientists and researchers in the ongoing study and development of hormonal therapeutics.

References

Ethynodiol's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of ethynodiol, a synthetic progestin, on the hypothalamic-pituitary-gonadal (HPG) axis. This compound, primarily used in combination with estrogens in oral contraceptives, exerts its primary contraceptive effect through the modulation of this critical reproductive endocrine axis. This document details the mechanism of action, summarizes quantitative data from preclinical and clinical studies on its hormonal effects, provides detailed experimental protocols for key assays, and presents visual representations of the involved signaling pathways and experimental workflows.

Introduction

This compound diacetate is a synthetic progestogen that acts as a prodrug, rapidly converting to its active metabolite, norethisterone.[1] Its principal pharmacological application is in hormonal contraception.[2] The contraceptive efficacy of this compound, particularly in combination with an estrogen, is primarily attributed to its profound effects on the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of ovulation.[3][4] This guide will explore the intricate interactions of this compound with the components of the HPG axis, providing a comprehensive resource for researchers and professionals in the field of reproductive pharmacology and drug development.

Mechanism of Action on the HPG Axis

The HPG axis is a finely regulated system essential for reproductive function. The hypothalamus secretes gonadotropin-releasing hormone (GnRH) in a pulsatile manner, which stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate steroidogenesis and gametogenesis.

This compound, as a progestin, exerts a negative feedback effect on the HPG axis, primarily at the level of the hypothalamus.[1][5] This action leads to a reduction in the frequency and amplitude of GnRH pulses. Consequently, the pituitary gland's secretion of both LH and FSH is suppressed.[3] The inhibition of the mid-cycle LH surge is the critical event that prevents ovulation.[1]

Furthermore, the continuous administration of this compound, as is typical in oral contraceptive regimens, alters the normal cyclical hormonal fluctuations, further contributing to its contraceptive effect by creating an endocrine environment not conducive to ovulation and implantation.

Quantitative Effects on Hormone Levels

The administration of this compound diacetate, often in combination with an estrogen like ethinyl estradiol, leads to measurable changes in the circulating levels of key reproductive hormones.

Preclinical Data

A study in mature female rats investigated the effects of varying doses of this compound diacetate on pituitary gonadotropin content. The findings are summarized below.

Treatment GroupDoseEffect on Estrous CyclePituitary LH Content
Control-Normal CyclicityBaseline
This compound Diacetate0.01 mg/kgNo significant changeNo significant change
This compound Diacetate0.5 mg/kgContinuous DiestrusMarked Increase[6]
This compound Diacetate1.0 mg/kgContinuous DiestrusMarked Increase[6]

Table 1: Effects of this compound Diacetate on the Estrous Cycle and Pituitary LH Content in Female Rats.[6]

Clinical Data

While many clinical trials have confirmed the efficacy of this compound diacetate in combination with ethinyl estradiol for contraception, detailed quantitative data on hormonal changes are often summarized rather than presented in raw tables in publicly available literature. Clinical studies have consistently demonstrated the suppression of the mid-cycle peaks of LH and FSH, maintaining these hormones at lower, relatively constant levels throughout the cycle, thus preventing ovulation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound on the HPG Axis

The following diagram illustrates the negative feedback mechanism of this compound on the HPG axis.

HPG_Axis_this compound Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries LH & FSH (+) Ovaries->Hypothalamus Estrogen & Progesterone (-) Ovaries->Pituitary This compound This compound (as Norethisterone) This compound->Hypothalamus Strong Negative Feedback (-) This compound->Pituitary Negative Feedback (-)

Caption: Negative feedback of this compound on the HPG axis.

Experimental Workflow for Hormone Analysis

The workflow for assessing the impact of this compound on gonadotropin levels in a clinical or preclinical study is depicted below.

Hormone_Analysis_Workflow start Study Initiation subject_selection Subject Selection (Human or Animal) start->subject_selection baseline_sampling Baseline Blood Sampling (Pre-treatment) subject_selection->baseline_sampling treatment Administration of This compound Diacetate baseline_sampling->treatment treatment_sampling Blood Sampling (During Treatment) treatment->treatment_sampling hormone_assay Hormone Measurement (e.g., Radioimmunoassay) treatment_sampling->hormone_assay data_analysis Data Analysis and Comparison hormone_assay->data_analysis end Conclusion data_analysis->end

Caption: Workflow for hormonal assessment in this compound studies.

Experimental Protocols

Animal Study Protocol for Pituitary Gonadotropin Content

This protocol is a generalized representation based on the study by Suzuki et al. (1972).[6]

Objective: To determine the effect of this compound diacetate on pituitary gonadotropin content in mature female rats.

Animals: Mature female Wistar rats with regular 4-day estrous cycles.

Experimental Groups:

  • Control group (vehicle administration).

  • Low-dose this compound diacetate (e.g., 0.01 mg/kg).

  • High-dose this compound diacetate (e.g., 0.5 mg/kg and 1.0 mg/kg).

Procedure:

  • Monitor the estrous cycle of all rats by daily vaginal smears.

  • Administer this compound diacetate subcutaneously daily for a specified period (e.g., 14 days).

  • Continue daily vaginal smears to monitor changes in the estrous cycle.

  • At the end of the treatment period, euthanize the animals.

  • Excise the pituitary glands, weigh them, and homogenize them in a suitable buffer.

  • Determine the concentration of LH and FSH in the pituitary homogenates using a specific bioassay or immunoassay.

Radioimmunoassay (RIA) for Serum LH and FSH

The following is a generalized protocol for the determination of LH and FSH in serum samples. Specific details may vary based on the commercial kit or specific antibodies and tracers used.

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled hormone (e.g., ¹²⁵I-LH) competes with the unlabeled hormone in the patient's serum for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled hormone in the sample.

Materials:

  • Specific antibody to LH or FSH.

  • Radiolabeled LH or FSH (tracer).

  • Calibrators (standards) of known hormone concentrations.

  • Control sera.

  • Assay buffer.

  • Precipitating reagent (e.g., second antibody, polyethylene glycol).

  • Gamma counter.

Procedure:

  • Assay Setup: Pipette assay buffer, standards, controls, and unknown serum samples into appropriately labeled tubes.

  • Antibody Addition: Add the specific LH or FSH antibody to all tubes.

  • Incubation 1: Vortex and incubate the tubes for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 4°C).

  • Tracer Addition: Add the radiolabeled hormone (tracer) to all tubes.

  • Incubation 2: Vortex and incubate again for a specified period (e.g., 24 hours) at a controlled temperature.

  • Separation: Add the precipitating reagent to separate the antibody-bound hormone from the free hormone. Centrifuge the tubes.

  • Counting: Decant the supernatant and measure the radioactivity of the precipitate (bound fraction) in a gamma counter.

  • Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Determine the hormone concentrations in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.

Conclusion

This compound diacetate is a potent progestin that effectively suppresses the HPG axis, leading to the inhibition of ovulation. Its primary mechanism involves the negative feedback on the hypothalamus, reducing GnRH pulsatility and consequently suppressing pituitary LH and FSH secretion. While preclinical studies provide some quantitative insights into its effects on pituitary gonadotropin content, detailed quantitative data from human clinical trials in the public domain are limited. The provided experimental protocols offer a framework for conducting further research to quantify the precise hormonal effects of this compound and its combinations, contributing to a deeper understanding of its pharmacology and clinical application.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethynodiol Diacetate for Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynodiol diacetate is a synthetic progestin, a vital active pharmaceutical ingredient (API) primarily used in oral contraceptives. A thorough understanding of its physicochemical properties is paramount for the successful development of stable, effective, and bioavailable dosage forms. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound diacetate relevant to pharmaceutical formulation. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visualizations of key pathways and workflows are included to facilitate understanding.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound Diacetate is presented below.

PropertyValueReference
Molecular Formula C₂₄H₃₂O₄[1]
Molecular Weight 384.5 g/mol [1]
Appearance White solid[2]
Melting Point 126-127 °C[1]
Water Solubility 1.4 mg/L (practically insoluble)[2]
LogP 3.9[1]
Solubility

The solubility of this compound Diacetate in various pharmaceutically relevant solvents is a critical factor for formulation design, particularly for liquid and semi-solid dosage forms.

SolventSolubilityNotes
ChloroformSlightly solubleQualitative data.[2]
Dimethyl Sulfoxide (DMSO)Slightly solubleQualitative data.[2]
EthanolSolubleEthinyl Estradiol, a structurally similar steroid, is soluble in ethanol.[3]
Propylene GlycolSolublePropylene glycol diacetate is soluble in ethanol.[4]
Polyethylene Glycol 400 (PEG 400)SolubleProgesterone, a related steroid, is soluble in aqueous PEG 400 solutions.[5]
Mixed Solvent System≥ 3.75 mg/mL (in a mixture of PEG300, Tween-80, and Saline)This indicates that co-solvents and surfactants can significantly enhance the solubility of this compound Diacetate.

Experimental Protocol: Equilibrium Solubility Determination

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound Diacetate in various solvents.[6][7][8]

G cluster_prep Sample Preparation cluster_agitation Agitation cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound Diacetate to solvent B Equilibrate at constant temperature (e.g., 25°C or 37°C) A->B C Agitate for a defined period (e.g., 24-48 hours) B->C D Centrifuge or filter to separate undissolved solid C->D E Analyze supernatant for drug concentration (e.g., by HPLC) D->E

Fig 1. Workflow for Equilibrium Solubility Determination
Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact the bioavailability and manufacturability of a drug product.

A study has determined the crystal structure of this compound Diacetate, revealing that it crystallizes in the P21 space group with specific unit cell dimensions.[9] This provides a definitive characterization of one crystalline form. However, a comprehensive polymorph screen has not been identified in the public literature.

Experimental Protocol: Polymorph Screening

A systematic polymorph screen is essential to identify all relevant crystalline forms of this compound Diacetate. This typically involves recrystallization from a wide range of solvents under various conditions.

G cluster_crystallization Crystallization Methods cluster_solvents Solvent Selection cluster_analysis Solid-State Characterization A Solvent Evaporation E Varying Polarity F Varying Hydrogen Bonding Capacity B Cooling Crystallization C Anti-Solvent Addition D Slurry Conversion G Powder X-Ray Diffraction (PXRD) E->G H Differential Scanning Calorimetry (DSC) E->H I Thermogravimetric Analysis (TGA) E->I J Spectroscopy (FTIR, Raman) E->J F->G F->H F->I F->J

Fig 2. Polymorph Screening Workflow

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a key technique for characterizing the thermal properties of a drug substance, including its melting point and the presence of polymorphs.[10][11][12][13]

  • Sample Preparation: Accurately weigh a small amount of this compound Diacetate (typically 2-5 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization, degradation).

Stability Profile

The stability of this compound Diacetate is a critical quality attribute that must be thoroughly evaluated to ensure the safety and efficacy of the final drug product. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, as outlined in the ICH Q1A(R2) guideline, involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[14][15][16][17][18]

Stress ConditionTypical ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60-80 °C)Hydrolysis of the diacetate esters to form the monoacetate and diol derivatives. The strained oxetane ring in similar steroid structures can also be susceptible to acid-catalyzed cleavage.[19]
Base Hydrolysis 0.1 M NaOH at elevated temperature (e.g., 60-80 °C)Saponification of the diacetate esters.
Oxidation 3-30% H₂O₂ at room temperature or elevated temperatureOxidation of the steroid nucleus.
Thermal Degradation Dry heat (e.g., 105 °C)Decomposition of the molecule. For the related compound ethinylestradiol, the main decomposition process occurs between 175-375 °C.[20][21]
Photodegradation Exposure to light (ICH Q1B guidelines)Isomerization or other light-induced degradation reactions.

Experimental Protocol: Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Acid Hydrolysis F HPLC with UV/DAD A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G LC-MS for peak identification F->G H Assess peak purity G->H I Identify major degradants H->I J Develop stability-indicating method I->J

Fig 3. Forced Degradation Study Workflow

Excipient Compatibility

The interaction between an API and excipients can significantly impact the stability and performance of the final dosage form. Therefore, compatibility studies are a crucial part of pre-formulation.

Commonly used excipients in solid oral dosage forms include diluents (e.g., microcrystalline cellulose, lactose), binders, disintegrants, and lubricants (e.g., magnesium stearate).

Experimental Protocol: Excipient Compatibility Study

  • Binary Mixtures: Prepare binary mixtures of this compound Diacetate with each selected excipient (e.g., in a 1:1 or 1:5 ratio).

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) and control conditions for a defined period (e.g., 4 weeks).

  • Analysis: Analyze the samples at predetermined time points using a stability-indicating HPLC method to quantify the API and detect any degradation products. Physical changes should also be observed.

  • Thermal Analysis: Utilize DSC to screen for potential interactions by comparing the thermograms of the individual components with that of the binary mixture.[22][23][24][25][26]

Mechanism of Action: Progesterone Receptor Signaling

This compound diacetate exerts its primary pharmacological effect by acting as an agonist at the progesterone receptor (PR).[1][27] The binding of this compound Diacetate to the PR initiates a cascade of events that ultimately leads to the regulation of gene expression.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EDA This compound Diacetate PR_HSP Inactive PR-HSP Complex EDA->PR_HSP Binds to PR PR Progesterone Receptor (PR) HSP Heat Shock Proteins (HSP) PR_EDA Active PR-EDA Complex PR_HSP->PR_EDA HSP Dissociation PRE Progesterone Response Element (PRE) on DNA PR_EDA->PRE Translocation to Nucleus and Dimerization Gene Target Gene Transcription PRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Effect Physiological Effect Protein->Effect

Fig 4. Progesterone Receptor Signaling Pathway

Conclusion

This technical guide provides a foundational understanding of the critical physicochemical properties of this compound Diacetate for formulation development. The presented data and experimental protocols offer a framework for researchers and scientists to conduct further investigations and to design robust and effective pharmaceutical products. A thorough characterization of solubility, polymorphism, stability, and excipient compatibility is essential to ensure the quality, safety, and efficacy of any formulation containing this compound Diacetate.

References

The Role of Ethynodiol in Steroid Hormone Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynodiol diacetate, a synthetic progestin of the 19-nortestosterone family, has been a component of oral contraceptives for decades. Its primary clinical application lies in the regulation of the female reproductive cycle and contraception. This is achieved through its potent progestational activity, which modulates the hypothalamic-pituitary-gonadal (HPG) axis. However, the molecular intricacies of its action extend beyond simple hormonal feedback, involving a complex interplay with various steroid hormone receptors and downstream signaling cascades. This technical guide provides an in-depth exploration of the mechanisms by which this compound, primarily through its active metabolite norethisterone, influences steroid hormone signaling pathways. It details its interactions with progesterone, androgen, and estrogen receptors, summarizes quantitative binding affinity data, outlines key experimental protocols for its study, and visualizes the complex signaling networks involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of synthetic steroids and their impact on cellular signaling.

Introduction: this compound Diacetate - A Prodrug Approach to Progestogenic Activity

This compound diacetate is pharmacologically classified as a progestin, a synthetic progestogen.[1] It is a derivative of 19-nortestosterone.[1] A critical aspect of its pharmacology is its nature as a prodrug.[1] Following oral administration, this compound diacetate undergoes rapid and extensive metabolism, primarily in the liver, where it is converted to its biologically active metabolite, norethisterone (also known as norethindrone).[2][3][4] Therefore, the primary pharmacological effects attributed to this compound diacetate are, in fact, mediated by norethisterone.[1]

The principal mechanism of action of this compound diacetate in contraception is the inhibition of ovulation.[5][6] This is achieved through a negative feedback mechanism on the hypothalamus, which leads to a reduction in the secretion of gonadotropin-releasing hormone (GnRH). This, in turn, suppresses the pulsatile release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland.[5][6] The inhibition of the mid-cycle LH surge is crucial for preventing follicular rupture and the release of an ovum. Additional contraceptive effects include alterations in the cervical mucus, making it more viscous and less permeable to sperm, and changes in the endometrium that are unfavorable for implantation.[5][6]

Interaction with Steroid Hormone Receptors

Norethisterone, the active metabolite of this compound diacetate, exerts its effects by binding to and activating intracellular steroid hormone receptors. These ligand-activated transcription factors modulate the expression of target genes, thereby altering cellular function. The activity of norethisterone is not limited to the progesterone receptor; it also exhibits affinity for androgen and estrogen receptors, which accounts for some of its side-effect profile.

Progesterone Receptor (PR) Agonism

The primary and intended pharmacological action of norethisterone is its agonist activity at the progesterone receptor (PR).[7] It binds to the PR with a high affinity, estimated to be approximately 150% of that of endogenous progesterone.[7] Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to progesterone response elements (PREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription.[8]

Androgenic and Estrogenic Activity

Norethisterone also displays weak androgenic and estrogenic properties.[7] It can bind to the androgen receptor (AR), although with a lower affinity than testosterone.[7] This interaction is responsible for some of the androgenic side effects observed with its use. The estrogenic activity of norethisterone is primarily indirect. While norethisterone itself has a low affinity for the estrogen receptor (ER), a minor metabolic pathway can convert it to ethinylestradiol, a potent estrogen.[7][9] Additionally, some A-ring reduced metabolites of norethisterone have been shown to bind to and activate the ER.[10]

Quantitative Receptor Binding Data

The following table summarizes the relative binding affinities (RBA) of norethisterone for the progesterone, androgen, and estrogen receptors from various studies. It is important to note that RBA values can vary depending on the experimental system (e.g., cell type, receptor source) and the radioligand used in the assay.

CompoundReceptorRelative Binding Affinity (RBA) (%)Reference CompoundKi (nM)Reference
NorethisteroneProgesterone (PR)~150Progesterone2.3[7][11]
NorethisteroneAndrogen (AR)~15Metribolone (R-1881)-[7]
5α-DihydroNETAndrogen (AR)~27Metribolone (R-1881)-[7]
NorethisteroneEstrogen (ERα)0.085Estradiol152[11][12]
NorethisteroneEstrogen (ERβ)0.1Estradiol1084[11][12]

Signaling Pathways Modulated by this compound/Norethisterone

Beyond direct gene regulation via hormone response elements, norethisterone influences several key intracellular signaling pathways that are crucial for cell proliferation, differentiation, and survival.

Hypothalamic-Pituitary-Gonadal (HPG) Axis

The primary signaling pathway affected by this compound diacetate is the HPG axis, leading to its contraceptive effect.

HPG_Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary + (GnRH) Ovary Ovary Pituitary->Ovary + (LH/FSH) Ovary->Hypothalamus  - (Negative Feedback) Ovulation Ovulation Ovary->Ovulation This compound This compound Diacetate (Norethisterone) This compound->Hypothalamus  - (Negative Feedback) GnRH GnRH LH_FSH LH & FSH Estrogen_Progesterone Estrogen & Progesterone

This compound's negative feedback on the HPG axis.
PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival and proliferation. Studies have shown that norethisterone, particularly in combination with estrogen, can promote the activation of the PI3K/AKT pathway in breast cancer cells.[13][14] This suggests a potential mechanism by which progestins may influence cell growth in hormone-responsive tissues. Conversely, in endometrial cells, the PI3K/AKT pathway is often overactive in disease states, and its inhibition can enhance the effects of progestins.[15]

PI3K_AKT_Pathway Norethisterone Norethisterone + Estrogen PGRMC1 PGRMC1 Norethisterone->PGRMC1 + PI3K PI3K PGRMC1->PI3K + AKT AKT PI3K->AKT + Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation +

Norethisterone's influence on the PI3K/AKT pathway.
TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that often acts as a tumor suppressor in the early stages of carcinogenesis by inhibiting cell proliferation. Norethindrone has been demonstrated to decrease the mRNA levels of TGF-β2 and TGF-β3 in breast cancer cells, which may contribute to its growth-stimulatory effects in this context.[1] Progesterone has also been shown to inhibit TGF-β1-induced Smad signaling.[6][16]

TGF_Beta_Pathway Norethisterone Norethisterone TGFB_mRNA TGF-β2 & TGF-β3 mRNA Norethisterone->TGFB_mRNA - TGFB_Protein TGF-β Protein TGFB_mRNA->TGFB_Protein Cell_Growth_Inhibition Inhibition of Cell Growth TGFB_Protein->Cell_Growth_Inhibition +

Norethisterone's modulation of TGF-β signaling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound diacetate's active metabolite, norethisterone, with steroid hormone receptors.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., norethisterone) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki (inhibition constant) of norethisterone for the progesterone receptor.

Materials:

  • Receptor source: Cytosol from progesterone receptor-rich tissue (e.g., rabbit uterus) or cells (e.g., T47D breast cancer cells).

  • Radioligand: [³H]-Progesterone or a high-affinity synthetic progestin like [³H]-R5020 (promegestone).

  • Unlabeled competitor: Norethisterone.

  • Assay buffer: Tris-HCl buffer with additives to stabilize the receptor.

  • Wash buffer: Ice-cold Tris-HCl buffer.

  • Scintillation cocktail.

  • 96-well filter plates with glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Receptor Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction containing the progesterone receptors.

  • Assay Setup: In a 96-well plate, add a constant amount of the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled norethisterone. Include controls for total binding (no unlabeled competitor) and non-specific binding (a large excess of unlabeled competitor).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Add scintillation cocktail to each filter and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of norethisterone. Plot the percentage of specific binding against the log concentration of norethisterone to generate a competition curve and determine the IC50 value (the concentration of norethisterone that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start receptor_prep Receptor Preparation (Cytosol Extraction) start->receptor_prep assay_setup Assay Setup (Receptor + Radioligand + Competitor) receptor_prep->assay_setup incubation Incubation (Equilibrium Binding) assay_setup->incubation filtration Filtration (Separate Bound/Free) incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 & Ki Calculation) scintillation->data_analysis end End data_analysis->end

Workflow for a competitive radioligand binding assay.
Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit a specific hormone receptor by quantifying the expression of a reporter gene (luciferase) that is under the control of a hormone-responsive promoter.

Objective: To determine the estrogenic activity of norethisterone and its metabolites.

Materials:

  • A human cell line that expresses the estrogen receptor (e.g., MCF-7 or T47D breast cancer cells).

  • A reporter plasmid containing a luciferase gene downstream of an estrogen response element (ERE).

  • A transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds: Norethisterone and its metabolites.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells in appropriate medium. Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of norethisterone, its metabolites, or a known estrogen (e.g., estradiol) as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period sufficient to allow for gene expression (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysates.

  • Measurement: Measure the luminescence produced by the enzymatic reaction using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid). Plot the normalized luciferase activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Reporter_Assay_Workflow start Start transfection Cell Transfection (ERE-Luciferase Plasmid) start->transfection plating Cell Plating transfection->plating treatment Treatment with Test Compounds plating->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Luciferase Assay lysis->luciferase_assay measurement Luminescence Measurement luciferase_assay->measurement data_analysis Data Analysis (EC50 Calculation) measurement->data_analysis end End data_analysis->end

Workflow for a luciferase reporter gene assay.

Conclusion

This compound diacetate, through its active metabolite norethisterone, exerts a profound influence on steroid hormone signaling pathways. Its primary progestational activity at the progesterone receptor is the cornerstone of its contraceptive efficacy, effectively suppressing the HPG axis. However, its interactions with androgen and estrogen receptors, as well as its modulation of key intracellular signaling cascades such as the PI3K/AKT and TGF-β pathways, highlight a more complex pharmacological profile. A thorough understanding of these molecular mechanisms is paramount for the development of new hormonal therapies with improved efficacy and safety profiles. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other synthetic steroids, enabling a deeper comprehension of their roles in cellular signaling and their therapeutic applications.

References

Investigating the Genotoxicity of Ethynodiol Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynodiol diacetate, a synthetic progestin used in oral contraceptives, has been the subject of genotoxicity studies to ascertain its safety profile. This technical guide provides an in-depth review of the existing literature on the genotoxic potential of this compound diacetate. The available data indicates that this compound diacetate is not genotoxic in its parent form. However, upon metabolic activation, it can induce chromosomal damage in human lymphocytes. This guide summarizes the key findings, details the experimental protocols for the pivotal assays, and presents a putative mechanism for its genotoxic activity.

Introduction to this compound Diacetate

This compound diacetate is a synthetic progestogen, a derivative of norethisterone, that has been utilized in combination with estrogens in oral contraceptives for several decades.[1] Its primary mode of action involves the suppression of ovulation. Given its widespread use, a thorough understanding of its potential to induce genetic damage is of paramount importance for risk assessment.

Genotoxicity Profile of this compound Diacetate

The genotoxic potential of this compound diacetate has been evaluated in several in vitro studies. A consistent finding across the available literature is the requirement of metabolic activation for its genotoxic effects to manifest.

Key Findings:

  • Without Metabolic Activation: In the absence of a metabolic activation system (S9 mix), this compound diacetate has been found to be non-genotoxic in cultured human peripheral blood lymphocytes.[2]

  • With Metabolic Activation: In the presence of S9 mix, this compound diacetate has been shown to induce a significant increase in the frequency of both chromosomal aberrations (CAs) and sister chromatid exchanges (SCEs) in human lymphocytes.[2][3] The genotoxic and cytotoxic effects were observed at a concentration of 150 µg/ml.[2]

Data Summary

The following tables summarize the qualitative findings from in vitro genotoxicity studies on this compound diacetate. While specific quantitative data from the primary literature was not accessible for this review, the consistent qualitative outcomes are presented below.

Table 1: Summary of In Vitro Chromosomal Aberration Assay Results for this compound Diacetate

Test SystemMetabolic Activation (S9)ConcentrationResultReference
Human Peripheral Blood LymphocytesAbsent50, 100, 150 µg/mlNegative[2]
Human Peripheral Blood LymphocytesPresent150 µg/mlPositive (P < 0.005)[2]

Table 2: Summary of In Vitro Sister Chromatid Exchange Assay Results for this compound Diacetate

Test SystemMetabolic Activation (S9)ConcentrationResultReference
Human Peripheral Blood LymphocytesAbsent50, 100, 150 µg/mlNegative[2]
Human Peripheral Blood LymphocytesPresent150 µg/mlPositive (P < 0.03)[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound diacetate's genotoxicity, based on standard OECD guidelines and typical laboratory practices.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay is designed to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

3.1.1. Cell Culture and Treatment:

  • Cell Line: Human peripheral blood lymphocytes are stimulated to divide using a mitogen (e.g., phytohemagglutinin).

  • Culture Medium: RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and the mitogen.

  • Test Substance Preparation: this compound diacetate is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted to the final test concentrations.

  • Treatment:

    • Without S9: Cell cultures are treated with various concentrations of this compound diacetate for a short duration (e.g., 3-6 hours) or continuously for up to 48 hours.

    • With S9: A metabolic activation system (S9 mix), derived from the liver of induced rodents, is added to the cultures along with the test substance for a short exposure period (e.g., 3-6 hours).

  • Controls: Negative (untreated), solvent (vehicle), and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9) are included in each experiment.

3.1.2. Chromosome Preparation and Analysis:

  • Metaphase Arrest: A spindle inhibitor (e.g., Colcemid) is added to the cultures to arrest cells in metaphase.

  • Harvesting: Cells are harvested, treated with a hypotonic solution (e.g., KCl), and fixed in a methanol:acetic acid solution.

  • Slide Preparation: The fixed cell suspension is dropped onto clean, cold, wet microscope slides and air-dried.

  • Staining: Slides are stained with Giemsa solution.

  • Scoring: At least 200 well-spread metaphases per concentration are analyzed under a microscope for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).

Chromosomal_Aberration_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Harvesting & Preparation cluster_analysis Analysis start Start: Human Lymphocyte Culture treatment Treatment with this compound Diacetate (± S9 Mix) start->treatment controls Concurrent Controls (Negative, Solvent, Positive) start->controls metaphase_arrest Metaphase Arrest (Colcemid) treatment->metaphase_arrest controls->metaphase_arrest harvesting Harvesting & Hypotonic Treatment metaphase_arrest->harvesting fixation Fixation harvesting->fixation slide_prep Slide Preparation fixation->slide_prep staining Staining (Giemsa) slide_prep->staining scoring Microscopic Scoring of Aberrations staining->scoring data_analysis Data Analysis scoring->data_analysis

Workflow for the In Vitro Chromosomal Aberration Assay.
In Vitro Sister Chromatid Exchange (SCE) Assay

This assay detects the interchange of DNA between two sister chromatids of a duplicating chromosome, which can be an indicator of DNA damage.

3.2.1. Cell Culture and Treatment:

  • Cell Line and Culture: Similar to the chromosomal aberration assay, human peripheral blood lymphocytes are cultured.

  • BrdU Incorporation: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium. Cells are allowed to undergo two rounds of replication in the presence of BrdU.

  • Treatment: this compound diacetate (with and without S9 mix) is added to the cultures for a defined period.

  • Controls: Appropriate negative, solvent, and positive controls (e.g., Mitomycin C) are included.

3.2.2. Chromosome Preparation and Analysis:

  • Metaphase Arrest and Harvesting: Similar to the chromosomal aberration assay, cells are arrested in metaphase and harvested.

  • Differential Staining: The prepared slides are treated to induce differential staining of the sister chromatids. The Fluorescence Plus Giemsa (FPG) technique is commonly used.

  • Scoring: Metaphase spreads with clearly differentiated sister chromatids are analyzed for the number of SCEs per cell. Typically, 25-50 cells per concentration are scored.

SCE_Assay_Workflow cluster_culture_sce Cell Culture & Treatment cluster_harvest_sce Harvesting & Preparation cluster_analysis_sce Analysis start_sce Start: Human Lymphocyte Culture brdu BrdU Incorporation (2 cell cycles) start_sce->brdu treatment_sce Treatment with this compound Diacetate (± S9 Mix) brdu->treatment_sce metaphase_arrest_sce Metaphase Arrest treatment_sce->metaphase_arrest_sce harvesting_sce Harvesting & Fixation metaphase_arrest_sce->harvesting_sce slide_prep_sce Slide Preparation harvesting_sce->slide_prep_sce staining_sce Differential Staining (FPG) slide_prep_sce->staining_sce scoring_sce Microscopic Scoring of SCEs staining_sce->scoring_sce data_analysis_sce Data Analysis scoring_sce->data_analysis_sce

Workflow for the In Vitro Sister Chromatid Exchange Assay.

Proposed Mechanism of Genotoxicity

The available evidence suggests that the genotoxicity of this compound diacetate is mediated through its metabolic activation, leading to the generation of reactive oxygen species (ROS).

The proposed signaling pathway is as follows:

  • Metabolic Activation: this compound diacetate is metabolized by cytochrome P450 enzymes in the S9 mix.

  • Formation of Reactive Metabolites: This metabolic process can lead to the formation of reactive intermediates.

  • Generation of Reactive Oxygen Species (ROS): These reactive metabolites can undergo redox cycling, leading to the production of ROS, such as superoxide anions and hydroxyl radicals.

  • Oxidative Stress: The accumulation of ROS induces a state of oxidative stress within the cells.

  • DNA Damage: ROS can directly damage DNA by causing strand breaks and base modifications, leading to the observed chromosomal aberrations and sister chromatid exchanges.

Genotoxicity_Pathway cluster_metabolism Metabolic Activation cluster_ros Oxidative Stress cluster_damage Genotoxic Outcome ED This compound Diacetate CYP450 Cytochrome P450 (in S9 mix) ED->CYP450 Metabolites Reactive Metabolites CYP450->Metabolites ROS Reactive Oxygen Species (ROS) Generation Metabolites->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage (Strand Breaks, Base Modifications) Oxidative_Stress->DNA_Damage CA Chromosomal Aberrations DNA_Damage->CA SCE Sister Chromatid Exchanges DNA_Damage->SCE

Proposed pathway for this compound diacetate-induced genotoxicity.

Conclusion

The genotoxicity assessment of this compound diacetate indicates a potential for chromosomal damage in human cells, but only following metabolic activation. This suggests that the parent compound itself is not the ultimate genotoxic agent. The likely mechanism involves the formation of reactive metabolites and the subsequent induction of oxidative stress. These findings are crucial for the ongoing safety evaluation of hormonal contraceptives and highlight the importance of considering metabolic activation in genotoxicity testing of pharmaceuticals. Further in vivo studies would be beneficial to fully characterize the genotoxic risk of this compound diacetate in a whole-organism context.

References

Methodological & Application

Application Note: Quantification of Ethynodiol Diacetate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-ED-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethynodiol Diacetate. The described protocol is applicable for the determination of this compound Diacetate in bulk drug substances and pharmaceutical dosage forms. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and robust analytical procedure.

Introduction

This compound diacetate is a synthetic progestin used in oral contraceptives. Accurate quantification is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this active ingredient. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug compounds. This document provides a detailed experimental protocol for the determination of this compound diacetate using a reversed-phase HPLC method with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific parameters for the analysis are outlined in the table below.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (59:41 v/v)[1]
Flow Rate 2.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 40°C[1]
Detection Wavelength 200 nm[1]
Run Time Approximately 10 minutes
Reagents and Materials
  • This compound Diacetate Reference Standard (USP grade or equivalent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Methanol (HPLC grade, for sample preparation if needed)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Protocols

Standard Solution Preparation
  • Accurately weigh approximately 25 mg of this compound Diacetate Reference Standard.[1]

  • Transfer the weighed standard into a 10 mL volumetric flask.[1]

  • Add 5 mL of acetonitrile and sonicate until the standard is completely dissolved.[1]

  • Dilute to the mark with water and mix thoroughly.[1]

  • Pipette 5.0 mL of this solution into a 50.0 mL volumetric flask.[1]

  • Dilute to the mark with a mixture of water and acetonitrile (59:41 v/v) and mix well.[1] This yields a standard solution with a nominal concentration of 0.25 mg/mL.

Sample Preparation (from Tablets)
  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.

  • Accurately weigh a portion of the powdered tablets equivalent to a target concentration of this compound diacetate. For example, for a tablet containing 1 mg of this compound diacetate, a powdered sample of approximately 100 mg might be used.

  • Transfer the weighed powder to a suitable volumetric flask (e.g., 50 mL).

  • Add a volume of acetonitrile (e.g., 25 mL) and sonicate for 15-20 minutes to extract the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with water.

  • Mix the contents thoroughly and centrifuge a portion of the solution to separate the excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. The following is a summary of typical validation parameters.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL

System Suitability

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of replicate injections ≤ 2.0%

Data Analysis

The concentration of this compound Diacetate in the sample preparation is calculated using the following formula:

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing cluster_result Result Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Experimental workflow for HPLC analysis of this compound Diacetate.

validation_parameters cluster_parameters Validation Parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols: Developing In Vitro Assays for Ethynodiol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynodiol diacetate is a synthetic progestin that has been utilized in oral contraceptives.[1][2] It functions as a prodrug, rapidly and extensively metabolized to its active form, norethisterone.[3][4] Norethisterone exerts its primary biological effects through agonist activity at the progesterone receptor (PR), which is fundamental to its contraceptive efficacy.[5] The mechanism of action involves the suppression of gonadotropins, inhibition of ovulation, and alterations in the cervical mucus and endometrium.[6][7]

In addition to its potent progestogenic activity, norethisterone, the active metabolite of this compound diacetate, also exhibits weak estrogenic and androgenic properties.[4] A comprehensive in vitro evaluation of this compound diacetate's bioactivity, therefore, necessitates a panel of assays to characterize its interaction with not only the progesterone receptor but also the estrogen and androgen receptors.

These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the bioactivity of this compound and its metabolites. The described assays include competitive binding assays to determine receptor affinity, cell-based reporter gene assays to measure transcriptional activation, and a cell proliferation assay to assess the compound's effect on endometrial cell growth.

Signaling Pathways and Experimental Workflows

Progesterone Receptor Signaling Pathway

The primary mechanism of action for this compound's active metabolite, norethisterone, is through the progesterone receptor, a nuclear hormone receptor. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes.

Progesterone_Signaling cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound Diacetate Norethisterone Norethisterone (Active Metabolite) This compound->Norethisterone Metabolism PR Progesterone Receptor (PR) Norethisterone->PR Binding PR_complex Norethisterone-PR Complex PR->PR_complex Nucleus Nucleus PR_complex->Nucleus Translocation PRE Progesterone Response Element (PRE) PR_complex->PRE Binding Transcription Modulation of Gene Transcription PRE->Transcription

Progesterone receptor signaling cascade.
Experimental Workflow for In Vitro Bioactivity Assessment

A multi-faceted approach is recommended to fully characterize the bioactivity of this compound diacetate. This involves an initial assessment of receptor binding, followed by functional cell-based assays to determine the downstream effects of this binding.

Experimental_Workflow start Start binding_assays Receptor Binding Assays (PR, ER, AR) start->binding_assays reporter_assays Reporter Gene Assays (Progestogenic, Estrogenic, Androgenic Activity) binding_assays->reporter_assays Determine Ki proliferation_assay Endometrial Cell Proliferation Assay reporter_assays->proliferation_assay Determine EC50 data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis Determine Proliferative Effect end End data_analysis->end

Workflow for this compound bioactivity testing.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound diacetate and its active metabolite, norethisterone, across the described in vitro assays.

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki, nM)
This compound Diacetate Progesterone (PR)>1000
Estrogen (ERα)>1000
Androgen (AR)>1000
Norethisterone Progesterone (PR)1.5
Estrogen (ERα)152
Androgen (AR)30
Progesterone (Control) Progesterone (PR)1.0
17β-Estradiol (Control) Estrogen (ERα)0.1
Dihydrotestosterone (Control) Androgen (AR)0.5

Note: Data for norethisterone is based on literature values.[8][9] this compound diacetate is expected to have low affinity as it is a prodrug.

Table 2: Transcriptional Activation in Reporter Gene Assays

CompoundAssayEC50 (nM)
This compound Diacetate Progestogenic>1000
Estrogenic>1000
Androgenic>1000
Norethisterone Progestogenic5.0
Estrogenic500
Androgenic100
Progesterone (Control) Progestogenic2.0
17β-Estradiol (Control) Estrogenic0.05
Dihydrotestosterone (Control) Androgenic1.0

Note: EC50 values are hypothetical and represent the concentration required to elicit a half-maximal response.

Table 3: Effect on Endometrial Cell Proliferation (Ishikawa Cells)

CompoundConcentration (nM)% Proliferation (relative to vehicle)
Vehicle Control (0.1% DMSO) -100%
Norethisterone 195%
1080%
10065%
17β-Estradiol (Positive Control) 1150%

Note: Data is hypothetical and represents the expected anti-proliferative effect of a progestin on an estrogen-sensitive endometrial cancer cell line.

Experimental Protocols

Protocol 1: Progesterone Receptor Competitive Binding Assay (Fluorescence Polarization)

This assay determines the binding affinity of test compounds to the human progesterone receptor ligand-binding domain (PR-LBD) by measuring the displacement of a fluorescently labeled progesterone analog.

Materials:

  • Human PR-LBD (GST-tagged)

  • Fluorescently labeled progesterone tracer (e.g., Fluormone™ PL Green)

  • Assay Buffer: 50 mM Tris (pH 8.0), 500 mM KCl, 1 mM EDTA, 5 mM DTT, and 50% glycerol

  • This compound diacetate, Norethisterone, and Progesterone (unlabeled competitors)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound diacetate, norethisterone, and progesterone in assay buffer. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 5 µL of the diluted compounds or vehicle control to the wells of the 384-well plate.

  • Receptor-Tracer Mix: Prepare a premix of PR-LBD and the fluorescent tracer in the assay buffer. The optimal concentrations should be determined empirically, but a starting point is 80 nM PR-LBD and 4 nM tracer.

  • Reaction Initiation: Add 15 µL of the receptor-tracer mix to each well, for a final volume of 20 µL.

  • Incubation: Mix the plate gently for 1 minute and incubate at room temperature for 1-4 hours, protected from light.

  • Measurement: Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen tracer.

  • Data Analysis: Calculate the binding affinity (Ki) from the IC50 values obtained from the competition curves.

Protocol 2: Estrogen and Androgen Receptor Competitive Binding Assays

This protocol can be adapted for estrogen (ERα) and androgen (AR) receptors using the respective receptor proteins and radiolabeled ligands.

Materials:

  • Human recombinant ERα or AR

  • Radiolabeled ligands: [³H]-17β-Estradiol for ERα, [³H]-Dihydrotestosterone (DHT) for AR

  • Assay Buffer (ER): 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4

  • Assay Buffer (AR): 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2

  • Unlabeled competitors: this compound diacetate, Norethisterone, 17β-Estradiol, DHT

  • 96-well plates

  • Scintillation counter

Procedure:

  • Compound and Ligand Preparation: Prepare serial dilutions of unlabeled competitors and a working solution of the radiolabeled ligand in the respective assay buffers.

  • Assay Setup: In a 96-well plate, combine the assay buffer, diluted unlabeled competitor, a fixed concentration of radiolabeled ligand (typically at or below its Kd), and the receptor protein.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Use a method such as hydroxylapatite or dextran-coated charcoal to separate the receptor-bound radioligand from the free radioligand.

  • Detection: Transfer the bound fraction to scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 and subsequently calculate the Ki.

Protocol 3: Reporter Gene Assay for Progestogenic, Estrogenic, and Androgenic Activity

This cell-based assay measures the ability of a compound to activate the progesterone, estrogen, or androgen receptor, leading to the expression of a reporter gene (e.g., luciferase).

Materials:

  • Cell lines stably expressing the respective receptor (PR, ERα, or AR) and a corresponding hormone response element-luciferase reporter construct (e.g., T47D-KBluc for PR, MCF7-VM7Luc4E2 for ERα, or a suitable cell line for AR).

  • Cell culture medium (e.g., DMEM/F-12 without phenol red) supplemented with charcoal-stripped fetal bovine serum (CSS).

  • This compound diacetate, Norethisterone, and respective positive controls (Progesterone, 17β-Estradiol, DHT).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with a medium containing serial dilutions of the test compounds or controls. Incubate for 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) if necessary. Plot the fold induction of luciferase activity against the log concentration of the compound to determine the EC50.

Protocol 4: Endometrial Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound diacetate and its metabolite on the proliferation of an estrogen-sensitive endometrial cancer cell line, Ishikawa.

Materials:

  • Ishikawa cell line.

  • Cell culture medium (e.g., MEM) with 5% FBS.

  • This compound diacetate, Norethisterone, and 17β-Estradiol (as a proliferative control).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed Ishikawa cells in a 96-well plate at a density of 4,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control to determine the effect on cell proliferation.

References

Animal Models for Studying the Contraceptive Efficacy of Ethynodiol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynodiol diacetate is a synthetic progestin that has been used in oral contraceptives for its role in preventing pregnancy. Its primary mechanism of action involves the suppression of ovulation, alteration of cervical mucus to inhibit sperm penetration, and modification of the endometrium to prevent implantation.[1] Animal models are indispensable tools for the preclinical evaluation of the contraceptive efficacy and safety of hormonal agents like this compound diacetate. This document provides detailed application notes and protocols for using rat and rabbit models to study the contraceptive effects of this compound diacetate.

Mechanism of Action

This compound diacetate exerts its contraceptive effect through a multi-faceted approach primarily by acting as an agonist at progesterone receptors.[1] This interaction initiates a negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis.

Key Mechanisms:

  • Inhibition of Ovulation: this compound diacetate suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, reduces the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland. The suppression of the mid-cycle LH surge is critical for preventing the final maturation and release of the ovum from the ovary.[1]

  • Alteration of Cervical Mucus: It increases the viscosity and thickness of the cervical mucus, creating a physical barrier that is hostile to sperm penetration into the uterus.[1]

  • Endometrial Changes: this compound diacetate induces changes in the endometrium, making it unreceptive to the implantation of a fertilized egg.[1]

Signaling Pathway

The contraceptive action of this compound diacetate is primarily mediated through its interaction with progesterone receptors in the hypothalamus and pituitary gland, leading to the suppression of gonadotropin release.

cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovary Ovary GnRH GnRH Neurons Gonadotrophs Gonadotrophs GnRH->Gonadotrophs Stimulates Ovary Follicular Development & Ovulation Gonadotrophs->Ovary Releases LH & FSH Ovary->Ovary This compound This compound Diacetate PR Progesterone Receptor This compound->PR Binds to PR->GnRH Inhibits GnRH release (Negative Feedback) PR->Gonadotrophs Inhibits LH & FSH release (Negative Feedback)

Caption: Signaling pathway of this compound diacetate in inhibiting ovulation.

Animal Models

Rats and rabbits are commonly used animal models for assessing the contraceptive efficacy of progestins.

  • Rat Model: The rat has a regular 4-5 day estrous cycle, which can be easily monitored through vaginal cytology. This model is suitable for studying the effects of compounds on the regularity of the cycle and for assessing the inhibition of ovulation.

  • Rabbit Model: The rabbit is an induced ovulator, meaning ovulation occurs in response to a specific stimulus (e.g., mating or hormonal induction). This makes it an excellent model for directly studying the inhibition of ovulation. This compound diacetate has been shown to be a potent oral inhibitor of ovulation in rabbits.[2]

Experimental Protocols

Rat Model: Assessment of Estrous Cycle Disruption and Ovulation Inhibition

This protocol is designed to evaluate the effect of this compound diacetate on the estrous cycle and ovulation in female rats.

Materials:

  • Mature female Sprague-Dawley or Wistar rats (8-10 weeks old) with regular 4-5 day estrous cycles.

  • This compound diacetate

  • Vehicle for drug administration (e.g., sesame oil, corn oil)

  • Vaginal lavage supplies (pipette, sterile saline)

  • Microscope slides and coverslips

  • Staining solution (e.g., Giemsa, Crystal Violet)

  • Hormone assay kits (LH, FSH, Progesterone, Estradiol)

  • Anesthesia and surgical instruments for ovariectomy and tissue collection.

Experimental Workflow:

start Start acclimatization Acclimatization & Estrous Cycle Monitoring (2 weeks) start->acclimatization grouping Grouping of Rats (n=8-10/group) acclimatization->grouping treatment Daily Administration of This compound Diacetate or Vehicle grouping->treatment monitoring Daily Vaginal Smears & Body Weight Measurement treatment->monitoring blood_collection Blood Collection for Hormone Analysis monitoring->blood_collection necropsy Necropsy & Tissue Collection (Ovaries, Uterus) blood_collection->necropsy analysis Histological Analysis of Ovaries (Corpora Lutea Count) necropsy->analysis end End analysis->end

Caption: Experimental workflow for assessing contraceptive efficacy in rats.

Procedure:

  • Acclimatization and Baseline Monitoring:

    • Acclimatize rats for at least one week before the start of the experiment.

    • Monitor the estrous cycle of each rat for at least two consecutive cycles (8-10 days) by collecting daily vaginal smears. Only include rats with regular 4-5 day cycles in the study.

  • Grouping and Dosing:

    • Randomly assign rats to different treatment groups (e.g., vehicle control, and at least three dose levels of this compound diacetate).

    • Prepare this compound diacetate in the chosen vehicle at the desired concentrations.

    • Administer the drug or vehicle daily via oral gavage or subcutaneous injection for a predetermined period (e.g., 15-20 days, covering 3-4 estrous cycles).

  • Monitoring during Treatment:

    • Continue daily vaginal smear collection to monitor the estrous cycle. Record the stage of the cycle for each rat.

    • Record body weights daily to monitor for any adverse effects.

  • Hormone Analysis:

    • Collect blood samples at specific time points (e.g., on the day of expected estrus) for the measurement of serum LH, FSH, progesterone, and estradiol levels using ELISA kits.

  • Assessment of Ovulation:

    • At the end of the treatment period, on the morning of expected estrus, euthanize the animals.

    • Excise the ovaries and oviducts.

    • Count the number of corpora lutea on the ovaries as an indicator of ovulation.

    • Alternatively, flush the oviducts with saline and count the number of oocytes under a microscope.

  • Data Analysis:

    • Analyze the estrous cycle data for any disruption (e.g., prolonged diestrus).

    • Compare the number of corpora lutea or oocytes between the control and treated groups.

    • Analyze the hormone level data to determine the effect of the treatment on gonadotropin and steroid hormone secretion.

Quantitative Data Summary (Rat Model):

Dose of this compound Diacetate (mg/kg/day, s.c.)Effect on Estrous CycleEffect on Pituitary LH
0.01No significant changeNo significant change
0.5Continuous diestrusMarked increase
1.0Continuous diestrusMarked increase
6.0Not specifiedNot specified

Data from a study in mature female rats. The increase in pituitary LH suggests a block in its release.

Rabbit Model: Direct Assessment of Ovulation Inhibition

This protocol is for directly assessing the ovulation-inhibiting potential of this compound diacetate in the induced ovulator rabbit model.

Materials:

  • Mature female New Zealand white rabbits.

  • This compound diacetate

  • Vehicle for drug administration.

  • Ovulation-inducing agent (e.g., human chorionic gonadotropin - hCG, or mating with a vasectomized male).

  • Anesthesia and surgical instruments for laparotomy.

Experimental Workflow:

start Start acclimatization Acclimatization of Rabbits start->acclimatization grouping Grouping of Rabbits (n=6-8/group) acclimatization->grouping treatment Oral Administration of This compound Diacetate or Vehicle grouping->treatment ovulation_induction Induction of Ovulation (hCG injection or Mating) treatment->ovulation_induction laparotomy Laparotomy & Ovary Examination (24-48h post-induction) ovulation_induction->laparotomy ovulation_assessment Counting of Ovulation Points (Corpora Hemorrhagica) laparotomy->ovulation_assessment end End ovulation_assessment->end

Caption: Experimental workflow for assessing ovulation inhibition in rabbits.

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize rabbits for at least one week.

    • Randomly assign rabbits to control and treatment groups.

  • Dosing:

    • Administer this compound diacetate or vehicle orally for a specified number of days prior to ovulation induction.

  • Induction of Ovulation:

    • Induce ovulation by administering an intravenous injection of hCG or by allowing mating with a vasectomized male.

  • Assessment of Ovulation:

    • 24 to 48 hours after the induction stimulus, perform a laparotomy under anesthesia.

    • Examine the ovaries for the presence of ovulation points (corpora hemorrhagica).

    • The absence of ovulation points in the treated group compared to the control group indicates an inhibitory effect.

  • Data Analysis:

    • Calculate the percentage of rabbits in each group that ovulated.

    • Determine the dose at which 100% inhibition of ovulation occurs (ED100).

Quantitative Data Summary (Rabbit Model):

Dose of this compound DiacetateRoute of AdministrationEfficacy
Specific dose-response data not readily available in the public domain.OralPotent inhibitor of ovulation

Further dose-finding studies are required to establish a precise dose-response relationship for ovulation inhibition in rabbits.

Assessment of Cervical Mucus Properties

This protocol can be adapted for both rat and rabbit models to assess changes in cervical mucus.

Procedure:

  • Sample Collection:

    • At the time of expected estrus (for rats) or after hormonal stimulation (for rabbits), carefully collect cervical mucus using a sterile loop or micropipette.

  • Viscosity Measurement:

    • Place a small drop of mucus on a microscope slide and observe its ability to be stretched by pulling a coverslip away from the slide (Spinnbarkeit). A higher degree of stretchiness is indicative of lower viscosity.

    • Alternatively, use a viscometer for a more quantitative measurement.

  • Data Analysis:

    • Compare the viscosity and Spinnbarkeit of cervical mucus from treated animals to that of control animals. An increase in viscosity in the treated group is indicative of a contraceptive effect.

Quantitative Data Summary (Cervical Mucus):

Animal ModelTreatmentExpected Outcome
Rat/RabbitThis compound DiacetateIncreased viscosity, decreased Spinnbarkeit
Assessment of Endometrial Receptivity

This protocol outlines the histological assessment of the endometrium.

Procedure:

  • Tissue Collection:

    • At the end of the treatment period, collect uterine horns from both control and treated animals.

    • Fix the tissues in 10% neutral buffered formalin.

  • Histological Processing:

    • Process the fixed tissues, embed in paraffin, and section them.

    • Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination:

    • Examine the endometrial sections under a microscope.

    • Assess for changes in endometrial thickness, glandular development, and stromal cell characteristics. An atrophic or non-receptive endometrium is expected in the treated group.

Quantitative Data Summary (Endometrium):

Animal ModelTreatmentExpected Histological Changes
Rat/RabbitThis compound DiacetateDecreased endometrial thickness, glandular atrophy, stromal condensation

Quantitative measurements of endometrial thickness can be performed using image analysis software on the histological sections.

Conclusion

The rat and rabbit models provide robust and reliable systems for evaluating the contraceptive efficacy of this compound diacetate. By following the detailed protocols outlined in these application notes, researchers can effectively assess its impact on the estrous cycle, ovulation, cervical mucus, and endometrial receptivity. The provided quantitative data summaries, while requiring further experimental validation for specific dose-responses, offer a foundational understanding of the expected outcomes. These studies are crucial for the preclinical development and characterization of hormonal contraceptives.

References

Protocol for Ethynodiol Diacetate Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Ethynodiol Diacetate (ED) in rodent models for research purposes. The following protocols and data are intended to ensure the safe and effective use of this compound in laboratory settings.

Introduction

This compound diacetate is a synthetic progestin that is a derivative of norethisterone.[1] It functions as an agonist of the progesterone receptor and is primarily used in combination with estrogens in oral contraceptives.[1][2] In rodent studies, ED has been utilized to investigate its effects on the reproductive system, including the estrous cycle, and to assess its potential carcinogenic and toxicological properties.[2]

Quantitative Data for this compound Diacetate Administration

The following tables summarize key quantitative data for the administration of this compound Diacetate in rodent studies.

Table 1: Subcutaneous Administration of this compound Diacetate in Rats

ParameterValueSpeciesStudy DurationEffects ObservedReference
Dosage 6 mg/kg body weight, dailyRat (Female)10 days (short-term)Increased pituitary, liver, kidney, and uterine weights.[3]
Dosage 6 mg/kg body weight, dailyRat (Female)70 days (long-term)Increased pituitary, liver, and kidney weights; decreased ovarian weight.[3]

Table 2: General Dosing Guidelines for Rodents

Administration RouteVehicleMaximum Volume (Mouse)Maximum Volume (Rat)Reference
Oral Gavage Corn Oil, 1% Carboxymethylcellulose (CMC)10 mL/kg10 mL/kg[3][4]
Subcutaneous Injection Propylene Glycol, Corn Oil10 mL/kg5 mL/kg[3]

Experimental Protocols

Vehicle Preparation

The selection of an appropriate vehicle is critical for the effective delivery of this compound Diacetate.

  • For Oral Gavage:

    • Corn Oil: this compound diacetate can be dissolved or suspended in corn oil. It is important to note that corn oil itself can have physiological effects, particularly in mice.[4][5]

    • 1% Carboxymethylcellulose (CMC): A 1% solution of CMC in sterile water can be used as a suspension agent.[3]

  • For Subcutaneous Injection:

    • Propylene Glycol: this compound diacetate can be dissolved in propylene glycol for subcutaneous administration.

    • Corn Oil: As with oral gavage, corn oil can be used as a vehicle for subcutaneous injection.

Preparation Protocol for 1% CMC Suspension:

  • Slowly add 1 g of Carboxymethylcellulose to 100 mL of sterile water while stirring vigorously to prevent clumping.

  • Continue stirring until the CMC is fully dissolved and the solution is clear.

  • Add the calculated amount of this compound Diacetate to the CMC solution and vortex or sonicate until a uniform suspension is achieved.

Administration Procedures

3.2.1. Oral Gavage

Oral gavage is a common method for precise oral administration of compounds.

Materials:

  • Gavage needles (flexible or rigid, with a ball-tip) appropriate for the size of the animal.

  • Syringes.

  • This compound Diacetate suspension.

Procedure:

  • Restrain the animal securely to prevent movement and injury.

  • Measure the distance from the animal's mouth to the last rib to estimate the length of the gavage needle to be inserted.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.

  • Administer the suspension slowly and carefully.

  • Withdraw the needle gently.

  • Monitor the animal for any signs of distress.

3.2.2. Subcutaneous Injection

Subcutaneous injection allows for slower, more sustained absorption of the compound.

Materials:

  • Sterile syringes and needles (25-27 gauge).

  • This compound Diacetate solution/suspension.

Procedure:

  • Gently restrain the animal.

  • Lift a fold of skin, typically in the scruff of the neck or on the back.

  • Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.

  • Aspirate briefly to ensure the needle is not in a blood vessel.

  • Inject the solution slowly.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

Signaling Pathway and Experimental Workflow

Progesterone Receptor Signaling Pathway

This compound diacetate, as a progestin, primarily exerts its effects through the progesterone receptor signaling pathway. The following diagram illustrates the key steps in this pathway.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ED This compound Diacetate PR_complex Progesterone Receptor (PR) + Heat Shock Proteins ED->PR_complex Binds PR_active Activated PR PR_complex->PR_active Conformational Change (HSPs dissociate) PR_dimer PR Dimer PR_active->PR_dimer Dimerization PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binds Transcription Modulation of Gene Transcription PRE->Transcription Cellular_Response Cellular Response (e.g., Inhibition of GnRH release) Transcription->Cellular_Response Leads to

Progesterone Receptor Signaling Pathway
Experimental Workflow for Endocrine Disruption Study

The following diagram outlines a typical experimental workflow for investigating the effects of this compound Diacetate on the endocrine system in rodents.

Experimental_Workflow Start Start: Acclimatization of Animals Grouping Animal Grouping (Control vs. Treatment Groups) Start->Grouping Baseline Baseline Data Collection (Body Weight, Estrous Cycle Monitoring) Grouping->Baseline Treatment This compound Diacetate Administration (Oral Gavage or Subcutaneous Injection) Baseline->Treatment Monitoring Daily Monitoring (Clinical Signs, Body Weight) Treatment->Monitoring Endpoint_Collection Endpoint Data Collection (Estrous Cycle, Hormone Levels, Organ Weights) Monitoring->Endpoint_Collection Histopathology Tissue Collection and Histopathology Endpoint_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis End End of Study Data_Analysis->End

Rodent Endocrine Disruption Study Workflow

References

Application Notes and Protocols for Assessing the Cellular Effects of Ethynodiol Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture techniques for investigating the cellular and molecular effects of Ethynodiol diacetate. As this compound diacetate is a prodrug that is rapidly converted to its active metabolite, norethisterone, the described effects are primarily mediated by the latter's interaction with progesterone and estrogen receptors.[1] The following protocols are designed for use with relevant human cancer cell lines, such as MCF-7 and T47D (breast cancer) and Ishikawa (endometrial cancer), which are established models for studying hormonal effects.

Overview of this compound Diacetate's Cellular Effects

This compound diacetate, as a progestin, is anticipated to influence key cellular processes, including proliferation, apoptosis, and cell cycle progression. Progestins can exert anti-proliferative effects by modulating the expression of cell cycle regulators and inducing apoptosis.[2][3] The following protocols will enable researchers to dissect these effects in a controlled in vitro setting.

Cell Viability and Proliferation Assay (MTT Assay)

Purpose: To determine the effect of this compound diacetate on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable, metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7, T47D, or Ishikawa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Hormone Deprivation (for hormone-responsive cell lines): For cell lines like MCF-7 and T47D, replace the growth medium with phenol red-free medium supplemented with 5-10% charcoal-stripped fetal bovine serum (CS-FBS) for 24-48 hours prior to treatment to reduce the influence of exogenous steroids.

  • Treatment: Prepare serial dilutions of this compound diacetate in the appropriate hormone-free or complete medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound diacetate (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO, typically at a final concentration of ≤ 0.1%).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot a dose-response curve (percentage of cell viability vs. This compound diacetate concentration).

  • Determine the IC50 value (the concentration of this compound diacetate that inhibits cell growth by 50%).

Hypothetical Data Summary:

Cell LineTreatment Duration (hours)This compound Diacetate IC50 (µM)
MCF-74815.2
T47D4810.8
Ishikawa4825.5

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Hormone Deprivation (24-48h) A->B C Treat with this compound Diacetate B->C D Incubate (24, 48, or 72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Data Analysis (IC50) H->I

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Purpose: To quantify the induction of apoptosis by this compound diacetate.

Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells per well. After 24 hours, treat the cells with this compound diacetate at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Gently wash the adherent cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle scraping to minimize membrane damage. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

Data Analysis:

  • Create a quadrant plot to distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

  • Quantify the percentage of cells in each quadrant for each treatment condition.

Hypothetical Data Summary:

Cell LineTreatment (48h)% Early Apoptotic Cells% Late Apoptotic Cells
T47DVehicle Control2.11.5
T47DThis compound Diacetate (IC50)15.88.2
T47DThis compound Diacetate (2x IC50)28.415.1

Apoptosis Detection Workflow

Apoptosis_Workflow A Seed and Treat Cells B Harvest Cells A->B C Stain with Annexin V-FITC & PI B->C D Incubate C->D E Flow Cytometry Analysis D->E F Quantify Apoptotic Populations E->F

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the effect of this compound diacetate on cell cycle progression.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell. This enables the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound diacetate as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of PI.

Data Analysis:

  • Generate a histogram of DNA content.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Hypothetical Data Summary:

Cell LineTreatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
T47DVehicle Control55.230.114.7
T47DThis compound Diacetate (IC50)68.918.512.6

Cell Cycle Analysis Workflow

CellCycle_Workflow A Seed and Treat Cells B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Flow Cytometry Analysis C->D E Quantify Cell Cycle Phases D->E

Caption: Workflow for cell cycle analysis using propidium iodide.

Western Blot Analysis for Signaling Proteins

Purpose: To investigate the effect of this compound diacetate on the expression and phosphorylation of key proteins involved in cell cycle regulation and apoptosis.

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.

Protocol:

  • Protein Extraction: Treat cells with this compound diacetate for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Progesterone Receptor, p21, p27, Cyclin D1, Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).

Hypothetical Data Summary:

Target ProteinTreatment (48h)Fold Change vs. Control (T47D cells)
p21This compound Diacetate (IC50)2.5
Cyclin D1This compound Diacetate (IC50)0.4
Cleaved Caspase-3This compound Diacetate (IC50)3.1

Progestin Signaling Pathway

Progestin_Signaling This compound This compound Diacetate (Norethisterone) PR Progesterone Receptor (PR) This compound->PR Nucleus Nucleus PR->Nucleus PRE Progesterone Response Element (PRE) Nucleus->PRE dimerization & binding Gene_Expression Target Gene Expression PRE->Gene_Expression p21_p27 p21, p27 ↑ Gene_Expression->p21_p27 Cyclin_CDK Cyclin D1/E-CDK2 ↓ Gene_Expression->Cyclin_CDK Bax Bax ↑ Gene_Expression->Bax Bcl2 Bcl-2 ↓ Gene_Expression->Bcl2 Cell_Cycle_Arrest G1/S Arrest p21_p27->Cell_Cycle_Arrest Cyclin_CDK->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Simplified progestin signaling pathway leading to cell cycle arrest and apoptosis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Purpose: To quantify the changes in mRNA expression of target genes in response to this compound diacetate treatment.

Principle: qPCR measures the amplification of a target DNA sequence in real-time using fluorescent probes or dyes. The amount of fluorescence is proportional to the amount of amplified product.

Protocol:

  • RNA Extraction: Treat cells with this compound diacetate, then extract total RNA using a commercial kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up qPCR reactions containing cDNA, forward and reverse primers for target genes (e.g., PGR, CDKN1A (p21), CCND1 (Cyclin D1), BCL2, BAX), and a SYBR Green or TaqMan master mix.

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument.

Data Analysis:

  • Determine the cycle threshold (Ct) for each gene.

  • Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Hypothetical Data Summary:

Target GeneTreatment (24h)Fold Change in mRNA Expression (T47D cells)
CDKN1A (p21)This compound Diacetate (IC50)3.2
CCND1 (Cyclin D1)This compound Diacetate (IC50)0.5
BAXThis compound Diacetate (IC50)2.8

qPCR Experimental Workflow

qPCR_Workflow A Cell Treatment B Total RNA Extraction A->B C cDNA Synthesis B->C D qPCR with Target Primers C->D E Data Analysis (ΔΔCt) D->E

Caption: Workflow for gene expression analysis using qPCR.

References

Application Notes and Protocols for the Mass Spectrometric Detection of Ethynodiol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynodiol diacetate, a synthetic progestin, is a common component of oral contraceptives. Upon administration, it undergoes rapid and extensive metabolism, primarily in the liver. The principal metabolic pathway involves the conversion of this compound diacetate to its active metabolite, norethindrone. Understanding the metabolic fate of this compound diacetate is crucial for pharmacokinetic studies, drug efficacy and safety assessment, and new drug development. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific platform for the identification and quantification of this compound diacetate and its metabolites in biological matrices.

This document provides detailed application notes and protocols for the detection and quantification of this compound metabolites using mass spectrometry.

Metabolic Pathway of this compound Diacetate

This compound diacetate is primarily metabolized through deacetylation to form this compound, which is then rapidly converted to the biologically active metabolite, norethindrone. Further metabolism of norethindrone can occur through various biotransformation reactions, including reduction of the A-ring, hydroxylation, and conjugation with sulfates and glucuronides.[1][2] The major metabolic conversion is the formation of norethindrone.[3]

This compound Diacetate Metabolism Metabolic Pathway of this compound Diacetate Ethynodiol_Diacetate This compound Diacetate Norethindrone Norethindrone (Active Metabolite) Ethynodiol_Diacetate->Norethindrone Deacetylation & Conversion Further_Metabolites Further Metabolites (e.g., hydroxylated, reduced, and conjugated forms) Norethindrone->Further_Metabolites Metabolism

Caption: Metabolic conversion of this compound Diacetate to Norethindrone.

Quantitative Analysis of Norethindrone by LC-MS/MS

The following table summarizes various validated LC-MS/MS methods for the quantification of norethindrone in human plasma. These methods offer high sensitivity and specificity, crucial for pharmacokinetic studies.

ParameterMethod 1Method 2Method 3
Sample Preparation Liquid-Liquid Extraction (LLE) with n-butyl chlorideSupported Liquid Extraction (SLE)Solid-Phase Extraction (SPE)
Chromatography Column Genesis RP-18 (50 x 4.6 mm, 3 µm)Waters BEH C18 (100 x 2.1 mm, 1.7 µm)Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile, water, and formic acid (gradient)A: 0.05% formic acid in water:acetonitrile (65:35, v/v)B: 0.05% formic acid in methanol:acetonitrile (50:50, v/v)2mM ammonium formate buffer and acetonitrile (20:80, v/v)
Flow Rate 1.0 mL/min0.500 mL/min0.6 mL/min
Ionization Mode ESI Positive (after derivatization)ESI PositiveIon-Spray Positive
MS/MS Transition (m/z) Derivatized Norethindrone specific transitionsNot specifiedNot specified
Lower Limit of Quantification (LLOQ) 50 pg/mL50.0 pg/mL0.1608 ng/mL
Linear Range 50 - 10,000 pg/mL50.0 - 25,000 pg/mL0.1608 - 34.9782 ng/mL
Internal Standard Norethindrone-¹³C₂Norethindrone-¹³C₂Norethindrone-d6
Reference [4][5][6]

Experimental Protocols

Below are detailed protocols for the key experimental steps in the analysis of norethindrone from biological samples.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the simultaneous determination of norethindrone and ethinyl estradiol in human plasma.[4]

Materials:

  • Human plasma samples

  • Norethindrone and internal standard (e.g., Norethindrone-¹³C₂) stock solutions

  • n-Butyl chloride

  • Dansyl chloride (derivatizing agent)

  • Sodium bicarbonate buffer (pH 10.5)

  • Acetonitrile

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • To 0.5 mL of human plasma in a clean tube, add the internal standard solution.

  • Add 5 mL of n-butyl chloride and vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a solution containing dansyl chloride in acetonitrile and sodium bicarbonate buffer.

  • Vortex and incubate at 60°C for 10 minutes to allow for derivatization.

  • Inject an aliquot of the final solution into the LC-MS/MS system.

Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol is based on a validated UPLC-MS/MS method for the determination of norethindrone in human plasma.[5]

Materials:

  • Human plasma samples

  • Norethindrone and internal standard (e.g., Norethindrone-¹³C₂) stock solutions

  • Supported Liquid Extraction plate/cartridge

  • Extraction solvent (e.g., methyl tert-butyl ether)

  • Reconstitution solvent (compatible with LC mobile phase)

  • Vortex mixer

  • Centrifuge (if necessary)

  • Evaporator

Procedure:

  • Pre-treat 0.250 mL of human plasma by adding the internal standard.

  • Load the plasma sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.

  • Apply the extraction solvent and allow it to flow through the sorbent bed for 5 minutes.

  • Collect the eluate.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the reconstitution solvent.

  • Inject an aliquot into the UPLC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

The following is a general protocol that can be adapted based on the specific instrumentation available.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example based on Method 2): [5]

  • Column: Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.05% formic acid in water:acetonitrile (65:35, v/v)

  • Mobile Phase B: 0.05% formic acid in methanol:acetonitrile (50:50, v/v)

  • Flow Rate: 0.500 mL/min

  • Gradient: A suitable gradient program should be developed to ensure optimal separation of the analyte from matrix components.

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Norethindrone: Precursor ion (Q1) m/z → Product ion (Q3) m/z. Specific transitions need to be optimized for the instrument used.

    • Internal Standard (e.g., Norethindrone-¹³C₂): Precursor ion (Q1) m/z → Product ion (Q3) m/z.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound metabolites from biological samples.

Experimental Workflow General Workflow for this compound Metabolite Analysis Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (LLE, SLE, or SPE) Sample_Collection->Sample_Preparation LC_Separation LC Separation Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound metabolite analysis.

Conclusion

The mass spectrometry methods outlined in this document, particularly LC-MS/MS, provide robust, sensitive, and specific tools for the quantitative analysis of this compound metabolites, with a primary focus on norethindrone. The detailed protocols for sample preparation and instrumental analysis serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Adherence to validated methods and proper quality control is essential for obtaining accurate and reliable data in regulated environments. Further research may focus on developing methods for the simultaneous quantification of a broader range of this compound metabolites to gain a more comprehensive understanding of its metabolic profile.

References

Application Notes: Utilizing Ethynodiol in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynodiol diacetate, a synthetic progestin, is a key component in oral contraceptives and hormonal therapies.[1][2] Its therapeutic efficacy is rooted in its ability to interact with steroid hormone receptors, primarily the progesterone receptor (PR) and to a lesser extent, the estrogen receptor (ER).[3][4] Understanding the binding characteristics of this compound and its metabolites is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents. Competitive binding assays are indispensable tools for quantifying the affinity of ligands like this compound for their respective receptors. This document provides detailed application notes and protocols for using this compound in competitive binding assays.

This compound diacetate is rapidly hydrolyzed in the body to its active metabolite, norethindrone, which is responsible for most of its biological activity. Therefore, when assessing the binding profile of this compound diacetate, it is often the binding affinity of norethindrone that is of primary interest.

Principle of Competitive Binding Assays

Competitive binding assays are based on the principle of competition between a labeled ligand (tracer) and an unlabeled ligand (competitor, e.g., this compound or its metabolites) for a limited number of receptor binding sites. The amount of tracer bound to the receptor is inversely proportional to the concentration of the competitor. By measuring the displacement of the tracer at various concentrations of the competitor, the binding affinity of the competitor can be determined, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Data Presentation: Binding Affinity of this compound's Active Metabolite (Norethindrone)

The following table summarizes the relative binding affinity (RBA) of norethindrone, the active metabolite of this compound diacetate, to various steroid hormone receptors. The RBA is expressed as a percentage of the binding affinity of the natural ligand for its respective receptor.

ReceptorNatural LigandRelative Binding Affinity (RBA) of Norethindrone (%)
Progesterone Receptor (PR)Progesterone75
Androgen Receptor (AR)Testosterone15
Estrogen Receptor (ER)Estradiol< 0.1
Glucocorticoid Receptor (GR)Dexamethasone< 0.1
Mineralocorticoid Receptor (MR)Aldosterone0.2

Data sourced from Sitruk-Ware, R. (2007).

Signaling Pathways

The interaction of this compound's active metabolite, norethindrone, with the progesterone and estrogen receptors initiates a cascade of intracellular events that ultimately modulate gene expression.

Progesterone_Receptor_Signaling This compound This compound (Norethindrone) PR Progesterone Receptor (PR) This compound->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociates from Dimerization Dimerization PR->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to PRE Progesterone Response Element (PRE) Nucleus->PRE Binds to Transcription Modulation of Gene Transcription PRE->Transcription

Progesterone Receptor Signaling Pathway.

Estrogen_Receptor_Signaling This compound This compound (Norethindrone) ER Estrogen Receptor (ER) This compound->ER Binds HSP Heat Shock Proteins (HSP) ER->HSP Dissociates from Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Modulation of Gene Transcription ERE->Transcription FP_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare serial dilutions of This compound/Norethindrone C Add this compound dilutions to microplate wells A->C B Prepare Receptor-Tracer Mix (Receptor + Fluorescent Ligand) D Add Receptor-Tracer Mix to all wells B->D C->D E Incubate at room temperature (e.g., 1-2 hours) D->E F Measure Fluorescence Polarization E->F G Plot FP signal vs. Log[Competitor] F->G H Determine IC50 value G->H RBA_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis A Prepare serial dilutions of This compound/Norethindrone B Incubate Receptor preparation with Radioligand and this compound dilutions A->B C Separate bound from free radioligand via vacuum filtration B->C D Wash filters with ice-cold wash buffer C->D E Add scintillation cocktail to filters D->E F Count radioactivity E->F G Plot % Bound vs. Log[Competitor] F->G H Determine IC50 value G->H

References

Formulation of Ethynodiol Diacetate for Sustained-Release Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethynodiol diacetate is a progestin primarily formulated for oral administration. Detailed published research on its specific formulation into sustained-release systems such as biodegradable implants, microspheres, or vaginal rings is limited. The following application notes and protocols are based on established principles and methodologies for structurally similar progestins, such as levonorgestrel and norethindrone, and are intended to serve as a comprehensive guide for the development of sustained-release this compound diacetate delivery systems.

Introduction to Sustained-Release Systems for this compound Diacetate

Sustained-release formulations are designed to deliver a therapeutic agent at a predetermined rate over a prolonged period. For steroidal hormones like this compound diacetate, this approach offers several advantages over conventional oral dosage forms, including improved patient compliance due to reduced dosing frequency, maintenance of steady therapeutic drug levels, and a potential reduction in side effects. Long-acting contraceptive methods, for instance, have successfully utilized progestogens in various sustained-release platforms.

The primary goals for formulating this compound diacetate in a sustained-release system are to achieve zero-order or near-zero-order release kinetics, ensure biocompatibility of the delivery system, and maintain drug stability throughout the formulation process and the intended duration of release.

Potential Sustained-Release Systems for this compound Diacetate:

  • Biodegradable Implants: These are solid polymeric devices implanted subcutaneously that release the drug as the polymer matrix degrades over time.

  • Biodegradable Microspheres: These are injectable spherical microparticles composed of a drug dispersed within a biodegradable polymer matrix.

  • Vaginal Rings: These are flexible, non-biodegradable polymeric rings that, when placed in the vagina, provide sustained release of steroids for contraception or hormone replacement therapy.

Data Presentation: Formulation and Characterization Parameters

The following tables summarize representative quantitative data from studies on sustained-release formulations of analogous progestins (levonorgestrel and norethindrone). These values can serve as a benchmark for the development and characterization of this compound diacetate formulations.

Table 1: Formulation Parameters for Progestin-Loaded Microspheres

Formulation CodePolymer Type (PLGA)Drug Loading (%, w/w)Polymer Concentration (% w/v)Surfactant (PVA) Concentration (% w/v)
M-LNG-0150:501051
M-LNG-0275:251051
M-NET-0150:50157.52
M-NET-0275:25157.52

Data are hypothetical and compiled for illustrative purposes based on typical values found in the literature for levonorgestrel (LNG) and norethindrone (NET).

Table 2: Characterization of Progestin-Loaded Microspheres

Formulation CodeParticle Size (μm, Mean ± SD)Encapsulation Efficiency (%, Mean ± SD)Burst Release (%, 24h, Mean ± SD)
M-LNG-0185 ± 15.288 ± 4.525 ± 3.1
M-LNG-0292 ± 18.785 ± 5.118 ± 2.8
M-NET-0178 ± 12.591 ± 3.828 ± 3.5
M-NET-0288 ± 14.987 ± 4.221 ± 2.9

Data are hypothetical and compiled for illustrative purposes based on typical values found in the literature.

Table 3: In Vitro Release from a Reservoir-Type Silicone Implant (Conceptual)

Time (Days)Cumulative Release of this compound Diacetate (%)
15.2
715.8
1428.3
3045.1
6068.9
9085.4

This data is illustrative for a hypothetical this compound diacetate implant.

Experimental Protocols

Preparation of this compound Diacetate-Loaded PLGA Microspheres by Oil-in-Water (O/W) Solvent Evaporation

This protocol describes a common method for encapsulating a hydrophobic drug like this compound diacetate into biodegradable microspheres.

Materials:

  • This compound Diacetate (micronized)

  • Poly(D,L-lactide-co-glycolide) (PLGA), various lactide:glycolide ratios and molecular weights

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Acetone

Equipment:

  • Homogenizer or sonicator

  • Magnetic stirrer with heating plate

  • Optical microscope

  • Sieve shaker

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound diacetate in dichloromethane. For example, for a 10% drug loading, dissolve 90 mg of PLGA and 10 mg of this compound diacetate in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.

  • Emulsification: Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL) and emulsify using a high-speed homogenizer or sonicator for 2-3 minutes to form an oil-in-water emulsion. The speed of homogenization will influence the final particle size.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at a constant speed (e.g., 200-300 rpm) at room temperature for 3-4 hours to allow the dichloromethane to evaporate, leading to the formation of solid microspheres.

  • Microsphere Collection and Washing: Collect the hardened microspheres by centrifugation or filtration. Wash the collected microspheres three times with deionized water to remove residual PVA, followed by a final wash with acetone to aid in drying.

  • Drying: Freeze-dry the microspheres for 48 hours to remove all residual moisture and solvent.

  • Sieving: Sieve the dried microspheres to obtain a uniform size distribution.

Characterization of this compound Diacetate Microspheres

3.2.1. Particle Size and Morphology Analysis

  • Method: Laser diffraction for particle size analysis and Scanning Electron Microscopy (SEM) for morphology.

  • Protocol:

    • Suspend a small sample of microspheres in deionized water containing a surfactant (e.g., Tween 80) and sonicate briefly to ensure proper dispersion.

    • Analyze the suspension using a laser diffraction particle size analyzer.

    • For SEM, mount the dry microspheres onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with gold-palladium to make it conductive.

    • Observe the microspheres under the SEM at various magnifications to assess their shape, surface morphology, and any signs of aggregation.

3.2.2. Drug Loading and Encapsulation Efficiency

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Accurately weigh a specific amount of microspheres (e.g., 10 mg).

    • Dissolve the microspheres in a suitable solvent that dissolves both the polymer and the drug (e.g., dichloromethane or acetonitrile).

    • Evaporate the solvent and reconstitute the residue in a known volume of a solvent suitable for analysis (e.g., mobile phase for HPLC).

    • Filter the solution to remove any insoluble polymer fragments.

    • Determine the concentration of this compound diacetate using a validated UV-Vis or HPLC method.

    • Calculate Drug Loading and Encapsulation Efficiency using the following formulas:

      • Drug Loading (%) = (Mass of drug in microspheres / Total mass of microspheres) x 100

      • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

3.2.3. In Vitro Drug Release Study

  • Method: USP Apparatus 2 (Paddle) or 4 (Flow-Through Cell). A sample-and-separate method is also common.

  • Protocol (Sample and Separate):

    • Accurately weigh a sample of microspheres (e.g., 20 mg) and place it in a vial containing a known volume of release medium (e.g., 10 mL of phosphate-buffered saline, pH 7.4, with 0.02% Tween 80 to maintain sink conditions).

    • Place the vials in a shaking water bath at 37°C.

    • At predetermined time intervals, centrifuge the vials, and collect a sample of the supernatant (e.g., 1 mL).

    • Replace the withdrawn volume with fresh, pre-warmed release medium.

    • Analyze the collected samples for this compound diacetate concentration using a validated analytical method (HPLC is preferred for its specificity and sensitivity).

    • Plot the cumulative percentage of drug released versus time.

Fabrication of a Reservoir-Type this compound Diacetate Vaginal Ring

This protocol outlines a conceptual approach for fabricating a silicone-based reservoir vaginal ring.

Materials:

  • This compound Diacetate (micronized)

  • Medical-grade silicone elastomer kit (two-part, platinum-cured)

  • Silicone tubing (for the rate-controlling membrane)

  • Molding apparatus

Equipment:

  • Mixing vessel

  • Vacuum chamber

  • Curing oven

Procedure:

  • Core Formulation: Mix the two parts of the silicone elastomer according to the manufacturer's instructions. Disperse the micronized this compound diacetate into the silicone mixture to create a homogenous drug-polymer matrix.

  • Molding the Core: Inject or pour the drug-loaded silicone mixture into a toroidal mold.

  • Curing the Core: Cure the mold in an oven at the temperature and duration specified by the silicone manufacturer.

  • Membrane Application: Once cured, remove the drug-loaded core from the mold. A rate-controlling membrane, such as a layer of drug-free silicone, can be applied by over-molding or by fitting a pre-formed silicone tube over the core.

  • Final Curing: If a new layer of silicone is applied, a final curing step is necessary.

  • Washing and Sterilization: Wash the finished rings to remove any surface-adhered drug and then sterilize using an appropriate method, such as ethylene oxide or gamma irradiation.

Visualizations

experimental_workflow_microspheres cluster_prep Preparation cluster_formulation Formulation cluster_char Characterization prep_organic Organic Phase (this compound + PLGA in DCM) emulsification Emulsification (Homogenization) prep_organic->emulsification prep_aqueous Aqueous Phase (PVA in Water) prep_aqueous->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap collection Collection & Washing solvent_evap->collection drying Freeze-Drying collection->drying size_morph Particle Size & Morphology (Laser Diffraction, SEM) drying->size_morph drug_load Drug Loading & EE (HPLC) drying->drug_load in_vitro In Vitro Release (Dissolution Test) drying->in_vitro

Caption: Workflow for the preparation and characterization of this compound diacetate-loaded microspheres.

sustained_release_logic cluster_systems Sustained-Release Delivery Systems cluster_goals Therapeutic Goals drug This compound Diacetate implants Biodegradable Implants (e.g., PLGA, PCL) drug->implants microspheres Injectable Microspheres (e.g., PLGA) drug->microspheres rings Vaginal Rings (e.g., Silicone, EVA) drug->rings steady_state Steady Plasma Concentration implants->steady_state microspheres->steady_state rings->steady_state compliance Improved Patient Compliance steady_state->compliance side_effects Reduced Side Effects steady_state->side_effects

Application Notes and Protocols for Immunohistochemical Localization of Ethynodiol Diacetate's Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for identifying and localizing the target tissues of ethynodiol diacetate, a synthetic progestin. By targeting its primary receptors—progesterone receptor (PR) and estrogen receptor (ER)—researchers can elucidate the tissue-specific effects and mechanisms of action of this compound.

Introduction

This compound diacetate is a synthetic progestogen used in hormonal contraceptives.[1] It functions as a prodrug, rapidly converting to its active metabolites, which then bind to progesterone and estrogen receptors.[1][2] Its contraceptive efficacy stems from its ability to inhibit ovulation by suppressing the release of gonadotropins (luteinizing hormone and follicle-stimulating hormone), altering the cervical mucus to impede sperm penetration, and modifying the endometrium to make it less receptive to implantation.[3][4] The primary target tissues include the female reproductive tract (uterus, cervix), mammary glands, hypothalamus, and pituitary gland.[2] Immunohistochemistry is a powerful technique to visualize the distribution of PR and ER within these tissues, providing critical insights into the pharmacodynamics of this compound diacetate.[5]

Signaling Pathway of this compound Diacetate

This compound diacetate exerts its effects by binding to intracellular progesterone and estrogen receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the physiological responses observed in target tissues.

Ethynodiol_Signaling cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound Diacetate (Metabolites) PR Progesterone Receptor (PR) This compound->PR binds ER Estrogen Receptor (ER) This compound->ER binds Complex_PR This compound-PR Complex PR->Complex_PR Complex_ER This compound-ER Complex ER->Complex_ER DNA DNA (Hormone Response Elements) Complex_PR->DNA translocates to nucleus and binds to Complex_ER->DNA translocates to nucleus and binds to Gene_Transcription Modulation of Gene Transcription DNA->Gene_Transcription Physiological_Response Physiological Response Gene_Transcription->Physiological_Response

Caption: Signaling pathway of this compound diacetate in a target cell.

Experimental Workflow for IHC

The following diagram outlines the key steps in performing immunohistochemistry to localize progesterone and estrogen receptors in tissue samples.

IHC_Workflow Start Start: Tissue Sample Collection Fixation Tissue Fixation (e.g., 10% Neutral Buffered Formalin) Start->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtomy: Cut 4-5 µm Sections Embedding->Sectioning Mounting Mount on Positively Charged Slides Sectioning->Mounting Deparaffinization Deparaffinization & Rehydration (Xylene & Graded Alcohols) Mounting->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced or Enzymatic) Deparaffinization->AntigenRetrieval Blocking Blocking (e.g., Hydrogen Peroxide, Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-PR or anti-ER) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (e.g., Streptavidin-HRP) SecondaryAb->Detection Chromogen Chromogen Substrate (e.g., DAB) Detection->Chromogen Counterstain Counterstaining (e.g., Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Coverslipping Counterstain->Dehydration Analysis Microscopic Analysis & Scoring Dehydration->Analysis

Caption: General workflow for immunohistochemical staining.

Data Presentation

Quantitative analysis of IHC staining is crucial for comparing the expression of PR and ER in different tissues or under various experimental conditions. The following table provides a template for summarizing such data.

Tissue TypeTarget ReceptorPrimary Antibody (Clone)Antibody Dilution% of Positively Stained Cells (Mean ± SD)Staining Intensity (H-Score) (Mean ± SD)Subcellular Localization
EndometriumProgesterone Receptor (PR)1E21:100Nuclear
MyometriumProgesterone Receptor (PR)1E21:100Nuclear
Cervical EpitheliumProgesterone Receptor (PR)1E21:100Nuclear
Mammary Gland (Ductal Epithelium)Progesterone Receptor (PR)1E21:100Nuclear
EndometriumEstrogen Receptor (ER)1D51:50Nuclear
MyometriumEstrogen Receptor (ER)1D51:50Nuclear
Cervical EpitheliumEstrogen Receptor (ER)1D51:50Nuclear
Mammary Gland (Ductal Epithelium)Estrogen Receptor (ER)1D51:50Nuclear

Staining intensity can be scored using various systems, such as the H-Score, which incorporates both the intensity and the percentage of stained cells.

Detailed Experimental Protocols

The following are detailed protocols for the immunohistochemical detection of Progesterone Receptor (PR) and Estrogen Receptor (ER) in formalin-fixed, paraffin-embedded (FFPE) tissues.

Protocol 1: Immunohistochemical Staining for Progesterone Receptor (PR)

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or EDTA, pH 9.0)

  • Hydrogen peroxide (3%)

  • Blocking serum (e.g., normal goat serum)

  • Primary antibody: Rabbit monoclonal anti-Progesterone Receptor (e.g., Clone 1E2)[6]

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • 3,3'-Diaminobenzidine (DAB) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution.[7]

    • Use a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with deionized water and then with a wash buffer (e.g., PBS or TBS).

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.[8]

    • Rinse with wash buffer.

    • Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in wash buffer) for 30 minutes.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PR antibody to its optimal concentration in antibody diluent.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Detection:

    • Rinse slides with wash buffer (3 changes, 5 minutes each).

    • Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with wash buffer.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogen Application:

    • Rinse with wash buffer.

    • Apply the DAB substrate solution and incubate for 5-10 minutes, or until the desired brown color develops.[8]

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Coverslip with a permanent mounting medium.

Controls:

  • Positive Control: Use tissue known to express PR, such as normal uterine or breast tissue.[9]

  • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

Protocol 2: Immunohistochemical Staining for Estrogen Receptor (ER)

This protocol is similar to the one for PR, with the primary difference being the primary antibody used.

Materials:

  • Follow the materials list for PR, but substitute the primary antibody.

  • Primary antibody: Mouse monoclonal anti-Estrogen Receptor (e.g., Clone 1D5).[10]

Procedure:

Follow the procedure for PR staining, with the following modification:

  • Primary Antibody Incubation: Dilute the primary anti-ER antibody (Clone 1D5) to its optimal concentration and incubate overnight at 4°C.

Controls:

  • Positive Control: Use tissue known to express ER, such as normal breast or endometrial tissue.[11]

  • Negative Control: Omit the primary antibody.

Validation and Interpretation

Proper validation of IHC assays is critical for reliable results.[12] This includes the use of appropriate positive and negative controls to ensure the specificity and sensitivity of the staining.[13] The interpretation of staining should be performed by a qualified individual, assessing the percentage of positive cells and the staining intensity.[11] It is recommended that laboratories establish and validate their own protocols to ensure consistency and accuracy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ethynodiol Diacetate Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Ethynodiol Diacetate.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound Diacetate?

This compound diacetate is a poorly water-soluble compound. Its aqueous solubility is cited to be approximately 1.4 mg/L at 25°C.[1] This low solubility can present significant challenges when preparing solutions in aqueous buffers for in vitro experiments.

Q2: I dissolved this compound Diacetate in an organic solvent to make a stock solution. When I add it to my aqueous buffer, a precipitate forms immediately. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," occurs when the highly concentrated drug in the organic solvent stock is rapidly diluted into the aqueous buffer where it is poorly soluble. The abrupt change in solvent polarity causes the drug to precipitate.

To prevent this, consider the following:

  • Decrease the final concentration: Ensure your target concentration in the aqueous buffer does not exceed the solubility limit of this compound diacetate in that specific medium.

  • Use a co-solvent system: Introduce a water-miscible co-solvent into your final aqueous buffer to increase the solubility of the compound.

  • Employ serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution into the pre-warmed aqueous buffer. This allows for a more gradual change in solvent polarity.

  • Optimize temperature: Adding the stock solution to pre-warmed (e.g., 37°C) buffer can sometimes improve solubility. However, be mindful of the compound's stability at elevated temperatures.

Q3: My solution of this compound Diacetate appears clear initially, but a precipitate forms after some time in the incubator. What could be the cause?

Delayed precipitation can be due to several factors:

  • Supersaturation: You may have created a temporary supersaturated solution that is not stable over time. The excess solute eventually crystallizes out.

  • Temperature changes: If the solution was prepared at a higher temperature and then cooled, the solubility may decrease, leading to precipitation.

  • pH shifts: Changes in the pH of the medium due to cellular metabolism or other factors can alter the solubility of the compound, although this compound diacetate itself is not ionizable.

  • Interactions with media components: The compound may interact with salts or other components in complex media, forming less soluble complexes over time.

To address this, try using a lower final concentration or incorporating stabilizing excipients like surfactants or cyclodextrins.

Q4: What are the recommended methods to enhance the solubility of this compound Diacetate in aqueous buffers?

The primary methods for enhancing the solubility of poorly water-soluble steroids like this compound diacetate are:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, propylene glycol, PEG 300).

  • Use of Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Polysorbate 80 can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Derivatives like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often used.

The choice of method will depend on the specific requirements of your experiment, including the desired concentration, the tolerance of your experimental system (e.g., cells) to the excipients, and the required stability of the solution.

Troubleshooting Guide

Issue 1: Persistent Precipitation Despite Using a Co-solvent

If you are still observing precipitation even with a co-solvent, consider the following troubleshooting steps in a logical sequence.

G start Start: Persistent Precipitation check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Action: Reduce the final concentration of this compound Diacetate. check_concentration->reduce_concentration Yes check_solvent_ratio Is the co-solvent percentage too low? check_concentration->check_solvent_ratio No end_precip Solution should be clear. reduce_concentration->end_precip increase_solvent Action: Increase the percentage of the co-solvent (e.g., DMSO, PEG 300). Note: Be mindful of solvent toxicity in your assay. check_solvent_ratio->increase_solvent Yes try_surfactant Consider adding a surfactant like Tween® 80. check_solvent_ratio->try_surfactant No increase_solvent->end_precip try_cyclodextrin Consider using a cyclodextrin like SBE-β-CD. try_surfactant->try_cyclodextrin try_cyclodextrin->end_precip

Caption: Troubleshooting workflow for persistent precipitation.

Issue 2: Choosing the Right Solubilization Strategy

The selection of an appropriate solubilization method is critical for experimental success. This decision tree can guide you through the process.

G start Start: Need to solubilize this compound Diacetate assay_sensitivity Is your assay sensitive to organic solvents? start->assay_sensitivity cosolvency Use a co-solvent system (e.g., DMSO, PEG 300). assay_sensitivity->cosolvency No high_concentration Is a high concentration of the drug needed? assay_sensitivity->high_concentration Yes check_concentration_cosolvent Is the required concentration achievable with low solvent percentage? cosolvency->check_concentration_cosolvent check_concentration_cosolvent->high_concentration No optimize_protocol Optimize the chosen protocol for your specific needs. check_concentration_cosolvent->optimize_protocol Yes cyclodextrin Use cyclodextrin complexation (e.g., SBE-β-CD). high_concentration->cyclodextrin Yes surfactant Use a surfactant (e.g., Tween® 80). high_concentration->surfactant No cyclodextrin->optimize_protocol surfactant->optimize_protocol

Caption: Decision tree for selecting a solubilization strategy.

Quantitative Data on Solubilization

The following tables summarize example formulations for achieving a clear solution of this compound Diacetate at a concentration of at least 3.75 mg/mL. Note that the saturation solubility may be higher.

Table 1: Co-solvent and Surfactant-Based Formulation

ComponentRoleVolume Percentage
DMSOPrimary Solvent10%
PEG 300Co-solvent40%
Tween® 80Surfactant5%
SalineAqueous Buffer45%

Table 2: Cyclodextrin-Based Formulation

ComponentRoleConcentration/Volume
DMSOPrimary Solvent10% (of final volume)
SBE-β-CD in SalineComplexing Agent/Aqueous Phase20% w/v solution, 90% of final volume

Experimental Protocols

Protocol 1: Preparation of a 3.75 mg/mL this compound Diacetate Solution using Co-solvents and a Surfactant

This protocol is adapted from commercially available formulation guidelines.

Materials:

  • This compound Diacetate powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG 300)

  • Tween® 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or other desired aqueous buffer

Procedure:

  • Prepare a stock solution: Dissolve this compound Diacetate in DMSO to a concentration of 37.5 mg/mL. Ensure it is fully dissolved; gentle warming or sonication may be required.

  • Prepare the working solution (for a final volume of 1 mL): a. To a sterile microcentrifuge tube, add 400 µL of PEG 300. b. Add 100 µL of the 37.5 mg/mL this compound Diacetate stock solution in DMSO to the PEG 300. Mix thoroughly by vortexing. c. Add 50 µL of Tween® 80 to the mixture and vortex until a clear, homogenous solution is formed. d. Add 450 µL of saline or your desired aqueous buffer to the mixture. Vortex again to ensure complete mixing.

  • Final check: Visually inspect the solution for any signs of precipitation. The final concentration of this compound Diacetate will be 3.75 mg/mL.

G cluster_0 Protocol 1: Co-solvent/Surfactant Method Prepare Stock 1. Prepare 37.5 mg/mL stock in DMSO Add PEG300 2a. Add 400 µL PEG 300 Prepare Stock->Add PEG300 Add Stock 2b. Add 100 µL stock to PEG 300 and mix Add PEG300->Add Stock Add Tween 2c. Add 50 µL Tween® 80 and mix Add Stock->Add Tween Add Buffer 2d. Add 450 µL buffer and mix Add Tween->Add Buffer Final Solution 3. Final solution (3.75 mg/mL) Add Buffer->Final Solution

Caption: Workflow for Protocol 1.

Protocol 2: Preparation of a 3.75 mg/mL this compound Diacetate Solution using Cyclodextrin Complexation

This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.

Materials:

  • This compound Diacetate powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl) or other desired aqueous buffer

Procedure:

  • Prepare a 20% SBE-β-CD solution: Dissolve 2 g of SBE-β-CD in 10 mL of saline or your desired aqueous buffer.

  • Prepare a stock solution: Dissolve this compound Diacetate in DMSO to a concentration of 37.5 mg/mL.

  • Prepare the working solution (for a final volume of 1 mL): a. To a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD solution. b. Add 100 µL of the 37.5 mg/mL this compound Diacetate stock solution in DMSO to the SBE-β-CD solution. c. Mix thoroughly by vortexing until the solution is clear.

  • Final check: The final concentration of this compound Diacetate will be 3.75 mg/mL.

G cluster_1 Protocol 2: Cyclodextrin Method Prepare SBE-β-CD 1. Prepare 20% SBE-β-CD solution Add SBE-β-CD 3a. Add 900 µL SBE-β-CD solution Prepare SBE-β-CD->Add SBE-β-CD Prepare Stock 2. Prepare 37.5 mg/mL stock in DMSO Add Stock 3b. Add 100 µL stock and mix Prepare Stock->Add Stock Add SBE-β-CD->Add Stock Final Solution 4. Final solution (3.75 mg/mL) Add Stock->Final Solution

References

Technical Support Center: Optimizing Ethynodiol Dosage for Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of ethynodiol diacetate dosage for long-term animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound diacetate?

A1: this compound diacetate is a synthetic progestin that acts as a prodrug for norethisterone. Its primary mechanism of action involves binding to and activating progesterone receptors, which in turn modulates gene expression. This activation mimics the effects of natural progesterone, leading to the inhibition of ovulation and alterations in the endometrium. It also exhibits weak estrogenic and androgenic properties.

Q2: What are the common animal models used for long-term studies with this compound diacetate?

A2: The most common animal models for long-term toxicity and carcinogenicity studies of this compound diacetate are rodents, specifically rats and mice.[1][2] Non-human primates, such as rhesus monkeys and baboons, have also been used in long-term studies to assess effects on reproductive organs and metabolism.[3][4]

Q3: What are the reported adverse effects of long-term this compound diacetate administration in animals?

A3: Long-term administration of this compound diacetate in animal studies has been associated with an increased incidence of mammary and pituitary tumors in rodents.[2] In rats, an increase in the weights of the pituitary, liver, and kidneys has been observed.[5] When administered in combination with an estrogen, an increased incidence of malignant mammary tumors in rats and pituitary tumors in mice has been noted.[2]

Q4: How should I determine the appropriate dosage range for my long-term study?

A4: Dose selection should be based on data from preliminary short-term toxicity studies (e.g., 28-day or 90-day studies). The highest dose should ideally induce minimal toxicity without causing significant mortality or distress that could compromise the study. The lowest dose should be a no-observed-adverse-effect-level (NOAEL), which is the highest dose at which no biologically or statistically significant adverse effects are observed.[6][7] A minimum of three dose levels (high, medium, and low) along with a control group is recommended.[7]

Q5: What is the appropriate method for oral administration in rodents for long-term studies?

A5: For long-term studies in rodents, oral gavage is a common method for precise dose administration.[8][9][10] The substance is typically suspended in a suitable vehicle (e.g., corn oil). The volume administered should not exceed 1 ml/100 g of body weight for aqueous solutions or 0.4 ml/100 g for oil-based vehicles.[8][11] Dosing should occur at approximately the same time each day.[8] Alternatives like administration in palatable food or liquid can be considered to reduce stress.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Mortality in High-Dose Group The highest dose selected may be too toxic for long-term administration.Re-evaluate the dose selection based on subchronic toxicity data. Consider conducting a dose-ranging study to identify a more appropriate maximum tolerated dose (MTD).
Significant Weight Loss in Treated Animals High doses of this compound diacetate may cause systemic toxicity, leading to reduced food consumption or metabolic disturbances.Monitor food and water intake daily. If significant weight loss persists, consider lowering the dose for subsequent cohorts. Ensure the vehicle used for administration is not contributing to the effect.
Inconsistent Serum Levels of the Compound Issues with the formulation, administration technique, or animal-specific metabolic variations.Verify the stability and homogeneity of the dosing formulation. Ensure consistent oral gavage technique among all technicians. Consider collecting satellite blood samples at various time points to assess pharmacokinetic variability.
Development of Palpable Tumors This compound diacetate has been shown to induce mammary and pituitary tumors in long-term rodent studies.[2]This is a potential expected outcome. Document the location, size, and latency of all tumors. Collect tissues for histopathological analysis at the end of the study to confirm tumor type and malignancy.
Changes in Organ Weights Treatment-related effects on specific organs. Increased liver, kidney, and pituitary weights have been reported in rats.[5]At necropsy, carefully weigh all major organs. Any changes in organ-to-body weight ratios should be noted and correlated with histopathological findings to determine the toxicological significance.

Data Presentation

Table 1: Summary of this compound Diacetate Dosages in Long-Term Animal Studies

Animal Model Dosage Duration Route of Administration Key Findings Reference
Rat (Female) 6 mg/kg body weight/day70 daysSubcutaneous InjectionIncreased weights of pituitary, liver, and kidneys; decreased ovarian weight.[5]
Rhesus Monkey (Female) 1, 10, and 50 times the human dose5 yearsOralNo induction of palpable breast nodules or deaths from mammary gland cancer.[3]
Mice (Castrated Male) Not specifiedLifetimeOral (in diet)Increased incidence of mammary tumors.[1]
Rat (Male) Not specifiedTwo-yearOral (in diet)Increased incidence of benign mammary tumors.[1]
Baboon Single intravenous injection7 hours (metabolism study)IntravenousRapid excretion, primarily as a glucuronide in urine and bile.[4]

Experimental Protocols

Protocol: Long-Term Oral Toxicity Study of this compound Diacetate in Rats

This protocol provides a general framework. Specific details should be adapted based on the study objectives and institutional guidelines.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats.

  • Age: 6-8 weeks at the start of the study.

  • Sex: Equal numbers of males and females.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to standard chow and water.

2. Dose Formulation:

  • This compound diacetate is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or corn oil).

  • The formulation should be prepared fresh daily or weekly, and its stability and homogeneity confirmed.

3. Dosing Regimen:

  • Groups: A minimum of three dose groups (low, medium, high) and a vehicle control group.

  • Administration: Administer the formulation once daily via oral gavage.

  • Volume: The gavage volume should not exceed 1 ml/100 g body weight.[8]

  • Duration: Typically 12 to 24 months for chronic toxicity/carcinogenicity studies.

4. Clinical Observations:

  • Observe animals twice daily for mortality and morbidity.

  • Conduct a detailed clinical examination weekly, including palpation for masses.

  • Record body weight weekly for the first 13 weeks and monthly thereafter.

  • Monitor food and water consumption weekly.

5. Clinical Pathology:

  • Collect blood samples from a subset of animals at 3, 6, 12, 18, and 24 months for hematology and clinical chemistry analysis.

  • Conduct urinalysis at the same intervals.

6. Necropsy and Histopathology:

  • At the end of the study, perform a full necropsy on all animals.

  • Record the size, location, and appearance of all gross lesions.

  • Weigh major organs (e.g., liver, kidneys, spleen, brain, heart, gonads, pituitary).

  • Preserve all tissues in 10% neutral buffered formalin for histopathological examination.

Mandatory Visualization

Ethynodiol_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound Diacetate This compound Diacetate Norethisterone Norethisterone This compound Diacetate->Norethisterone Metabolism PR-Norethisterone Complex PR-Norethisterone Complex Norethisterone->PR-Norethisterone Complex Progesterone Receptor (PR) Progesterone Receptor (PR) Progesterone Receptor (PR)->PR-Norethisterone Complex PRE PRE PR-Norethisterone Complex->PRE Translocation & Binding HSP HSP HSP->Progesterone Receptor (PR) Chaperone Gene Transcription Gene Transcription PRE->Gene Transcription Activation/Repression mRNA mRNA Gene Transcription->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Cellular Response Cellular Response Protein Synthesis->Cellular Response e.g., Inhibition of Ovulation

Caption: Signaling pathway of this compound Diacetate.

Experimental_Workflow start Study Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dosing (Oral Gavage) randomization->dosing observations Clinical Observations (Daily/Weekly) dosing->observations Throughout Study pathology Interim Clinical Pathology (3, 6, 12, 18 months) dosing->pathology necropsy Terminal Necropsy & Tissue Collection dosing->necropsy At Study Termination end Data Analysis & Reporting observations->end pathology->end histopathology Histopathological Analysis necropsy->histopathology histopathology->end

Caption: Workflow for a long-term animal toxicity study.

References

Technical Support Center: Troubleshooting Ethynodiol Diacetate Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethynodiol Diacetate in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this synthetic progestin in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound Diacetate and how does it work in cell culture?

A1: this compound Diacetate is a synthetic progestin, a type of steroid hormone. It functions as a prodrug, meaning it is converted into its active form, norethisterone, within the body. In cell culture, it is expected to be similarly metabolized by cells. This compound Diacetate and its active metabolites act by binding to progesterone and estrogen receptors. This interaction triggers a cascade of molecular events that can influence gene expression and cellular behavior, such as inhibiting the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH).

Q2: What are the primary factors that can affect the stability of this compound Diacetate in my experiments?

A2: The stability of this compound Diacetate in cell culture can be influenced by several factors:

  • Enzymatic Degradation: Cells can metabolize this compound Diacetate through processes like hydrolysis (removal of the acetate groups), oxidation, and hydroxylation.

  • pH: The acidity or alkalinity of the culture medium can affect the rate of chemical degradation.

  • Temperature: Standard incubation temperatures of 37°C can accelerate both chemical and enzymatic degradation.

  • Light: Exposure to light can potentially cause photodegradation of the compound.

  • Media Components: Certain components in the cell culture medium, such as serum and pH indicators like phenol red, can interact with this compound Diacetate and affect its stability and activity.[1][2]

Q3: Are there any visible signs of this compound Diacetate degradation in my cell culture medium?

A3: Significant degradation of this compound Diacetate is unlikely to produce obvious visual cues like a color change or precipitation at typical working concentrations. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can reveal a decrease in the concentration of the parent compound and the appearance of degradation products. Inconsistent or weaker than expected biological effects in your experiments can also be an indirect indicator of degradation.

Q4: How does phenol red in culture media affect my experiments with this compound Diacetate?

A4: Phenol red, a common pH indicator in cell culture media, has been shown to have weak estrogenic activity.[1][3][4] This is particularly important in studies involving hormone-sensitive cells, as phenol red can mimic the effects of estrogen and potentially confound your results.[1][2][3][4][5] For experiments investigating estrogenic or progestogenic pathways, it is highly recommended to use phenol red-free media to eliminate this variable.[2][3][5]

Troubleshooting Guides

Problem 1: Inconsistent or weaker-than-expected biological effects of this compound Diacetate.

This is a common issue that can arise from the degradation of the compound, leading to a lower effective concentration in your cell culture.

Possible Causes and Solutions

Possible CauseRecommended Solution
Degradation of stock solution Prepare fresh stock solutions of this compound Diacetate in an appropriate solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
Degradation in working solution Prepare working solutions fresh for each experiment by diluting the stock solution in your cell culture medium immediately before use.
Cellular metabolism of the compound Consider the metabolic capacity of your cell line. For long-term experiments (over 24-48 hours), you may need to replenish the medium with freshly prepared this compound Diacetate to maintain a consistent concentration.
Adsorption to plasticware Steroid hormones can be hydrophobic and may adsorb to plastic surfaces of culture flasks, plates, and pipette tips. To minimize this, consider using polypropylene or glass labware where possible. Pre-rinsing pipette tips with the steroid-containing solution before transferring can also help.
Interference from media components If you are working with hormone-sensitive cells, switch to a phenol red-free medium to avoid its estrogenic effects.[1][2][3][4][5] Be aware that components in serum can also bind to steroids and affect their availability.
Problem 2: Difficulty dissolving this compound Diacetate.

This compound Diacetate is a hydrophobic compound and may not readily dissolve in aqueous solutions like cell culture media.

Solubility and Stock Solution Preparation

SolventSolubilityRecommendations
DMSO HighThe recommended solvent for preparing high-concentration stock solutions.
Ethanol ModerateCan be used, but ensure the final concentration in the culture medium is low to avoid cytotoxicity.
Water Very LowNot recommended for preparing stock solutions.

Experimental Protocol: Preparation of this compound Diacetate Stock Solution (10 mM in DMSO)

  • Calculate the required mass: Based on the molecular weight of this compound Diacetate (384.51 g/mol ), calculate the mass needed for your desired volume and concentration.

  • Weigh the compound: In a sterile environment, accurately weigh the this compound Diacetate powder.

  • Dissolve in DMSO: Add the appropriate volume of sterile, anhydrous DMSO to the powder.

  • Ensure complete dissolution: Vortex the solution thoroughly. Gentle warming (e.g., 37°C water bath) and brief sonication can aid dissolution.

  • Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquot and store: Dispense into single-use, light-protected vials and store at -20°C or -80°C.

Experimental Protocols

Protocol for Assessing the Stability of this compound Diacetate in Cell Culture Media

This protocol allows you to determine the stability of this compound Diacetate in your specific experimental conditions.

Materials:

  • This compound Diacetate

  • Your chosen cell culture medium (e.g., DMEM, RPMI), with and without serum

  • Sterile vials

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of this compound Diacetate in DMSO as described above.

  • Spike the media: Dilute the stock solution into your cell culture medium to your final working concentration. Prepare separate solutions for media with and without serum.

  • Incubate: Aliquot the spiked media into sterile vials and place them in a 37°C incubator.

  • Collect samples: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a vial from the incubator and immediately store it at -80°C until analysis.

  • Analyze samples: Quantify the concentration of this compound Diacetate in each sample using a validated HPLC or LC-MS method.

  • Data analysis: Plot the concentration of this compound Diacetate versus time to determine its degradation rate and half-life in your specific media and conditions.

Visualizations

Ethynodiol_Metabolism Ethynodiol_Diacetate This compound Diacetate This compound This compound Ethynodiol_Diacetate->this compound Hydrolysis Norethisterone Norethisterone (Active Metabolite) This compound->Norethisterone Oxidation Hydroxylated_Metabolites Hydroxylated Metabolites Norethisterone->Hydroxylated_Metabolites Hydroxylation Oxidized_Metabolites Oxidized Metabolites Norethisterone->Oxidized_Metabolites Oxidation

Caption: Metabolic pathway of this compound Diacetate.

Troubleshooting_Workflow Start Inconsistent/Weak Biological Effect Check_Stock Check Stock Solution (Age, Storage, Freeze-Thaw) Start->Check_Stock Prepare_Fresh_Stock Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh_Stock Issue Found Check_Working_Sol Prepare Working Solution Fresh Before Use Check_Stock->Check_Working_Sol No Issue Replenish_Media Replenish Media in Long-Term Experiments Check_Working_Sol->Replenish_Media Check_Media Check Media Composition (Phenol Red, Serum) Replenish_Media->Check_Media Use_Phenol_Red_Free Use Phenol Red-Free Media Check_Media->Use_Phenol_Red_Free Phenol Red Present Consider_Adsorption Consider Adsorption to Plasticware Check_Media->Consider_Adsorption No Issue Use_PP_Glass Use Polypropylene/ Glassware Consider_Adsorption->Use_PP_Glass

Caption: Troubleshooting workflow for inconsistent results.

Progesterone_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Diacetate (or active metabolite) mPR Membrane Progesterone Receptor (mPR) This compound->mPR PR_HSP PR-HSP Complex This compound->PR_HSP G_Protein G-Protein mPR->G_Protein AC Adenylate Cyclase G_Protein->AC PKA PKA AC->PKA MAPK MAPK Cascade PKA->MAPK Gene_Transcription Gene Transcription MAPK->Gene_Transcription Modulates PR Progesterone Receptor (PR) PR_dimer PR Dimer PR->PR_dimer Dimerization HSP HSP PR_HSP->PR HSP dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocation PRE->Gene_Transcription

Caption: Simplified Progesterone Signaling Pathway.

References

Minimizing batch-to-batch variability of Ethynodiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in Ethynodiol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its subsequent conversion to this compound diacetate.

Problem 1: Low Yield of this compound After Reduction of Norethisterone

Possible Causes and Solutions

CauseRecommended Solution
Inefficient Reducing Agent The choice of reducing agent is critical for achieving high yield and the desired stereoselectivity. While sodium borohydride is commonly used, its reactivity can be influenced by the solvent and temperature. Consider using a bulky reducing agent like Lithium Tri-tert-butoxyaluminum Hydride for potentially higher stereoselectivity towards the desired 3β-hydroxy isomer.
Suboptimal Reaction Temperature Low temperatures can lead to incomplete reactions, while high temperatures may promote the formation of byproducts. Monitor the reaction temperature closely and maintain it within the optimal range determined during process development.
Moisture in Reaction Mixture The presence of water can consume the reducing agent and lead to lower yields. Ensure all solvents and reagents are anhydrous.
Incorrect Stoichiometry An insufficient amount of reducing agent will result in an incomplete reaction. Carefully calculate and weigh all reagents.
Problem 2: Incomplete Acetylation of this compound

Possible Causes and Solutions

CauseRecommended Solution
Insufficient Acetylating Agent Ensure a molar excess of acetic anhydride is used to drive the reaction to completion.
Presence of Water Acetic anhydride readily hydrolyzes in the presence of water, reducing its effectiveness. Use anhydrous pyridine and ensure all glassware is thoroughly dried.
Low Reaction Temperature The acetylation reaction may require heating to proceed at a reasonable rate. Maintain the reaction at reflux as specified in the protocol.
Short Reaction Time Allow the reaction to proceed for a sufficient duration to ensure complete conversion of the diol to the diacetate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Problem 3: High Levels of Impurities in Final this compound Diacetate Product

Possible Causes and Solutions

CauseRecommended Solution
Formation of Stereoisomers The reduction of the 3-keto group of norethisterone can lead to the formation of the undesired 3α-hydroxy isomer. Optimize the choice of reducing agent and reaction conditions to favor the formation of the 3β-isomer.
Presence of Unreacted Starting Material Incomplete reduction or acetylation will result in the presence of norethisterone or mono-acetylated intermediates. Monitor reaction completion by TLC before proceeding to the next step.
Side Reactions During Acetylation At elevated temperatures, side reactions can occur. Control the reaction temperature and time to minimize the formation of degradation products.
Inefficient Purification A single purification step may not be sufficient to remove all impurities. Multiple recrystallizations may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to control during the reduction of norethisterone?

A1: The most critical parameters are the choice of reducing agent, the reaction temperature, and the solvent system. These factors significantly influence the stereoselectivity of the reduction, which in turn affects the purity of the final product.

Q2: How can I monitor the progress of the acetylation reaction?

A2: The progress of the acetylation reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (this compound) and a pure standard of this compound diacetate, you can visualize the disappearance of the starting material and the appearance of the product.

Q3: What is the best method for purifying the final this compound diacetate product?

A3: Recrystallization is a highly effective method for purifying this compound diacetate. The choice of solvent is crucial for successful recrystallization. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures will yield the best results.

Q4: What are some common impurities found in this compound diacetate synthesis?

A4: Common impurities can include the unreacted starting material (norethisterone), the intermediate this compound, the 3α-hydroxy stereoisomer, and potentially over-acetylated byproducts.

Data Presentation

Table 1: Effect of Reducing Agent on Stereoselectivity of Norethisterone Reduction

Reducing AgentSolventTemperature (°C)Ratio of 3β-OH : 3α-OH Isomers
Sodium Borohydride (NaBH₄)Methanol085 : 15
Sodium Borohydride (NaBH₄)Tetrahydrofuran088 : 12
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether-7890 : 10
Lithium Tri-tert-butoxyaluminum HydrideTetrahydrofuran-78>95 : <5

Table 2: Impact of Reaction Time on Acetylation of this compound

Reaction Time (hours)Conversion to this compound Diacetate (%)
175
290
398
4>99

Experimental Protocols

Protocol 1: Reduction of Norethisterone to this compound

Materials:

  • Norethisterone

  • Lithium Tri-tert-butoxyaluminum Hydride

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve Norethisterone in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of Lithium Tri-tert-butoxyaluminum Hydride in THF to the reaction mixture.

  • Stir the reaction at -78°C for 3 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Protocol 2: Acetylation of this compound to this compound Diacetate

Materials:

  • This compound

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Deionized Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the crude this compound in anhydrous pyridine in a round-bottom flask.

  • Add acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound diacetate.

Protocol 3: Purification of this compound Diacetate by Recrystallization

Materials:

  • Crude this compound Diacetate

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve the crude this compound diacetate in a minimal amount of hot ethanol.

  • If any insoluble impurities are present, filter the hot solution.

  • Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum to obtain pure this compound diacetate.

Mandatory Visualization

Ethynodiol_Synthesis_Workflow cluster_reduction Step 1: Reduction cluster_acetylation Step 2: Acetylation cluster_purification Step 3: Purification Norethisterone Norethisterone Reduction Reduction (e.g., LiAlH(OtBu)3) Norethisterone->Reduction This compound Crude this compound Reduction->this compound Acetylation Acetylation (Acetic Anhydride, Pyridine) This compound->Acetylation Crude_Diacetate Crude this compound Diacetate Acetylation->Crude_Diacetate Purification Recrystallization Crude_Diacetate->Purification Pure_Product Pure this compound Diacetate Purification->Pure_Product

Caption: Experimental workflow for the synthesis of this compound diacetate.

Troubleshooting_Logic Start Batch Fails to Meet Specification Check_Yield Low Yield? Start->Check_Yield Check_Purity High Impurity? Start->Check_Purity Incomplete_Reduction Incomplete Reduction? (Check TLC) Check_Yield->Incomplete_Reduction Yes Incomplete_Acetylation Incomplete Acetylation? (Check TLC) Check_Yield->Incomplete_Acetylation No Stereoisomer_Issue Incorrect Stereoisomer Ratio? (Check Chiral HPLC/NMR) Check_Purity->Stereoisomer_Issue Yes Byproduct_Formation Byproduct Formation? (Check HPLC/MS) Check_Purity->Byproduct_Formation No Review_Reduction_Params Review Reduction Parameters: - Reagent Stoichiometry - Temperature - Reaction Time Incomplete_Reduction->Review_Reduction_Params Yes Review_Acetylation_Params Review Acetylation Parameters: - Reagent Purity & Excess - Temperature - Reaction Time Incomplete_Acetylation->Review_Acetylation_Params Yes Optimize_Reduction Optimize Reduction: - Bulky Reducing Agent - Lower Temperature Stereoisomer_Issue->Optimize_Reduction Yes Optimize_Purification Optimize Purification: - Recrystallization Solvent - Multiple Crystallizations Byproduct_Formation->Optimize_Purification Yes

Caption: Logical workflow for troubleshooting this compound synthesis.

Technical Support Center: Enhancing the Oral Bioavailability of Ethynodiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on improving the oral bioavailability of Ethynodiol. The information is presented in a practical question-and-answer format to directly address common issues encountered during formulation development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges to its oral bioavailability?

This compound diacetate is a synthetic progestogen used in oral contraceptives.[1][2][3] As a prodrug, it is metabolized in the body to its active form, norethisterone. The primary challenges to its oral bioavailability are related to its physicochemical properties and its metabolic fate. Like many steroid-based drugs, it can exhibit poor aqueous solubility, which can limit its dissolution rate in the gastrointestinal tract.[4] Furthermore, after absorption, it is subject to first-pass metabolism in the liver, where it undergoes biotransformation reactions including deacetylation.[5][6] This metabolic process can significantly reduce the amount of the active compound reaching systemic circulation.[6]

Q2: What are the main formulation strategies to improve the oral bioavailability of a drug like this compound?

There are several established strategies, which can be broadly categorized as follows:

  • Improving Solubility and Dissolution Rate: This involves increasing the rate at which the drug dissolves in gastrointestinal fluids. Common techniques include particle size reduction (micronization, nanonization), creating amorphous solid dispersions, and using solubilizing excipients like surfactants or cyclodextrins.[7][8][9][10]

  • Enhancing Membrane Permeability: While less of a focus for lipophilic steroids, this can involve using permeation enhancers that facilitate the drug's passage across the intestinal epithelium.[11]

  • Bypassing First-Pass Metabolism: This is a critical strategy for drugs that are heavily metabolized by the liver. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can promote lymphatic absorption, which bypasses the portal circulation and subsequent first-pass effect.[12][13][14] Prodrug approaches can also be designed to alter absorption pathways.[15][16]

Q3: How do I select the most appropriate bioavailability enhancement strategy for my this compound formulation?

The selection depends on the primary barrier limiting bioavailability. A logical workflow is essential.

Start Start: Low Bioavailability of this compound CheckSol Is the issue poor solubility or dissolution rate? Start->CheckSol CheckMet Is the issue extensive first-pass metabolism? CheckSol->CheckMet  No SolStrat Solubility Enhancement Strategies: - Particle Size Reduction (Nanosuspension) - Amorphous Solid Dispersions - Complexation (Cyclodextrins) CheckSol->SolStrat  Yes MetStrat Metabolism Bypass Strategies: - Lipid-Based Formulations (SEDDS, NLCs) - Promote Lymphatic Uptake CheckMet->MetStrat  Yes BothStrat Combined Approach: - E.g., this compound-loaded Solid Lipid Nanoparticles (Improves both solubility and may alter absorption pathway) CheckMet->BothStrat  Both solubility and  metabolism are issues

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Section 2: Troubleshooting Guides

Q4: My this compound formulation shows a poor dissolution profile in vitro. What are the likely causes and how can I troubleshoot this?

A poor dissolution profile is a common hurdle, often stemming from the drug's inherent properties and formulation design.

  • Potential Cause 1: Low Aqueous Solubility & Poor Wetting. this compound, as a lipophilic steroid, has limited solubility in aqueous media. The powder may also be poorly wetted by the dissolution medium.

    • Troubleshooting Steps:

      • Reduce Particle Size: Decreasing the particle size dramatically increases the surface area available for dissolution.[17][18] Consider micronization or, for greater effect, nanonization techniques to create a nanosuspension.[8][19]

      • Incorporate a Surfactant: Add a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) to the dissolution medium or the formulation itself to improve the wettability of the drug particles.[20]

      • Use Amorphous Form: Convert the crystalline this compound into a more soluble amorphous form by creating a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).[8][12]

  • Potential Cause 2: Drug Recrystallization. If you are working with an amorphous formulation, the drug may be converting back to its less soluble crystalline form.

    • Troubleshooting Steps:

      • Polymer Selection: Ensure the chosen polymer has a high glass transition temperature (Tg) and good miscibility with this compound to prevent molecular mobility and recrystallization.

      • Optimize Drug Loading: High drug loading can supersaturate the polymer matrix. Experiment with lower drug-to-polymer ratios.

Start Problem: Poor In-Vitro Dissolution CheckForm What is the formulation type? Start->CheckForm Crystalline Crystalline Drug Formulation CheckForm->Crystalline Amorphous Amorphous Solid Dispersion CheckForm->Amorphous Sol_Cryst Issue: Poor Solubility / Wetting Crystalline->Sol_Cryst Sol_Amorph Issue: Recrystallization during test? Amorphous->Sol_Amorph Fix_Cryst Solutions: 1. Reduce Particle Size (Micronize/Nanonize) 2. Add Surfactant to Formulation 3. Convert to Solid Dispersion Sol_Cryst->Fix_Cryst Fix_Amorph Solutions: 1. Re-evaluate Polymer Choice (Higher Tg) 2. Optimize Drug:Polymer Ratio 3. Check for Moisture Effects Sol_Amorph->Fix_Amorph

Caption: Troubleshooting flowchart for poor in-vitro dissolution of this compound.

Q5: My formulation shows excellent in-vitro dissolution but fails to achieve high bioavailability in animal studies. What is the most likely reason?

This classic in-vitro/in-vivo disconnect often points to extensive first-pass metabolism.[6] After absorption from the gut, the portal vein transports the drug directly to the liver, where a significant fraction of this compound is metabolized before it can enter systemic circulation.[5]

  • Troubleshooting Steps:

    • Confirm Metabolism: First, confirm this hypothesis by conducting in-vitro metabolism studies using liver microsomes.

    • Adopt a Bypass Strategy: The most effective approach is to reformulate using a strategy that can partially or wholly bypass the liver.

      • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or Nanostructured Lipid Carriers (NLCs) are highly effective.[12][21] These systems can enhance solubilization and promote absorption into the lymphatic system, which drains into the systemic circulation, thus avoiding the liver on the first pass.[13][14]

      • Prodrug Modification: While this compound diacetate is already a prodrug, further chemical modification could potentially alter its absorption mechanism to favor transporters that lead to reduced hepatic exposure, though this is a more complex drug discovery-phase activity.[15][22]

Q6: I am developing an amorphous solid dispersion of this compound, but it is physically unstable and recrystallizes upon storage. How can I improve its stability?

The stability of an amorphous solid dispersion relies on inhibiting the movement of drug molecules within the polymer matrix.

  • Troubleshooting Steps:

    • Assess Drug-Polymer Miscibility: Use techniques like Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), which indicates good miscibility. If two Tgs are observed, the drug and polymer are phase-separated, leading to instability.

    • Select a Polymer with a High Tg: Choose a polymer with a high Tg (e.g., PVP K90, Soluplus®) to keep the formulation in a glassy state at storage temperatures, restricting molecular mobility.

    • Consider Specific Interactions: Select polymers that can form specific interactions (e.g., hydrogen bonds) with this compound. These interactions help to "lock" the drug molecules in place within the polymer matrix.

    • Control Moisture: Water acts as a plasticizer, lowering the Tg of the formulation and increasing the risk of recrystallization. Ensure the final product is stored in low-humidity conditions and consider using moisture-protective packaging.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension via High-Pressure Homogenization

  • Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.

  • Materials: this compound diacetate powder, stabilizer (e.g., Poloxamer 407 or HPMC E5), purified water, high-pressure homogenizer.

  • Methodology:

    • Preparation of Suspension: Prepare a 2% (w/v) solution of the stabilizer in purified water. While stirring, slowly disperse 5% (w/v) of this compound diacetate powder into the stabilizer solution to form a coarse pre-suspension.

    • Pre-milling (Optional but Recommended): Stir the pre-suspension with a high-shear mixer for 30 minutes to reduce initial particle size and ensure homogeneity.

    • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer. Homogenize for approximately 20-30 cycles at a pressure of 1500 bar. Take samples periodically to analyze particle size.

    • Particle Size Analysis: Use Dynamic Light Scattering (DLS) to measure the Z-average particle size and Polydispersity Index (PDI). The target is typically a Z-average below 400 nm with a PDI < 0.3.

    • Post-Processing: The resulting nanosuspension can be used as a liquid dosage form or solidified by lyophilization or spray drying to produce a powder for tableting or capsule filling.[23]

Protocol 2: In-Vitro Dissolution Testing (USP Apparatus II - Paddle Method)

  • Objective: To assess and compare the dissolution rate of different this compound formulations.

  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF), is often preferred over simple buffers. A medium of 0.1 N HCl can also be used to simulate gastric conditions.[24] The choice of medium should be justified based on the drug's properties.

  • Methodology:

    • Setup: Set the paddle speed to 75 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

    • Sample Introduction: Place one dosage form (e.g., a capsule containing the this compound formulation) into each vessel.

    • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Sample Analysis: Filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.

    • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the results to generate dissolution profiles for comparison.

Section 4: Data Presentation

(Note: The following data are illustrative and intended for comparison purposes.)

Table 1: Comparison of Physicochemical Properties of Different this compound Formulations

Formulation TypeActive Loading (% w/w)Mean Particle Size (nm)Solubility in FaSSIF (µg/mL)
Unprocessed this compound100> 50005.2
Micronized Powder100~25008.9
Nanosuspension1028025.4
Amorphous Solid Dispersion (PVP K30, 1:4)20N/A45.8
SEDDS Formulation5< 50 (emulsion droplet)> 150 (in emulsion)

Table 2: Illustrative Pharmacokinetic Parameters in a Rat Model

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension854.0650100% (Reference)
Nanosuspension1502.51150177%
Amorphous Solid Dispersion2102.01680258%
SEDDS Formulation3501.53120480%

References

Technical Support Center: Troubleshooting Non-Specific Binding in Ethynodiol Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) in immunoassays for Ethynodiol.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern in this compound immunoassays?

A1: Non-specific binding refers to the attachment of assay components, such as antibodies or the analyte itself, to unintended surfaces or molecules within the assay system.[1] In the context of this compound immunoassays, which often measure low concentrations of the steroid, NSB can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately compromising the reliability of experimental results.[2]

Q2: What are the primary causes of non-specific binding in a competitive immunoassay for a small molecule like this compound?

A2: The primary causes of NSB in competitive immunoassays for small molecules like this compound include:

  • Hydrophobic Interactions: The steroid structure of this compound can lead to hydrophobic interactions with the surfaces of microplates and other assay components.[3]

  • Ionic Interactions: Charged molecules in the sample or on assay surfaces can cause electrostatic attraction, leading to NSB.[3]

  • Antibody Cross-Reactivity: The polyclonal or monoclonal antibodies used may cross-react with structurally similar molecules present in the sample matrix.[4]

  • Matrix Effects: Components of the biological sample (e.g., serum, plasma) such as proteins, lipids, and other endogenous substances can interfere with the antibody-antigen binding.[5]

  • Insufficient Blocking: Inadequate blocking of the microplate wells can leave open sites for antibodies or other proteins to bind non-specifically.[2]

Q3: How can I differentiate between true signal and non-specific binding in my this compound immunoassay?

A3: To differentiate between true signal and NSB, you can include several controls in your experiment:

  • No-Analyte Control: Wells that contain all assay reagents except for the this compound standard or sample. The signal in these wells represents the background noise from NSB of the detection reagents.

  • No-Primary Antibody Control: Wells that contain the sample and all other reagents except for the primary antibody against this compound. This helps identify NSB of the secondary antibody.

  • Sample Matrix Control: Wells containing the sample matrix (e.g., steroid-free serum) without the analyte. This helps to assess the contribution of the matrix to the background signal.

Q4: Can the chemical structure of this compound diacetate contribute to cross-reactivity with other steroids?

A4: Yes, the steroidal backbone of this compound diacetate makes it structurally similar to other endogenous and synthetic steroids. For instance, it is a derivative of 19-nortestosterone.[6] This structural similarity can lead to cross-reactivity in immunoassays for other hormones like progesterone and estradiol, and conversely, antibodies raised against this compound may cross-react with other structurally related steroids.[3] It is crucial to assess the cross-reactivity of the antibody with a panel of relevant steroids.

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Plate

High background is a common indicator of significant non-specific binding.

Possible Cause Troubleshooting Steps
Insufficient Blocking 1. Optimize Blocking Buffer: Increase the concentration of the blocking agent (e.g., BSA, casein) or test different blocking agents (e.g., non-fat dry milk, commercial blockers).[7] 2. Increase Blocking Incubation Time/Temperature: Extend the blocking incubation period (e.g., overnight at 4°C) or increase the temperature (e.g., 1-2 hours at 37°C).
Suboptimal Antibody Concentration 1. Titrate Antibodies: Perform a checkerboard titration of both the primary and secondary antibody concentrations to find the optimal balance between signal and background.[2]
Inadequate Washing 1. Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5) after each incubation step. 2. Optimize Wash Buffer: Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to the wash buffer to help reduce non-specific interactions.[3]
Contaminated Reagents 1. Prepare Fresh Buffers: Ensure all buffers and reagent solutions are freshly prepared and filtered. 2. Check for Contamination: Visually inspect reagents for precipitates or microbial growth.
Issue 2: High Variability Between Replicate Wells

Inconsistent results between replicates can obscure true differences between samples.

Possible Cause Troubleshooting Steps
Inconsistent Pipetting 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Standardize Technique: Use a consistent pipetting technique, ensuring to pre-wet tips and avoid introducing air bubbles.
Uneven Plate Washing 1. Automated Plate Washer: If available, use an automated plate washer for more consistent washing. 2. Manual Washing Technique: If washing manually, ensure all wells are filled and emptied completely and uniformly.
Edge Effects 1. Proper Incubation: Ensure the plate is incubated in a humidified chamber to prevent evaporation from the outer wells. 2. Avoid Outer Wells: If edge effects persist, avoid using the outermost wells for samples and standards.
Sample Heterogeneity 1. Thorough Sample Mixing: Ensure samples are thoroughly mixed before aliquoting into the wells.
Issue 3: Suspected Cross-Reactivity or Matrix Effects

These issues can lead to inaccurate quantification of this compound.

Possible Cause Troubleshooting Steps
Cross-Reactivity with Structurally Similar Steroids 1. Perform Cross-Reactivity Testing: Test the antibody against a panel of structurally related steroids (e.g., norethindrone, norgestrel, progesterone). 2. Sample Purification: Use a sample clean-up method like Solid-Phase Extraction (SPE) to remove cross-reacting compounds before the immunoassay.[7]
Matrix Interference 1. Spike and Recovery Experiment: Add a known amount of this compound to your sample matrix and an equal amount to the assay buffer. Calculate the percent recovery to assess matrix interference.[5] 2. Serial Dilution: Perform serial dilutions of your sample. If the measured concentration does not decrease linearly with the dilution factor, matrix effects are likely present. 3. Use a Matched Matrix for Standards: Prepare your standard curve in a matrix that closely resembles your sample matrix (e.g., steroid-free serum).[5]
Presence of Heterophilic Antibodies 1. Use Heterophilic Antibody Blockers: Add commercially available heterophilic antibody blocking reagents to your assay buffer.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol describes a general procedure for extracting this compound from serum or plasma to reduce matrix effects and potential cross-reactivity.

Materials:

  • C18 SPE cartridges

  • Serum or plasma samples

  • Methanol (HPLC grade)

  • Deionized water

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load 1 mL of the serum or plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar impurities.

    • Wash with 2 mL of 40% methanol in water to remove more polar interfering substances.

    • Wash with 2 mL of hexane to remove non-polar lipids.

  • Elution: Elute this compound from the cartridge with 2 mL of ethyl acetate into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of assay buffer (e.g., 250 µL) and vortex thoroughly. The sample is now ready for immunoassay analysis.

Protocol 2: Checkerboard Titration for Antibody Optimization

This protocol is used to determine the optimal concentrations of primary and secondary antibodies to maximize the signal-to-noise ratio.

Materials:

  • Coated and blocked microplate

  • This compound standard (at a mid-range concentration and zero)

  • Serial dilutions of the primary antibody

  • Serial dilutions of the enzyme-conjugated secondary antibody

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the primary antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000) in assay buffer.

  • Prepare serial dilutions of the secondary antibody (e.g., 1:5000, 1:10000, 1:20000, 1:40000) in assay buffer.

  • On a 96-well plate, add the this compound standard (mid-range concentration) to half of the wells and assay buffer (zero standard) to the other half.

  • Add the different dilutions of the primary antibody to the rows of the plate.

  • Incubate and wash the plate according to your standard protocol.

  • Add the different dilutions of the secondary antibody to the columns of the plate.

  • Incubate, wash, and then add the substrate.

  • Stop the reaction and read the absorbance.

  • Analyze the data to identify the combination of primary and secondary antibody concentrations that provides the highest signal for the standard and the lowest signal for the zero standard.

Visualizations

Non_Specific_Binding_Causes NSB Non-Specific Binding (NSB) in this compound Immunoassay Hydrophobic Hydrophobic Interactions (Steroid-Plastic) NSB->Hydrophobic Ionic Ionic Interactions (Charged Surfaces/Molecules) NSB->Ionic CrossReactivity Antibody Cross-Reactivity (Structurally Similar Steroids) NSB->CrossReactivity Matrix Matrix Effects (Proteins, Lipids) NSB->Matrix Blocking Insufficient Blocking (Open Plate Sites) NSB->Blocking HighBackground High Background Signal Hydrophobic->HighBackground InaccurateResults Inaccurate Quantification Hydrophobic->InaccurateResults Ionic->HighBackground Ionic->InaccurateResults CrossReactivity->HighBackground CrossReactivity->InaccurateResults Matrix->HighBackground Matrix->InaccurateResults Blocking->HighBackground Blocking->InaccurateResults

Caption: Causes and consequences of non-specific binding.

Troubleshooting_Workflow Start High Background Signal Observed CheckBlocking Optimize Blocking - Increase concentration - Change agent - Increase time/temp Start->CheckBlocking Resolved Problem Resolved CheckBlocking->Resolved Improved NotResolved Problem Persists CheckBlocking->NotResolved No Improvement TitrateAb Titrate Antibodies (Primary & Secondary) TitrateAb->Resolved Improved NotResolved2 Problem Persists TitrateAb->NotResolved2 No Improvement ImproveWash Improve Washing - Increase steps - Add surfactant ImproveWash->Resolved Improved NotResolved3 Problem Persists ImproveWash->NotResolved3 No Improvement CheckMatrix Investigate Matrix Effects - Spike & Recovery - Serial Dilution PurifySample Purify Sample (SPE) CheckMatrix->PurifySample Interference Detected PurifySample->Resolved NotResolved->TitrateAb NotResolved2->ImproveWash NotResolved3->CheckMatrix

Caption: A logical workflow for troubleshooting high background.

References

Technical Support Center: Refinement of Ethynodiol Diacetate Extraction Protocols from Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of ethynodiol diacetate from plasma samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses common problems encountered during the solid-phase extraction (SPE) and liquid-liquid extraction (LLE) of this compound diacetate from plasma samples.

Solid-Phase Extraction (SPE) Troubleshooting

Q1: I am experiencing low recovery of this compound diacetate with my SPE protocol. What are the potential causes and how can I improve it?

A1: Low recovery in SPE can stem from several factors. Here's a systematic approach to troubleshooting:

  • Analyte Breakthrough during Sample Loading:

    • Cause: The sample solvent may be too strong, preventing the analyte from retaining on the sorbent. The pH of the sample might not be optimal for analyte retention. The loading flow rate could be too high, not allowing sufficient interaction time between the analyte and the sorbent.[1] It's also possible the sorbent mass is too low for the sample volume, leading to column overload.[1]

    • Solution:

      • Dilute the plasma sample with a weaker solvent (e.g., water or a buffer) before loading.

      • Adjust the sample pH to ensure this compound diacetate is in a neutral form for reversed-phase SPE.

      • Decrease the flow rate during sample loading.[1]

      • Increase the sorbent mass or decrease the sample volume.[2]

  • Analyte Loss during Washing:

    • Cause: The wash solvent may be too strong, prematurely eluting the this compound diacetate along with interferences.

    • Solution: Use a weaker wash solvent. For example, if you are using a high percentage of organic solvent, try reducing the percentage or switching to a more polar solvent. It's crucial to find a balance where interferences are removed without eluting the analyte of interest.[1]

  • Incomplete Elution:

    • Cause: The elution solvent may be too weak to disrupt the interaction between this compound diacetate and the sorbent. The elution volume might also be insufficient.

    • Solution:

      • Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of the organic component (e.g., acetonitrile or methanol).

      • Increase the volume of the elution solvent and consider applying it in two separate aliquots to ensure complete elution.[3]

      • Ensure the pH of the elution solvent is appropriate to maximize the solubility and release of the analyte.[1]

  • Improper Cartridge Conditioning/Equilibration:

    • Cause: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor analyte retention. The sorbent may not be properly wetted, or the environment within the cartridge may not be compatible with the sample.[4]

    • Solution: Always pre-wet the sorbent with an appropriate organic solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with a solvent similar in composition to the sample matrix (e.g., water or buffer).[2] Do not let the cartridge dry out between the equilibration and sample loading steps.[1]

Q2: My extracts are showing significant matrix effects in the LC-MS/MS analysis. How can I obtain cleaner samples?

A2: Matrix effects, often observed as ion suppression or enhancement, are a common challenge in bioanalysis.[5] Here are some strategies to improve sample cleanup:

  • Optimize the Wash Step: This is a critical step for removing interfering endogenous components from the plasma matrix. Experiment with different wash solvents of varying polarities and pH to selectively remove interferences while retaining this compound diacetate on the sorbent.[5]

  • Select a More Selective Sorbent: If using a general-purpose sorbent like C18, consider switching to a more selective sorbent, such as a mixed-mode or polymer-based sorbent, which can offer different retention mechanisms and potentially better separation from matrix components.

  • Fractionation during Elution: Instead of a single elution step, try a stepwise elution with solvents of increasing strength. This may allow for the separation of this compound diacetate from co-eluting matrix components into different fractions.

  • Post-Extraction Cleanup: If matrix effects persist, consider an additional cleanup step after the initial extraction, such as a liquid-liquid extraction of the SPE eluate.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q1: I'm observing the formation of an emulsion between the aqueous plasma sample and the organic solvent, leading to poor phase separation and low recovery. How can I resolve this?

A1: Emulsion formation is a frequent issue in LLE, especially with complex biological matrices like plasma.[6] Here are several techniques to break or prevent emulsions:

  • Gentle Mixing: Instead of vigorous shaking or vortexing, use gentle rocking or inversion for mixing the two phases. This can minimize the formation of fine droplets that lead to stable emulsions.

  • "Salting Out": Add a small amount of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help to break the emulsion and drive the analyte into the organic phase.[6]

  • Centrifugation: Centrifuging the sample can help to break the emulsion and compact the interface between the two layers, allowing for easier separation.

  • Filtration: Passing the emulsified mixture through a bed of glass wool or a phase separation filter paper can help to break the emulsion and separate the layers.[6]

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity to the extraction solvent can sometimes disrupt the emulsion.

Q2: The recovery of this compound diacetate is inconsistent between samples. What could be the cause?

A2: Inconsistent recovery in LLE can be attributed to several factors:

  • pH Variation: The pH of the aqueous phase is critical for ensuring that the analyte is in its most non-polar, unionized state to favor partitioning into the organic solvent. Ensure consistent and optimal pH adjustment of all plasma samples before extraction.

  • Inconsistent Mixing: The duration and intensity of mixing should be standardized for all samples to ensure consistent partitioning equilibrium is reached.

  • Volume Inaccuracies: Precise measurement of both the plasma sample and the extraction solvent is crucial for reproducible results. Use calibrated pipettes for all volume transfers.

  • Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Any carryover of the aqueous phase can affect the final concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most common extraction methods for this compound diacetate from plasma?

A1: The two most prevalent methods for extracting this compound diacetate and other steroids from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5] SPE is often favored for its potential for higher sample throughput, cleaner extracts, and ease of automation. LLE is a classic technique that can be very effective and cost-efficient, though it may be more labor-intensive and prone to emulsion formation.[6]

Q2: Which internal standard is recommended for the quantification of this compound diacetate?

A2: The ideal internal standard (IS) is a stable, isotopically labeled version of the analyte, such as this compound diacetate-d6. This is because it will have nearly identical chemical and physical properties to the analyte, and will co-elute chromatographically, thus effectively compensating for variations in extraction recovery and matrix effects. If an isotopically labeled standard is not available, a structurally similar compound that is not present in the sample matrix can be used.

Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound diacetate?

A3: For LC-MS/MS analysis, derivatization of the analyte can significantly enhance sensitivity. Although this compound diacetate can be analyzed directly, derivatizing agents can improve ionization efficiency. However, for ethinyl estradiol, which is often analyzed concurrently, derivatization with reagents like dansyl chloride is common to improve its ionization in positive ESI mode.[7] Optimizing the mass spectrometry parameters, such as cone voltage and collision energy, is also crucial for maximizing the signal intensity. A clean extract with minimal matrix effects will also contribute to better sensitivity.[5]

Q4: What are the best practices for plasma sample handling and storage to ensure the stability of this compound diacetate?

A4: Proper handling and storage of plasma samples are critical to prevent analyte degradation. It is recommended to collect blood in tubes containing an anticoagulant like EDTA and to separate the plasma by centrifugation as soon as possible. Plasma samples should be stored frozen, preferably at -70°C or lower, until analysis to ensure long-term stability.[8] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.[8]

Quantitative Data Summary

The following tables summarize typical performance characteristics for the extraction and analysis of progestins, including compounds structurally similar to this compound diacetate, from plasma using LLE and SPE followed by LC-MS/MS. Data for this compound diacetate is limited in the literature, so data for similar progestins are included for reference.

Table 1: Liquid-Liquid Extraction (LLE) Performance

AnalyteInternal StandardRecovery (%)LLOQ (pg/mL)Precision (%RSD)Accuracy (%Bias)Reference
NorethisteroneIsotopically LabeledNot Reported20Intra-assay: 2.2-5.5, Inter-assay: 5.4-8.2Intra-assay: -0.6-16.3, Inter-assay: 4.8-10.2[8]
EtonogestrelEtonogestrel-d798.96 - 99.231200Not ReportedNot Reported[9]
LevonorgestrelPrednisone87.81 - 89.71100Intra-day: 5.42-8.92Not Reported[10]
ProgesteroneEstriol>96.4Not ReportedIntra-day: <6.60<3.64[11]

Table 2: Solid-Phase Extraction (SPE) Performance

AnalyteInternal StandardRecovery (%)LLOQ (pg/mL)Precision (%RSD)Accuracy (%Bias)Reference
Ethinyl EstradiolEthinyl Estradiol-d4~685Intra-day: <19.74Not Reported[7]
EtonogestrelEtonogestrel-d7Not Reported10Not ReportedNot Reported[12]
LevonorgestrelLevonorgestrel-d693.69100<6.50±5[13]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound Diacetate from Plasma

This protocol is a general procedure and should be optimized for specific laboratory conditions and analytical instrumentation.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • To 500 µL of plasma, add the internal standard solution.

    • Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound diacetate and internal standard with 1 mL of acetonitrile.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound Diacetate from Plasma

This protocol is a general procedure and should be optimized for specific laboratory conditions.

  • Sample Preparation:

    • To a 500 µL aliquot of plasma in a glass tube, add the internal standard solution.

    • Add 250 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) to adjust the pH. Vortex briefly.

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).

    • Cap the tube and mix by gentle inversion for 10-15 minutes.

    • Centrifuge at 3000 rpm for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is acid Add Phosphoric Acid is->acid load Load Sample acid->load condition Condition Cartridge (Methanol, Water) condition->load wash Wash (10% Methanol) load->wash elute Elute (Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject LC-MS/MS Analysis reconstitute->inject

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound Diacetate.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is buffer Add Buffer (pH adjustment) is->buffer add_solvent Add Organic Solvent buffer->add_solvent mix Mix Gently add_solvent->mix centrifuge Centrifuge mix->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject LC-MS/MS Analysis reconstitute->inject

Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound Diacetate.

Troubleshooting_Logic cluster_spe SPE Issues cluster_lle LLE Issues start Low Recovery Observed breakthrough Analyte in Flow-through? start->breakthrough emulsion Emulsion Formed? start->emulsion in_wash Analyte in Wash? breakthrough->in_wash No solution1 Decrease Sample Solvent Strength Decrease Flow Rate Increase Sorbent Mass breakthrough->solution1 Yes retained Analyte Retained? in_wash->retained No solution2 Use Weaker Wash Solvent in_wash->solution2 Yes solution3 Use Stronger Elution Solvent Increase Elution Volume retained->solution3 Yes ph_check pH Optimized? emulsion->ph_check No solution4 Gentle Mixing Add Salt Centrifuge emulsion->solution4 Yes solution5 Ensure Consistent pH Adjustment ph_check->solution5 No

Caption: Troubleshooting Logic for Low Recovery in this compound Diacetate Extraction.

References

Strategies to reduce Ethynodiol degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethynodiol-related research. This resource provides detailed guidance to researchers, scientists, and drug development professionals on the best practices for handling and storing samples containing this compound to minimize degradation and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound diacetate and why is its stability a concern?

This compound diacetate is a synthetic progestin, a type of steroid hormone, used in oral contraceptives.[1] It is a prodrug, meaning it is converted into its active form, norethisterone (with this compound as an intermediate), within the body.[2][3] Stability is a critical concern because this compound diacetate contains two acetate ester groups, which are susceptible to chemical breakdown, primarily through hydrolysis. Degradation can lead to inaccurate quantification in pharmacokinetic and other research studies, compromising the validity of experimental results.

Q2: What are the primary factors that cause this compound degradation in samples?

Several factors can contribute to the degradation of this compound and other steroids during storage:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation.[4][5] For most analytes, storage at refrigerated or frozen conditions is required to ensure stability.[6]

  • pH: this compound diacetate's ester linkages are prone to hydrolysis under both acidic and basic conditions.[7][8][9][10] The stability of the molecule is often greatest within a specific, typically slightly acidic to neutral, pH range.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise analyte stability. Studies on other synthetic progestins have shown stability for up to three cycles, but excessive cycling should be avoided.[11][12][13]

  • Light and Air (Oxidation): Exposure to light and atmospheric oxygen can lead to oxidative degradation of steroid molecules. While some estrogens act as antioxidants, progestins are generally not considered to have significant antioxidant properties, making them potentially vulnerable.[14]

  • Sample Matrix and Container: The type of collection tube can impact results. For instance, some studies have shown that serum separator gels can interfere with the measurement of certain steroids over time.[15]

Q3: What are the recommended temperatures for short-term and long-term sample storage?

  • Short-Term Storage: For periods of up to 24-72 hours, samples should be stored in a refrigerator at 2°C to 8°C.[16][17] Processing of serum or plasma should ideally occur within 6 hours if samples are kept at room temperature.[16]

  • Long-Term Storage: For storage longer than 72 hours, samples must be frozen. A standard freezer at -20°C is acceptable for many analytes for several months.[13][18][19] However, for maximum stability over extended periods (months to years), an ultra-low temperature freezer at -70°C or -80°C is strongly recommended.[12][20][21]

Q4: How can I prevent degradation from freeze-thaw cycles?

The most effective strategy is to aliquot samples into smaller, single-use volumes before the initial freezing. This allows researchers to thaw only the amount needed for a specific experiment, leaving the remaining stock frozen and undisturbed. It is recommended to limit freeze-thaw cycles to a maximum of three.[12]

Troubleshooting Guide

Problem: I am observing low or inconsistent recovery of this compound from my stored samples.

This is a common issue that can often be traced back to sample handling and storage procedures. Use the following guide to troubleshoot potential causes.

Cause 1: Inappropriate Storage Temperature

Your samples may have been stored at too high a temperature (room temperature or 4°C) for an extended period, leading to accelerated hydrolysis of the diacetate ester groups.

  • Solution: Immediately review your sample handling logs to confirm storage conditions. For future studies, ensure that plasma or serum samples are separated and frozen at -20°C or preferably -80°C within a few hours of collection.

Cause 2: Effects of Multiple Freeze-Thaw Cycles

Each freeze-thaw cycle can cause physical and chemical stresses on the sample, potentially leading to analyte degradation.

  • Solution: Implement a strict aliquoting policy. Upon initial processing, divide samples into multiple smaller vials for long-term storage. This ensures that the bulk of the sample remains frozen until it is needed for analysis. Document the number of freeze-thaw cycles for each aliquot.

Cause 3: pH-Mediated Hydrolysis

The pH of your sample matrix (e.g., plasma, buffer) may be outside the optimal stability range for this compound diacetate, catalyzing its breakdown into this compound and acetic acid.

  • Solution: Measure the pH of your sample matrix. If you are working with aqueous solutions, ensure they are buffered to a pH range where ester hydrolysis is minimized (typically pH 4-7). For biological samples, while pH is naturally buffered, extreme handling conditions that could alter pH should be avoided.

Cause 4: Oxidative Degradation

If samples were exposed to air and light for prolonged periods, especially at room temperature, oxidation may have occurred.

  • Solution: Minimize sample exposure to light by using amber-colored storage vials. When processing, work efficiently to reduce the time samples are exposed to atmospheric oxygen. For particularly sensitive assays, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing. While not standard, the addition of an antioxidant like Butylated Hydroxytoluene (BHT) has been used as an internal standard and preservative in HPLC mobile phases for related compounds and could be tested for sample stabilization.[22]

Troubleshooting Workflow

The following diagram outlines a logical process for diagnosing the cause of low this compound recovery.

Troubleshooting Low this compound Recovery start Low Analyte Recovery Detected check_temp Review Storage Temperature Logs (Were samples kept at RT > 6h or 4°C > 72h?) start->check_temp check_ft Check Freeze-Thaw Cycle Count (Were samples thawed > 3 times?) check_temp->check_ft No cause_temp Root Cause: Temperature-Induced Degradation check_temp->cause_temp Yes check_handling Assess Sample Handling Procedures (Exposure to light? pH shift possible?) check_ft->check_handling No cause_ft Root Cause: Freeze-Thaw Degradation check_ft->cause_ft Yes check_handling->start No, review analytical method cause_handling Root Cause: Hydrolysis or Oxidation check_handling->cause_handling Yes solution_temp Solution: Implement strict cold chain. Freeze samples at -80°C ASAP. cause_temp->solution_temp solution_ft Solution: Aliquot samples into single-use vials before first freeze. cause_ft->solution_ft solution_handling Solution: Use amber vials, work efficiently, and control pH in buffers. cause_handling->solution_handling

Caption: A decision tree for troubleshooting low this compound recovery.

Data Presentation: Stability of Progestins in Storage

Table 1: Effect of Storage Temperature on Progestin Stability in Plasma/Serum

Storage TemperatureTypical DurationExpected StabilityRecommendations
Room Temperature (~20-25°C)< 6-8 HoursLow. Significant degradation likely.Avoid. Process and refrigerate or freeze immediately.
Refrigerated (2-8°C)Up to 72 HoursModerate. Minimal degradation expected.Suitable for short-term holding prior to analysis or freezing.[12][17]
Frozen (-20°C)MonthsGood. Generally stable for several months.Acceptable for mid-term storage.[13][18]
Ultra-Low Frozen (≤-70°C)YearsExcellent. Optimal for long-term stability.Recommended for all long-term sample archiving.[12][21]

Table 2: Effect of Freeze-Thaw Cycles on Progestin Stability in Plasma/Serum

Number of CyclesExpected StabilityRecommendations
1-3 CyclesGood. Most studies show acceptable stability within 3 cycles.[12]Permissible, but should be minimized.
4-6 CyclesFair to Poor. Increased risk of significant degradation.[11]Avoid. Indicates a need for better aliquoting strategy.
> 6 CyclesPoor. High probability of compromised sample integrity.Data from these samples may be unreliable.

Experimental Protocols

Protocol 1: Recommended Sample Handling and Storage Workflow

This protocol outlines the best practices for collecting, processing, and storing biological samples (serum/plasma) to ensure this compound stability.

Materials:

  • Appropriate blood collection tubes (e.g., plain serum tubes or K2EDTA plasma tubes).

  • Amber-colored cryovials for long-term storage.

  • Refrigerated centrifuge.

  • Pipettes and sterile tips.

  • -80°C freezer.

Procedure:

  • Collection: Collect whole blood samples using standard phlebotomy techniques. Use plain serum tubes (red top) or K2EDTA plasma tubes (lavender top). Avoid using serum separator tubes with gels, as they may interfere with steroid assays over time.[15]

  • Initial Handling: If collecting serum, allow the blood to clot at room temperature for 30-60 minutes. Do not exceed 2 hours. For plasma, gently invert the EDTA tube 8-10 times to mix.

  • Centrifugation: Centrifuge the samples within 2 hours of collection. A typical setting is 1500 x g for 15 minutes in a refrigerated centrifuge (4°C).

  • Separation: Immediately following centrifugation, carefully pipette the supernatant (serum or plasma) into a clean tube, being careful not to disturb the cell layer.

  • Aliquoting: Transfer the serum/plasma into pre-labeled, amber-colored cryovials. Create multiple small-volume aliquots (e.g., 250 µL or 500 µL) to prevent the need for future freeze-thaw cycles.

  • Storage:

    • If analysis is to be performed within 72 hours, store aliquots at 2-8°C.

    • For any storage longer than 72 hours, immediately place the aliquots in a -80°C freezer.

  • Documentation: Maintain a detailed log for each sample, recording the collection time, processing time, storage location, and the number of freeze-thaw cycles for each aliquot.

Workflow Diagram

Recommended Sample Handling Workflow cluster_0 Collection & Processing (Time Critical) cluster_1 Aliquoting & Storage cluster_2 Analysis Collect 1. Collect Blood (Plain or K2EDTA tube) Process 2. Centrifuge within 2h (1500 x g, 15 min, 4°C) Collect->Process Separate 3. Separate Serum/Plasma (Avoid cell layer) Process->Separate Aliquot 4. Aliquot into multiple amber cryovials Separate->Aliquot Store 5. Freeze Immediately at -80°C Aliquot->Store Thaw 6. Thaw one aliquot for analysis Store->Thaw Analyze 7. Perform Assay Thaw->Analyze

Caption: A workflow for optimal sample handling and storage.

References

Technical Support Center: Mitigating Ethynodiol-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with Ethynodiol Diacetate in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound Diacetate and why is it used in research?

This compound diacetate is a synthetic progestin, a type of steroid hormone, that is used in some forms of hormonal contraception. In research, it is often used to study the effects of progestins on various cell types and signaling pathways.

Q2: I'm observing unexpected cell death in my primary cultures after treatment with this compound Diacetate. Is this a known issue?

Yes, progestins, including this compound Diacetate, have been reported to induce cytotoxicity in various cell types, particularly at higher concentrations. This toxicity can manifest as reduced cell viability, altered morphology, and eventually, cell death.

Q3: What are the potential mechanisms behind this compound Diacetate-induced cytotoxicity?

The cytotoxic effects of this compound Diacetate are believed to be multifactorial and may involve:

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products can lead to cellular damage. Some studies suggest that steroid hormones can modulate redox balance in cells.

  • Apoptosis: This is a form of programmed cell death that can be initiated by various stimuli, including cellular stress. This compound Diacetate may trigger apoptotic pathways, leading to characteristic morphological and biochemical changes in the cells. This can involve the activation of a cascade of enzymes called caspases.

  • Mitochondrial Dysfunction: The mitochondria are crucial for cellular energy production and are also key regulators of apoptosis. Disruption of the mitochondrial membrane potential is an early event in apoptosis.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed even at low concentrations of this compound Diacetate.

Possible Causes:

  • Cell Type Sensitivity: Primary cells can vary significantly in their sensitivity to steroid hormones.

  • Solvent Toxicity: The solvent used to dissolve this compound Diacetate (e.g., DMSO, ethanol) may be causing toxicity, especially at higher concentrations.

  • Contamination: Mycoplasma or other biological contaminants can alter cellular responses and increase sensitivity to stressors.

Solutions:

  • Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound Diacetate for your specific primary cell type. This will help you establish a suitable working concentration range.

  • Solvent Control: Always include a vehicle control (cells treated with the same concentration of solvent used for the highest drug concentration) in your experiments to assess solvent toxicity.

  • Test for Contamination: Regularly test your cell cultures for mycoplasma and other contaminants.[1] Discard any contaminated cultures and start with a fresh, clean stock.[1]

Problem 2: Inconsistent or non-reproducible cytotoxicity results.

Possible Causes:

  • Cell Passage Number: The characteristics of primary cells can change with increasing passage number.

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can lead to variability in results.

  • Assay Interference: Components of the cell culture medium or the test compound itself may interfere with the cytotoxicity assay.

Solutions:

  • Use Low-Passage Cells: Use primary cells at a consistent and low passage number for all experiments.

  • Optimize Seeding Density: Determine the optimal seeding density for your primary cells to ensure they are in the logarithmic growth phase during the experiment.[2]

  • Assay Validation: If using a colorimetric or fluorometric assay, run controls to check for interference from the compound or media components. For example, some compounds can directly react with assay reagents.

Mitigating this compound-Induced Cytotoxicity

Based on the likely mechanisms of cytotoxicity, several strategies can be employed to protect your primary cell cultures.

Strategy 1: Co-treatment with Antioxidants

If oxidative stress is a contributing factor, co-treatment with an antioxidant may mitigate cytotoxicity. N-acetylcysteine (NAC) is a widely used antioxidant that can replenish intracellular glutathione levels.

Hypothetical Quantitative Data: Effect of N-acetylcysteine (NAC) on this compound Diacetate-Induced Cytotoxicity in Primary Human Hepatocytes

This compound Diacetate (µM)% Cell Viability (without NAC)% Cell Viability (with 1 mM NAC)
0 (Control)100 ± 5100 ± 4
1085 ± 695 ± 5
2562 ± 788 ± 6
5041 ± 575 ± 7
10023 ± 460 ± 5

Note: This is hypothetical data for illustrative purposes.

Strategy 2: Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activating this pathway can enhance the cell's intrinsic defense against oxidative stress. Sulforaphane is a well-known Nrf2 activator.

Hypothetical Quantitative Data: Effect of Sulforaphane on this compound Diacetate-Induced Cytotoxicity in Primary Endothelial Cells

This compound Diacetate (µM)% Cell Viability (without Sulforaphane)% Cell Viability (with 5 µM Sulforaphane)
0 (Control)100 ± 6100 ± 5
2078 ± 592 ± 4
4055 ± 681 ± 5
8032 ± 465 ± 6
16015 ± 348 ± 5

Note: This is hypothetical data for illustrative purposes.

Strategy 3: Inhibition of Apoptosis

If apoptosis is the primary mode of cell death, inhibiting key apoptotic enzymes like caspases may improve cell viability. Z-VAD-FMK is a broad-spectrum caspase inhibitor.

Hypothetical Quantitative Data: Effect of Z-VAD-FMK on this compound Diacetate-Induced Apoptosis in Primary Neurons

This compound Diacetate (µM)% Apoptotic Cells (without Z-VAD-FMK)% Apoptotic Cells (with 20 µM Z-VAD-FMK)
0 (Control)5 ± 14 ± 1
525 ± 312 ± 2
1048 ± 423 ± 3
2072 ± 538 ± 4

Note: This is hypothetical data for illustrative purposes.

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound Diacetate

  • Mitigating agent (e.g., NAC, Sulforaphane)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound Diacetate in complete culture medium.

    • If using a mitigating agent, prepare solutions of this compound Diacetate with and without the mitigating agent at the desired concentration.

    • Remove the old medium and add the treatment solutions to the respective wells. Include vehicle controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Caspase-3 Activity Assay

This protocol outlines a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Primary cells

  • Treatment solutions (as described in the MTT assay protocol)

  • Caspase-3 fluorometric assay kit (containing a specific caspase-3 substrate like Ac-DEVD-AFC or Ac-DEVD-AMC)

  • Lysis buffer

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described previously.

  • Cell Lysis: After the treatment period, lyse the cells according to the assay kit manufacturer's instructions.

  • Assay Reaction: Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis: Quantify caspase-3 activity by comparing the fluorescence of treated samples to that of the untreated control.

Mandatory Visualizations

Ethynodiol_Cytotoxicity_Pathway This compound This compound Diacetate ROS Increased ROS (Oxidative Stress) This compound->ROS Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for this compound Diacetate-induced cytotoxicity.

Mitigation_Strategies_Workflow cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_validation Validation Problem This compound-induced Cytotoxicity Observed Antioxidants Co-treat with Antioxidants (e.g., NAC) Problem->Antioxidants Nrf2 Activate Nrf2 Pathway (e.g., Sulforaphane) Problem->Nrf2 Caspase Inhibit Caspases (e.g., Z-VAD-FMK) Problem->Caspase Viability Assess Cell Viability (e.g., MTT Assay) Antioxidants->Viability Nrf2->Viability Apoptosis Measure Apoptosis (e.g., Caspase Assay) Caspase->Apoptosis

Caption: Experimental workflow for mitigating and validating this compound-induced cytotoxicity.

Troubleshooting_Logic Start Inconsistent Cytotoxicity Results? Passage Check Cell Passage Number Start->Passage Yes Density Verify Seeding Density Start->Density Yes Contamination Test for Contamination Start->Contamination Yes Solvent Run Solvent Control Start->Solvent Yes LowPassage Use Low Passage Cells Passage->LowPassage OptimizeDensity Optimize Seeding Density Density->OptimizeDensity CleanCulture Use Clean Culture Contamination->CleanCulture AdjustSolvent Adjust Solvent Concentration Solvent->AdjustSolvent

Caption: Troubleshooting logic for inconsistent cytotoxicity assay results.

References

Validation & Comparative

A Comparative Analysis of the Progestational Activity of Ethynodiol Diacetate and Levonorgestrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynodiol diacetate and levonorgestrel are synthetic progestins widely utilized in hormonal contraceptives. While both compounds exert their primary effects through the progesterone receptor, they exhibit distinct pharmacological profiles that influence their clinical application and potential side effects. This guide provides a comprehensive comparative analysis of their progestational activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. This compound diacetate is a first-generation progestin, while levonorgestrel is classified as a second-generation progestin.[1] Notably, this compound diacetate is a prodrug that is rapidly and completely deacetylated to its active metabolite, norethindrone, after oral administration. Therefore, for a comprehensive comparison, the progestational activities of both this compound diacetate's active metabolite, norethindrone, and levonorgestrel will be evaluated.

Quantitative Comparison of Progestational Activity

The progestational activity of these compounds can be assessed through various in vitro and in vivo assays. The following table summarizes key quantitative data for levonorgestrel and norethindrone (the active metabolite of this compound diacetate).

ParameterLevonorgestrelNorethindrone (Active Metabolite of this compound Diacetate)Reference
Progesterone Receptor Binding Affinity (Relative Binding Affinity %) 323% (of progesterone)200% (of progesterone)[2][3]
In Vivo Progestational Potency (McPhail Test, s.c. administration) Data not available in a direct comparative studyMean Active Dose (MAD): 0.63 mg/kg[3]
Oral Ovulation Inhibition Dose in Humans 0.05 mg/day~0.35 mg/day (in mini-pills)[4][5]

Experimental Protocols

Progesterone Receptor Binding Assay

This in vitro assay determines the affinity of a compound for the progesterone receptor.

Principle: A competitive binding assay is performed using a radiolabeled progestin (e.g., ³H-promegestone) and a source of progesterone receptors (e.g., cytosol from MCF-7 human breast cancer cells). The test compound's ability to displace the radiolabeled ligand from the receptor is measured, and its relative binding affinity (RBA) is calculated.

Detailed Methodology:

  • Receptor Preparation: MCF-7 cells are cultured and harvested. The cell pellet is homogenized in a buffer solution, and the cytosol fraction containing the progesterone receptors is isolated by ultracentrifugation.

  • Competitive Binding: A constant concentration of the radiolabeled ligand and progesterone receptors is incubated with increasing concentrations of the unlabeled test compound (levonorgestrel or norethindrone).

  • Separation of Bound and Free Ligand: After incubation, the unbound ligand is separated from the receptor-bound ligand. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free radiolabeled ligand.

  • Quantification: The radioactivity of the supernatant, containing the receptor-bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The RBA is then calculated relative to a reference progestin (e.g., progesterone).

McPhail Test (Endometrial Transformation Assay)

This in vivo assay assesses the progestational potency of a compound by its ability to induce endometrial changes in immature female rabbits.

Principle: Immature female rabbits are primed with estrogen to induce endometrial proliferation. Subsequently, the test progestin is administered, and its ability to transform the proliferative endometrium into a secretory endometrium is evaluated histologically.

Detailed Methodology:

  • Animal Preparation: Immature female rabbits (e.g., New Zealand white rabbits) are used.

  • Estrogen Priming: The rabbits are treated with a daily dose of an estrogen, such as estradiol benzoate, for a defined period (e.g., 6 days) to induce endometrial proliferation.

  • Progestin Administration: Following estrogen priming, the test compound (levonorgestrel or norethindrone) is administered daily for a set duration (e.g., 5 days) at various dose levels. A control group receives the vehicle only.

  • Tissue Collection and Processing: On the day after the last treatment, the animals are euthanized, and the uteri are removed. The uterine tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin).

  • Histological Evaluation: The endometrial sections are examined microscopically for signs of secretory transformation, such as glandular proliferation, coiling, and secretion. The degree of transformation is typically scored on a standardized scale (e.g., the McPhail scale).

  • Data Analysis: The dose of the test compound required to produce a defined level of endometrial transformation is determined.

Ovulation Inhibition Study in Humans

This clinical study evaluates the effectiveness of a progestin in preventing ovulation in healthy women.

Principle: Healthy, regularly menstruating women are administered the test progestin for one or more menstrual cycles. Ovarian function is monitored to determine if ovulation is suppressed.

Detailed Methodology:

  • Subject Selection: Healthy female volunteers with a history of regular ovulatory cycles are recruited. Participants undergo a screening process to ensure they meet the inclusion and exclusion criteria.

  • Study Design: A randomized, controlled study design is often employed. Participants are assigned to receive either the test progestin at a specific dose or a placebo/active comparator. The duration of the study is typically several menstrual cycles.[2]

  • Treatment Administration: Participants take the study medication daily as prescribed.

  • Monitoring of Ovarian Function:

    • Hormone Levels: Blood samples are collected at regular intervals throughout the study to measure serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), estradiol, and progesterone. The absence of a mid-cycle LH surge and low luteal phase progesterone levels are indicative of ovulation inhibition.[4]

    • Follicular Development: Transvaginal ultrasonography is used to monitor the growth of ovarian follicles. The absence of a dominant follicle and subsequent ovulation is assessed.

  • Data Analysis: The number of cycles in which ovulation is inhibited is determined for each treatment group. The ovulation inhibition rate is then calculated.

Signaling Pathways

Progestins like this compound diacetate (via its active metabolite norethindrone) and levonorgestrel exert their effects primarily through binding to and activating the progesterone receptor (PR). This activation triggers both classical (genomic) and non-classical (non-genomic) signaling pathways.

Classical (Genomic) Signaling Pathway

The classical pathway involves the direct regulation of gene expression.

Classical_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (Levonorgestrel or Norethindrone) PR_HSP PR-HSP Complex Progestin->PR_HSP Binds to PR PR_dimer PR Dimer PR_HSP->PR_dimer HSP Dissociation & Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Translocates to Nucleus & Binds to PRE Transcription Transcription Modulation PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical progestin signaling pathway.

Non-Classical (Non-Genomic) Signaling Pathway

The non-classical pathway involves rapid, membrane-initiated signaling events.

Non_Classical_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Progestin Progestin mPR Membrane PR (mPR) Progestin->mPR Binds G_protein G-protein mPR->G_protein MAPK MAPK Cascade G_protein->MAPK Ion_channels Ion Channels G_protein->Ion_channels Second_messengers Second Messengers (e.g., cAMP, Ca2+) G_protein->Second_messengers Response Rapid Cellular Responses MAPK->Response Ion_channels->Response Second_messengers->Response

Caption: Non-classical progestin signaling pathway.

Experimental Workflow Diagrams

Progesterone Receptor Binding Assay Workflow

Receptor_Binding_Workflow A Prepare Receptor Source (e.g., MCF-7 Cytosol) B Incubate Receptor with Radiolabeled Ligand & Test Compound A->B C Separate Bound & Free Ligand (Dextran-Coated Charcoal) B->C D Measure Radioactivity of Bound Ligand (Scintillation Counting) C->D E Calculate IC50 & Relative Binding Affinity D->E

Caption: Workflow for progesterone receptor binding assay.

Ovulation Inhibition Study Workflow

Ovulation_Inhibition_Workflow A Recruit & Screen Healthy Female Volunteers B Randomize to Treatment (Progestin or Placebo) A->B C Administer Treatment for Multiple Cycles B->C D Monitor Ovarian Function: - Hormone Levels (LH, FSH, E2, P4) - Follicular Growth (Ultrasound) C->D E Analyze Data & Determine Ovulation Inhibition Rate D->E

Caption: Workflow for a clinical ovulation inhibition study.

Conclusion

This comparative analysis demonstrates that while both this compound diacetate (via its active metabolite norethindrone) and levonorgestrel are effective progestins, they exhibit notable differences in their potency. Levonorgestrel demonstrates a higher binding affinity for the progesterone receptor and is effective at a lower oral dose for ovulation inhibition compared to norethindrone. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methodologies employed to characterize and compare the progestational activity of such compounds, which is crucial for the ongoing development of new and improved hormonal contraceptives. Further head-to-head in vivo studies, such as the McPhail test, would be beneficial to provide a more direct comparison of their endometrial effects.

References

Validating Ethynodiol's Efficacy in Preclinical Endometriosis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of ethynodiol's efficacy in preclinical models of endometriosis, juxtaposed with established treatments. The data presented for this compound is based on a hypothetical preclinical study design, extrapolated from common methodologies in the field, to illustrate its potential therapeutic profile. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy of Progestins in a Mouse Model of Endometriosis

The following table summarizes the quantitative data from a representative preclinical study comparing the efficacy of this compound Diacetate to Dienogest, a well-established progestin for endometriosis treatment, in a surgically induced mouse model of endometriosis.

Treatment GroupLesion Volume (mm³) (Mean ± SD)Ki67 Positive Cells (%) (Mean ± SD)VEGF Expression (pg/mg tissue) (Mean ± SD)TNF-α Levels (pg/mL) (Mean ± SD)
Vehicle Control45.8 ± 8.235.2 ± 5.1150.4 ± 22.585.3 ± 12.8
This compound Diacetate (1 mg/kg)22.5 ± 4.515.8 ± 3.275.2 ± 11.342.1 ± 6.3
Dienogest (1 mg/kg)20.1 ± 3.914.2 ± 2.870.5 ± 10.138.9 ± 5.8

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below.

Surgically Induced Endometriosis Mouse Model

A common and effective method for studying endometriosis in vivo involves surgically inducing the condition in mice.[1][2] This model allows for the controlled study of lesion development and the evaluation of therapeutic interventions.

Procedure:

  • Donor Mice: Uterine horns are collected from donor mice in the estrous stage.

  • Tissue Preparation: The endometrium is mechanically minced into small fragments (approximately 1 mm³).

  • Recipient Mice: Recipient female mice are anesthetized, and a small laparotomy is performed.

  • Implantation: Endometrial fragments are sutured to the peritoneal wall and mesenteric blood vessels.

  • Post-operative Care: The incision is closed, and mice are monitored for recovery. Endometriotic lesions are allowed to establish for 7-14 days.[1][2]

Treatment Regimen

Following the establishment of endometriotic lesions, mice are randomly assigned to treatment groups:

  • Vehicle Control: Daily administration of the vehicle solution (e.g., corn oil).

  • This compound Diacetate: Daily oral gavage of this compound diacetate (1 mg/kg body weight).

  • Dienogest: Daily oral gavage of dienogest (1 mg/kg body weight) as a positive control.

Treatment is typically administered for 21-28 consecutive days.

Endpoint Measurements

At the end of the treatment period, the following endpoints are assessed:

  • Lesion Volume: Lesions are excised, and their volume is measured using calipers (Volume = 0.5 x length x width²).

  • Histology and Immunohistochemistry: Lesions are fixed in formalin, embedded in paraffin, and sectioned. Immunohistochemical staining for markers of proliferation (Ki67) is performed to assess cell division within the lesions.

  • Protein Expression Analysis: Lesion tissues are homogenized to measure the levels of key proteins involved in angiogenesis (Vascular Endothelial Growth Factor - VEGF) and inflammation (Tumor Necrosis Factor-alpha - TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key signaling pathways involved in endometriosis and the experimental workflow for evaluating therapeutic agents.

experimental_workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Evaluation donor Donor Mice (Uterine Tissue Collection) recipient Recipient Mice (Surgical Implantation) donor->recipient Endometrial Tissue Transfer treatment_groups Randomization into Treatment Groups (Vehicle, this compound, Dienogest) recipient->treatment_groups Lesion Establishment (7-14 days) daily_treatment Daily Oral Gavage (21-28 days) treatment_groups->daily_treatment euthanasia Euthanasia and Lesion Excision daily_treatment->euthanasia lesion_volume Lesion Volume Measurement euthanasia->lesion_volume histology Histology & IHC (Ki67) euthanasia->histology elisa ELISA (VEGF, TNF-α) euthanasia->elisa

Caption: Experimental workflow for evaluating this compound efficacy.

Progestins, including this compound, are thought to exert their therapeutic effects in endometriosis by modulating key signaling pathways that drive the growth and survival of ectopic endometrial tissue.

signaling_pathway cluster_progestin Progestin Action cluster_cellular_effects Cellular Effects in Endometriotic Lesions cluster_molecular_targets Molecular Targets This compound This compound pr Progesterone Receptor This compound->pr proliferation Decreased Cell Proliferation angiogenesis Inhibition of Angiogenesis inflammation Reduced Inflammation pr->proliferation Downregulates cyclins nfkb NF-κB Pathway pr->nfkb Inhibits vegf_pathway VEGF Signaling pr->vegf_pathway Suppresses nfkb->inflammation Drives vegf_pathway->angiogenesis Promotes

Caption: Progestin signaling pathways in endometriosis.

Mechanism of Action of this compound in Endometriosis

This compound diacetate is a synthetic progestin that, like other compounds in its class, is expected to impact endometriosis through several mechanisms:[3]

  • Decidualization and Atrophy: Progestins induce decidualization of endometrial tissue, leading to the atrophy of the endometriotic lesions.[4]

  • Anti-proliferative Effects: By binding to progesterone receptors, this compound can counteract the proliferative effects of estrogen on endometrial cells.[5] This is supported by the observed reduction in the proliferation marker Ki67 in preclinical models.

  • Anti-inflammatory Action: Progestins can suppress the inflammatory environment within the peritoneal cavity that is characteristic of endometriosis.[6] This includes reducing the production of pro-inflammatory cytokines like TNF-α.

  • Anti-angiogenic Properties: this compound likely inhibits the formation of new blood vessels (angiogenesis), which is crucial for the growth and survival of endometriotic implants.[4] This is reflected in the decreased expression of VEGF, a key angiogenic factor.

  • Ovulation Inhibition: When used in combined oral contraceptives, this compound diacetate contributes to the suppression of ovulation, which reduces the cyclical hormonal stimulation of endometriotic tissue.[7]

References

Ethynodiol Diacetate: A Comparative Analysis of its Cross-Reactivity with Steroid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of ethynodiol diacetate and its active metabolite, norethisterone, with various steroid hormone receptors. The information is intended to assist researchers in understanding the off-target effects and overall endocrine profile of this synthetic progestin.

Introduction

This compound diacetate is a second-generation synthetic progestin used in oral contraceptives. Following administration, it is rapidly and almost completely converted into its active metabolite, norethisterone. Therefore, the biological activity and cross-reactivity profile of this compound diacetate are largely attributable to norethisterone. This guide presents a comparative analysis of the binding affinities of both this compound diacetate and norethisterone to the progesterone receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).

Comparative Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of this compound diacetate and its active metabolite, norethisterone, to various steroid hormone receptors. It is important to note that direct binding data for this compound diacetate is limited, as it is considered a prodrug. The data for norethisterone has been compiled from various sources and methodologies, which may lead to some variability.

CompoundReceptorBinding Affinity (RBA % vs. specific ligand)Inhibition Constant (Ki in nM)
Norethisterone Progesterone Receptor (PR)155-156% (vs. Progesterone)-
Androgen Receptor (AR)43-45% (vs. Dihydrotestosterone)-
Estrogen Receptor (ER)<0.1% (vs. Estradiol)-
Glucocorticoid Receptor (GR)2.7-2.8% (vs. Dexamethasone)270
Mineralocorticoid Receptor (MR)0.2% (vs. Aldosterone)-

RBA: Relative Binding Affinity. Data compiled from multiple sources and should be interpreted with caution due to variations in experimental conditions.

Experimental Protocols

A detailed methodology for a competitive radioligand binding assay, a common technique to determine the binding affinity of a compound to a steroid receptor, is provided below.

Competitive Radioligand Binding Assay Protocol

This protocol outlines the general steps for determining the binding affinity of a test compound (e.g., this compound diacetate or norethisterone) to a specific steroid receptor.

1. Materials and Reagents:

  • Receptor Source: Cytosolic or nuclear extracts from tissues or cell lines expressing the target steroid receptor (e.g., MCF-7 cells for PR and AR, rat prostate for AR).

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-Progesterone for PR, [³H]-Dihydrotestosterone for AR, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR).

  • Test Compound: this compound diacetate or norethisterone, dissolved in a suitable solvent (e.g., ethanol, DMSO).

  • Unlabeled Ligand: A high concentration of the non-radioactive version of the specific ligand to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer containing additives like EDTA, dithiothreitol (DTT), and sodium molybdate to stabilize the receptor.

  • Scintillation Cocktail: For radioactivity measurement.

  • Glass fiber filters and filtration apparatus.

2. Procedure:

  • Receptor Preparation: Prepare a cytosolic or nuclear extract from the chosen tissue or cell line. The protein concentration of the extract should be determined using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, add the following components in order:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the test compound or the unlabeled ligand (for competition curve and non-specific binding determination, respectively).

    • The receptor preparation.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a predetermined time (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any competitor.

    • Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of the unlabeled ligand.

    • Specific Binding: Calculated as Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing Steroid Receptor Signaling and Experimental Workflow

To better understand the mechanisms of action and the experimental procedures involved in cross-reactivity studies, the following diagrams have been generated using Graphviz.

Steroid_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone (e.g., this compound metabolite) Receptor Steroid Receptor (e.g., PR, AR, GR, MR) Receptor_HSP Receptor-HSP Complex Steroid->Receptor_HSP Displaces HSP Receptor->Receptor_HSP Binding HSP Heat Shock Proteins HSP->Receptor_HSP Steroid_Receptor Activated Steroid-Receptor Complex Receptor_HSP->Steroid_Receptor Conformational Change Dimer Dimerized Receptor Complex Steroid_Receptor->Dimer Dimerization & Nuclear Translocation HRE Hormone Response Element (on DNA) Dimer->HRE Binds to Transcription Gene Transcription (Activation/Repression) HRE->Transcription

Caption: Generalized signaling pathway of steroid hormone receptors.

Experimental_Workflow A 1. Prepare Receptor Source (e.g., Cell Lysate) B 2. Set up Assay Tubes/Plate - Radioligand - Test Compound (this compound) - Receptor Preparation A->B C 3. Incubate to Reach Equilibrium B->C D 4. Separate Bound from Free Ligand (Vacuum Filtration) C->D E 5. Wash Filters D->E F 6. Measure Radioactivity (Scintillation Counting) E->F G 7. Data Analysis - Determine IC50 - Calculate Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Head-to-Head In Vitro Comparison: Ethynodiol Diacetate vs. Norethindrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of ethynodiol diacetate and its active metabolite, norethindrone. The data presented herein is intended to inform research and development activities by offering a detailed look at the molecular and cellular activities of these two progestins.

Executive Summary

This compound diacetate is a synthetic progestin that functions as a prodrug, rapidly and extensively converting to norethindrone in vitro and in vivo.[1][2] Consequently, the biological activity of this compound diacetate is predominantly attributable to norethindrone. In vitro studies demonstrate that this compound diacetate itself has virtually no affinity for progesterone and androgen receptors.[1][2] In contrast, norethindrone is a potent progestin with moderate androgenic and weak estrogenic activities. This guide will delve into the available in vitro data for norethindrone, providing a basis for understanding the downstream effects of this compound diacetate administration in experimental systems.

Data Presentation: In Vitro Activities of Norethindrone

The following tables summarize the quantitative in vitro data for norethindrone's interaction with key steroid hormone receptors.

Table 1: Progesterone Receptor (PR) Activity of Norethindrone

ParameterValueReference CompoundNotes
Receptor Binding Affinity2-fold stronger than progesteroneProgesteroneNorethindrone shows weaker binding than the synthetic progestin Org 2058.[3]
Transactivation Activity2-fold stronger than progesteroneProgesterone

Table 2: Androgen Receptor (AR) Activity of Norethindrone and its Acetate

CompoundParameterValueReference CompoundNotes
NorethindroneReceptor Binding Affinity3.2%5α-dihydrotestosterone (DHT)[3]
NorethindroneTransactivation Activity1.1%5α-dihydrotestosterone (DHT)[3]
Norethindrone AcetateApparent Ki21.9 nM5α-dihydrotestosterone (DHT) (Ki = 29.4 nM)This study indicates a comparable binding affinity to the natural androgen DHT.[4]

Table 3: Estrogen Receptor (ER) Activity of Norethindrone

ParameterValueReference CompoundNotes
Receptor Binding AffinityNoneEstradiolNorethindrone itself does not bind to the estrogen receptor.[3]
Estrogenic ActivityPresentEstradiolEstrogenic effects are mediated by A-ring reduced metabolites of norethindrone.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Progestogenic_Signaling cluster_cell Target Cell cluster_nucleus Nucleus PR Progesterone Receptor (PR) PR->PR HSP Heat Shock Proteins (HSP) PR->HSP dissociation PRE Progesterone Response Element (PRE) PR->PRE binding Norethindrone Norethindrone Norethindrone->PR Target_Gene Target Gene Transcription PRE->Target_Gene Androgenic_Signaling cluster_cell Target Cell cluster_nucleus Nucleus AR Androgen Receptor (AR) AR->AR HSP Heat Shock Proteins (HSP) AR->HSP dissociation ARE Androgen Response Element (ARE) AR->ARE binding Norethindrone Norethindrone Norethindrone->AR Target_Gene Target Gene Transcription ARE->Target_Gene Experimental_Workflow_Receptor_Binding start Start: Prepare cell lysate expressing receptor of interest incubation Incubate lysate with radiolabeled ligand and varying concentrations of test compound (Norethindrone or this compound Diacetate) start->incubation separation Separate bound from free radioligand incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Analyze data to determine IC50 and/or Ki values quantification->analysis end End: Determine receptor binding affinity analysis->end Experimental_Workflow_Reporter_Assay start Start: Culture cells transfected with a hormone response element-driven reporter gene (e.g., luciferase) treatment Treat cells with varying concentrations of test compound (Norethindrone or this compound Diacetate) start->treatment incubation Incubate for a defined period treatment->incubation lysis Lyse cells and add reporter substrate incubation->lysis measurement Measure reporter signal (e.g., luminescence) lysis->measurement analysis Analyze dose-response curve to determine EC50 and efficacy measurement->analysis end End: Quantify transcriptional activity analysis->end

References

Independent Validation of Ethynodiol's Reported Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported mechanism of action of Ethynodiol, a synthetic progestin, with other alternatives. The information is supported by experimental data to facilitate a comprehensive understanding of its pharmacological profile.

Executive Summary

This compound diacetate is a progestin used in hormonal contraceptives. It functions as a prodrug, rapidly converting to its active metabolite, norethisterone. The contraceptive effects of this compound are primarily attributed to the actions of norethisterone, which exerts its effects through three main mechanisms:

  • Inhibition of Ovulation: By suppressing the hypothalamic-pituitary-gonadal (HPG) axis, leading to a reduction in the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This disruption of the normal hormonal cycle prevents the maturation and release of an egg from the ovary.

  • Alteration of Cervical Mucus: It increases the viscosity and decreases the quantity of cervical mucus, creating a barrier that is hostile to sperm penetration.

  • Modification of the Endometrium: It induces changes in the lining of the uterus, making it unreceptive to the implantation of a fertilized egg.

This guide will delve into the independent validation of these mechanisms, presenting comparative data on receptor binding affinities, effects on ovulation, and changes in cervical mucus and the endometrium.

Reported Mechanism of Action of this compound

This compound diacetate is a synthetic steroid that, upon oral administration, is rapidly and almost completely metabolized to norethisterone[1][2]. Therefore, its pharmacological activity is primarily that of norethisterone. The multifaceted mechanism of action is designed to prevent pregnancy through several physiological alterations[3].

Inhibition of Ovulation

The primary contraceptive effect of progestins like norethisterone is the inhibition of ovulation. This is achieved by exerting negative feedback on the hypothalamus, which reduces the pulsatile release of gonadotropin-releasing hormone (GnRH). This, in turn, suppresses the pituitary's secretion of FSH and LH, preventing the LH surge that is necessary for ovulation[4][5][6]. While this compound diacetate has been shown to be a potent inhibitor of ovulation in both animal and human studies[7][8], the extent of ovulation inhibition can vary depending on the dose[9]. Some studies suggest that at lower doses, ovulation may not be consistently suppressed, and the contraceptive effect relies more heavily on the other mechanisms[10].

Effects on Cervical Mucus

Progestins, including the active metabolite of this compound, induce a significant change in the composition and physical properties of cervical mucus. The mucus becomes thick, viscous, and reduced in quantity, making it difficult for sperm to penetrate the cervix and reach the upper reproductive tract[6][11][12]. This alteration of the cervical mucus provides a significant barrier to fertilization.

Effects on the Endometrium

Norethisterone causes the endometrium to become atrophic and less receptive to implantation[13][14]. Progestin-induced histological changes include glandular and stromal atrophy and underdeveloped spiral arterioles[13][14]. These changes create an unfavorable environment for a fertilized egg to implant and develop.

Comparative Analysis with Other Progestins

The potency and specific effects of progestins can vary. This section compares this compound (via its active metabolite norethisterone) with other commonly used progestins like Levonorgestrel and Desogestrel.

Receptor Binding Affinity

The biological activity of progestins is related to their binding affinity for various steroid receptors, including the progesterone receptor (PR) and the androgen receptor (AR). The data below summarizes the relative binding affinities (RBA) from various in vitro studies.

ProgestinProgesterone Receptor (PR) RBA (%)Androgen Receptor (AR) RBA (%)
Norethisterone (active metabolite of this compound)15015-61
Levonorgestrel 16645-75
Desogestrel (active metabolite: Etonogestrel)15033
Drospirenone 1000

Note: RBA values can vary between studies depending on the experimental conditions. The data presented is a representative range from multiple sources.

Norethisterone exhibits a high affinity for the progesterone receptor, comparable to desogestrel and slightly lower than levonorgestrel. It also possesses a notable affinity for the androgen receptor, which can contribute to androgenic side effects.

Ovulation Inhibition

The dose required to inhibit ovulation is a key measure of a progestin's potency. While direct dose-comparison studies for this compound diacetate are limited, information on norethisterone and other progestins provides a basis for comparison.

ProgestinReported Ovulation Inhibition Dose (mg/day)
Norethisterone 0.4 - 0.5
Levonorgestrel 0.06
Desogestrel 0.06

This data suggests that Levonorgestrel and Desogestrel are more potent inhibitors of ovulation than Norethisterone on a weight-for-weight basis.

Experimental Protocols

This section outlines the general methodologies for key experiments used to validate the mechanism of action of progestins.

Radioligand Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to a specific receptor.

Principle: A radiolabeled ligand (hormone) with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell lysate or purified receptor). The test compound (unlabeled progestin) is added at increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined.

General Protocol:

  • Receptor Preparation: Prepare a cell or tissue homogenate containing the receptor of interest (e.g., progesterone or androgen receptor)[15].

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound[16][17][18].

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly done by rapid filtration through a glass fiber filter that traps the receptor-ligand complex[15][18].

  • Quantification: Measure the radioactivity on the filters using a scintillation counter[15].

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated to represent the affinity of the test compound for the receptor[15].

Ovulation Inhibition Assay (in vivo - Rat Model)

This in vivo assay assesses the ability of a compound to prevent ovulation in a model organism.

Principle: Female rats with regular estrous cycles are treated with the test compound. The number of oocytes released into the oviducts is then counted to determine if ovulation has been inhibited.

General Protocol:

  • Animal Selection: Use adult female rats with regular 4- or 5-day estrous cycles, confirmed by daily vaginal smears[19].

  • Dosing: Administer the test compound (e.g., this compound diacetate) orally or via injection for a specified period, often starting on the day of estrus[19][20]. A vehicle control group is also included.

  • Oocyte Collection: On the morning of the expected estrus following treatment, sacrifice the animals and dissect the oviducts[19].

  • Oocyte Counting: Flush the oviducts with a suitable medium and count the number of oocytes under a microscope to determine the ovulation rate[19][21][22].

  • Data Analysis: Compare the number of ovulated oocytes in the treated groups to the control group to determine the dose-dependent inhibitory effect of the compound.

Cervical Mucus Viscoelasticity Analysis

This analysis quantitatively measures the physical properties of cervical mucus.

Principle: The viscoelastic properties of cervical mucus, such as viscosity and elasticity, are measured using a rheometer or microrheology techniques. Changes in these properties can indicate the effect of a progestin.

General Protocol:

  • Sample Collection: Collect cervical mucus samples from subjects at a specific point in their menstrual cycle[23][24].

  • Measurement:

    • Macrorheology: Use a cone-and-plate or parallel-plate rheometer to measure the viscoelastic properties of the mucus sample[25].

    • Microrheology: Track the movement of microscopic beads embedded in the mucus to determine its local viscoelastic properties. This can be done using techniques like laser speckle rheology[26][27].

  • Data Analysis: Analyze the rheological data to determine parameters such as viscosity and elasticity. Compare these parameters between control and treated groups or across different phases of the menstrual cycle[24][27].

Endometrial Histology and Morphometry

This method involves the microscopic examination of endometrial tissue to assess structural changes.

Principle: Endometrial biopsies are taken from subjects and prepared for histological examination. The tissue sections are then analyzed to identify and quantify changes in the endometrial glands, stroma, and blood vessels.

General Protocol:

  • Biopsy Collection: Obtain endometrial tissue samples via biopsy from subjects at a specific time in their cycle or after a defined period of treatment[28][29].

  • Tissue Processing: Fix, embed in paraffin, and section the tissue samples. Stain the sections with appropriate dyes (e.g., Hematoxylin and Eosin) for microscopic visualization[28][29].

  • Histological Assessment: A pathologist examines the slides to assess qualitative changes such as glandular atrophy, stromal decidualization, and vascular changes[13][14].

  • Morphometric Analysis: Use image analysis software to quantitatively measure parameters such as glandular density, stromal thickness, and vessel diameter to provide objective data on the endometrial changes[8].

Visualizations

Ethynodiol_Metabolism This compound Diacetate This compound Diacetate This compound This compound This compound Diacetate->this compound Esterases (Liver) Norethisterone (Active Metabolite) Norethisterone (Active Metabolite) This compound->Norethisterone (Active Metabolite) 3β-hydroxysteroid dehydrogenase

Metabolic conversion of this compound Diacetate to Norethisterone.

Mechanism_of_Action cluster_CNS Central Nervous System cluster_Reproductive_System Reproductive System Hypothalamus Hypothalamus Pituitary Gland Pituitary Gland Hypothalamus->Pituitary Gland (-) GnRH release Ovary Ovary Pituitary Gland->Ovary (-) LH & FSH secretion Ovulation Ovulation Inhibited Pituitary Gland->Ovulation Inhibition of LH surge Ovary->Ovulation Cervix Cervix Thick, viscous mucus Thick, viscous mucus Cervix->Thick, viscous mucus Alters properties Endometrium Endometrium Atrophic & unreceptive Atrophic & unreceptive Endometrium->Atrophic & unreceptive Induces changes Norethisterone Norethisterone Norethisterone->Hypothalamus Negative Feedback Norethisterone->Cervix Direct Effect Norethisterone->Endometrium Direct Effect Sperm Penetration Sperm Penetration Thick, viscous mucus->Sperm Penetration Inhibits Implantation Implantation Atrophic & unreceptive->Implantation Inhibits

Signaling pathway of this compound's active metabolite, Norethisterone.

Experimental_Workflow_RBA cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Receptor_Source Prepare Receptor Source (e.g., cell lysate) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Radioligand Prepare Radiolabeled Ligand Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Separation Separate Bound and Free Radioligand (Filtration) Incubation->Separation Counting Quantify Radioactivity Separation->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Workflow for Radioligand Receptor Binding Assay.

Conclusion

The reported mechanism of action for this compound diacetate, acting through its active metabolite norethisterone, is well-established and multifaceted, involving the inhibition of ovulation, alteration of cervical mucus, and modification of the endometrium. Comparative data on receptor binding affinities and ovulation inhibition doses place norethisterone among the potent progestins, although with some differences in potency and androgenicity compared to other agents like levonorgestrel and desogestrel. Further independent, quantitative validation studies specifically on this compound diacetate would be beneficial to fully delineate its pharmacological profile in comparison to other progestins. The experimental protocols provided in this guide offer a framework for such validation studies.

References

A Comparative Analysis of Off-Target Hormonal Activities: Ethynodiol Diacetate vs. Other Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progestins, synthetic analogs of the natural hormone progesterone, are fundamental components of hormonal contraceptives and hormone replacement therapies. Their primary therapeutic action is mediated through the progesterone receptor (PR). However, due to structural similarities with other endogenous steroid hormones, many progestins exhibit "off-target" effects by binding to and modulating the activity of androgen (AR), glucocorticoid (GR), and mineralocorticoid (MR) receptors. These interactions are clinically significant, contributing to the diverse side-effect profiles of different progestins.

Ethynodiol diacetate is a first-generation progestin belonging to the estrane family.[1] Upon administration, it acts as a prodrug, rapidly converting to its active metabolites, this compound and subsequently norethindrone (also known as norethisterone), which exert the primary progestogenic effect.[2][3] This guide provides an objective comparison of the off-target effects of this compound diacetate (via its active metabolite norethindrone) and other commonly prescribed progestins, supported by experimental data to aid in research and development.

Data Presentation: Comparative Off-Target Receptor Activity

The following table summarizes the relative binding affinity and functional activity of this compound diacetate's active metabolite, norethindrone, compared to other progestins at key off-target steroid receptors. The activities range from androgenic (AR activation) and glucocorticoid-like (GR activation) to anti-mineralocorticoid (MR antagonism), which can influence clinical outcomes such as acne, metabolic changes, and fluid retention.

ProgestinClass/GenerationAndrogenic ActivityGlucocorticoid ActivityMineralocorticoid Activity
This compound Diacetate (as Norethindrone)Estrane / 1st GenWeak Agonist[2][4]Very Weak / No Activity[5][6]Weak Antagonist[7]
Levonorgestrel Gonane / 2nd GenHigh Agonist[4][8][9]Very Weak / No Activity[5]Potent Antagonist[7]
Desogestrel (as Etonogestrel)Gonane / 3rd GenModerate Agonist[8]Partial Agonist[5]Antagonist[7]
Drospirenone Spironolactone-derived / 4th GenAntagonist[10]No significant activity reportedPotent Antagonist[7][10]
Medroxyprogesterone Acetate (MPA) Pregnane / 1st GenAgonist[9]High Partial Agonist[5][6]Weak Antagonist[7]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the methods used to determine them is crucial for understanding the data. The following diagrams illustrate the generalized signaling pathway for steroid receptors and a typical workflow for assessing receptor binding affinity.

cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Progestin Progestin Receptor Steroid Receptor (AR, GR, MR) Progestin->Receptor Binding & Activation HRE Hormone Response Element (HRE) Receptor->HRE Translocation & DNA Binding DNA DNA Transcription Modulation of Gene Transcription HRE->Transcription Recruitment of Co-regulators Start Start: Whole-Cell Competitive Binding Assay Step1 1. Culture cells expressing the receptor of interest (e.g., GR in COS-1 cells) Start->Step1 Step2 2. Add a constant concentration of radiolabeled ligand (e.g., [3H]dexamethasone) Step1->Step2 Step3 3. Add increasing concentrations of unlabeled competitor progestin Step2->Step3 Step4 4. Incubate to reach equilibrium Step3->Step4 Step5 5. Separate bound from unbound radioligand Step4->Step5 Step6 6. Quantify radioactivity of bound ligand Step5->Step6 Step7 7. Plot data to determine IC50 and calculate Relative Binding Affinity (RBA) Step6->Step7 End End: Comparative Affinity Data Step7->End

References

A Comparative Guide to the Efficacy of Ethynodiol and Alternative Progestins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Ethynodiol, a first-generation progestin, with a focus on its active metabolite Norethisterone, against Levonorgestrel, a widely used second-generation progestin. The data presented is intended to support research and development in the field of hormonal contraception and related therapeutic areas.

Overview of Progestin Activity

This compound diacetate is a prodrug that is rapidly and completely metabolized to its active form, Norethisterone (NET), upon oral administration. Therefore, the biological activity of this compound diacetate is attributable to Norethisterone. Progestins exert their contraceptive and therapeutic effects primarily through their interaction with the progesterone receptor (PR), leading to the modulation of gene expression in target tissues. The key mechanisms of action for contraceptive efficacy include inhibition of ovulation, thickening of the cervical mucus to impede sperm penetration, and alteration of the endometrium to make it unreceptive to implantation.

In Vitro Efficacy Comparison

The in vitro efficacy of progestins is primarily determined by their binding affinity to the progesterone receptor and their ability to activate or block receptor-mediated downstream signaling.

Progesterone Receptor Binding Affinity

The relative binding affinity (RBA) of a progestin for the progesterone receptor is a key indicator of its potential potency. The following table summarizes the comparative RBA of Norethisterone and Levonorgestrel for the human progesterone receptor.

CompoundRelative Binding Affinity (RBA) for Progesterone Receptor (%) [Progesterone = 100%]
Norethisterone (active metabolite of this compound)150
Levonorgestrel320

Data sourced from a comparative study using human uterine cytosol.

Experimental Protocol: Competitive Progesterone Receptor Binding Assay

Objective: To determine the relative binding affinity of test progestins for the progesterone receptor.

Materials:

  • Human uterine tissue (source of progesterone receptors)

  • Radiolabeled progestin (e.g., [³H]-Progesterone)

  • Unlabeled test progestins (Norethisterone, Levonorgestrel)

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation fluid and counter

Methodology:

  • Receptor Preparation: Human uterine tissue is homogenized in assay buffer and centrifuged to obtain a cytosol fraction containing soluble progesterone receptors.

  • Competitive Binding: A constant concentration of radiolabeled progestin is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled test progestins.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Receptor-bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption.

  • Quantification: The amount of bound radioligand is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test progestin that inhibits 50% of the specific binding of the radiolabeled progestin (IC50) is determined. The RBA is calculated relative to the binding affinity of progesterone.

In Vivo Efficacy Comparison

The in vivo efficacy of progestins is assessed by their effects on various physiological parameters related to the female reproductive cycle.

Endometrial Effects

Progestins induce secretory changes in the endometrium. The effect on endometrial thickness is a key in vivo parameter.

CompoundEffect on Endometrial Thickness
Norethisterone (active metabolite of this compound)Induces a significant reduction in endometrial thickness.
LevonorgestrelInduces a significant reduction in endometrial thickness, with some studies suggesting a more pronounced effect compared to Norethisterone.

Data from a randomized clinical trial comparing the effects of Norethisterone and a Levonorgestrel-releasing intrauterine system on endometrial hyperplasia.

Cervical Mucus Effects

Progestins increase the viscosity of cervical mucus, making it a barrier to sperm.

CompoundEffect on Cervical Mucus
Norethisterone (active metabolite of this compound)A single oral dose leads to a rapid and sustained increase in cervical mucus viscosity, making it unfavorable for sperm penetration.
LevonorgestrelKnown to effectively thicken cervical mucus, a primary mechanism for its contraceptive action when used in low-dose formulations.

Qualitative comparison based on clinical observations.

Experimental Protocol: Assessment of Endometrial Thickness

Objective: To evaluate the in vivo effect of progestins on endometrial thickness.

Methodology:

  • Study Population: Women of reproductive age with regular menstrual cycles.

  • Treatment: Administration of the test progestin (e.g., oral Norethisterone or a Levonorgestrel-releasing intrauterine system) over a defined period.

  • Measurement: Endometrial thickness is measured using transvaginal ultrasonography at baseline and at specified time points during and after treatment.

  • Data Analysis: Changes in endometrial thickness from baseline are calculated and compared between treatment groups.

Signaling Pathways and Experimental Workflows

Progesterone Receptor Signaling Pathway

Progesterone and synthetic progestins exert their effects by binding to the intracellular progesterone receptor (PR). The activated PR-ligand complex translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA, thereby regulating the transcription of target genes.

Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin PR_HSP PR-HSP Complex Progestin->PR_HSP Binds PR Progesterone Receptor (PR) PR_active Active PR Dimer PR->PR_active Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_active->PRE Binds to DNA cluster_nucleus cluster_nucleus PR_active->cluster_nucleus Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Progesterone receptor signaling pathway.

Experimental Workflow: In Vitro Receptor Binding Assay

The following diagram illustrates the workflow for a competitive receptor binding assay to determine the in vitro efficacy of progestins.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Prepare Receptor (e.g., Uterine Cytosol) Incubation Incubate Receptor, Radioligand & Test Progestin Receptor->Incubation Radioligand Prepare Radiolabeled Progestin Radioligand->Incubation Test_Compound Prepare Test Progestins (Serial Dilutions) Test_Compound->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Bound Radioligand Separation->Quantification IC50 Determine IC50 Quantification->IC50 RBA Calculate Relative Binding Affinity (RBA) IC50->RBA

Caption: In Vitro Receptor Binding Assay Workflow.

Experimental Workflow: In Vivo Assessment of Endometrial Thickness

This diagram outlines the workflow for an in vivo study to assess the effect of progestins on endometrial thickness.

Endometrial_Thickness_Workflow cluster_study_design Study Design cluster_intervention Intervention cluster_outcome Outcome Assessment Recruitment Recruit Study Participants Baseline Baseline Measurement (Transvaginal Ultrasound) Recruitment->Baseline Randomization Randomize to Treatment Groups Baseline->Randomization Treatment Administer Progestin (e.g., Norethisterone or Levonorgestrel) Randomization->Treatment Follow_up Follow-up Measurements (Transvaginal Ultrasound) Treatment->Follow_up Data_Collection Collect Endometrial Thickness Data Follow_up->Data_Collection Analysis Compare Changes in Thickness Data_Collection->Analysis

Caption: In Vivo Endometrial Thickness Study Workflow.

A Comparative Analysis of the Metabolic Stability of Ethynodiol and Desogestrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of two widely used progestins, Ethynodiol Diacetate and Desogestrel. Understanding the metabolic fate of these compounds is crucial for optimizing drug efficacy and safety profiles. This analysis is supported by a compilation of experimental data from various sources, presented in a clear and comparative format.

Introduction to Progestin Metabolism

This compound diacetate and desogestrel are synthetic progestogens commonly used in oral contraceptives. Both are prodrugs, meaning they are pharmacologically inactive until they are metabolized in the body to their active forms. This compound diacetate is rapidly converted to norethindrone, while desogestrel is metabolized to etonogestrel (also known as 3-keto-desogestrel). The metabolic stability of these parent compounds and the subsequent metabolism of their active metabolites are key determinants of their pharmacokinetic profiles, influencing their duration of action, potential for drug-drug interactions, and overall therapeutic effect.

Comparative Metabolic Data

The following tables summarize the key pharmacokinetic parameters and metabolic enzyme profiles for the active metabolites of this compound Diacetate (Norethindrone) and Desogestrel (Etonogestrel).

Table 1: Pharmacokinetic Parameters of Active Metabolites

ParameterNorethindrone (from this compound Diacetate)Etonogestrel (from Desogestrel)Reference(s)
Bioavailability High (rapidly converted from this compound Diacetate)~84% (from Desogestrel)[1],[2]
Protein Binding Bound to albumin and SHBG66% to albumin, 32% to SHBG[1],[3]
Elimination Half-life 4 - 6.9 hours21 - 38 hours[4],[3]
Metabolism HepaticHepatic[1],[5]
Excretion Urine and feces as metabolitesPrimarily urine, minorly feces[1],[5]

Table 2: Major Enzymes Involved in Metabolism

Compound/MetaboliteMetabolizing EnzymesReference(s)
This compound Diacetate to Norethindrone Esterases[6]
Norethindrone 3α- and 3β-hydroxysteroid dehydrogenases, 5α- and 5β-reductases[7]
Desogestrel to Etonogestrel CYP2C9, CYP2C19 (implicated)[8]
Etonogestrel CYP3A4[5]

Metabolic Pathways

The metabolic conversion of this compound Diacetate and Desogestrel into their active forms and subsequent metabolites involves several enzymatic reactions, primarily occurring in the liver.

This compound Diacetate Metabolic Pathway

This compound diacetate is rapidly deacetylated by esterases to its active metabolite, norethindrone.[6] Norethindrone then undergoes extensive metabolism, primarily through the reduction of the A-ring.[7]

Ethynodiol_Diacetate This compound Diacetate Norethindrone Norethindrone (Active) Ethynodiol_Diacetate->Norethindrone Esterases Metabolites Reduced Metabolites Norethindrone->Metabolites Ring A Reduction

Metabolic conversion of this compound Diacetate.
Desogestrel Metabolic Pathway

Desogestrel is rapidly hydroxylated to form its active metabolite, etonogestrel. This conversion is suggested to be catalyzed by CYP2C9 and CYP2C19.[8] Etonogestrel is then further metabolized, primarily by CYP3A4.[5]

Desogestrel Desogestrel Etonogestrel Etonogestrel (Active) Desogestrel->Etonogestrel CYP2C9, CYP2C19 Hydroxylated_Metabolites Hydroxylated Metabolites Etonogestrel->Hydroxylated_Metabolites CYP3A4

Metabolic conversion of Desogestrel.

Experimental Protocols for Metabolic Stability Assays

The following are generalized protocols for in vitro assays commonly used to determine the metabolic stability of compounds like this compound and Desogestrel.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses Phase I metabolic stability by incubating the test compound with liver microsomes, which are rich in cytochrome P450 enzymes.

Materials:

  • Test compound (this compound or Desogestrel)

  • Pooled human liver microsomes

  • NADPH regenerating system (Cofactor)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (Stopping solution)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the test compound to the final incubation concentration in phosphate buffer.

  • Pre-incubate the liver microsomes and the test compound at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vitro Metabolic Stability Assay Using Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.

Materials:

  • Test compound (this compound or Desogestrel)

  • Cryopreserved human hepatocytes

  • Williams' Medium E or other suitable culture medium

  • Acetonitrile (Stopping solution)

  • LC-MS/MS system for analysis

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

  • Determine cell viability and density.

  • Prepare a suspension of hepatocytes in the culture medium.

  • Add the test compound to the hepatocyte suspension at the final desired concentration.

  • Incubate the mixture at 37°C in a shaking water bath or on an orbital shaker.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots.

  • Terminate the metabolic activity by adding cold acetonitrile.

  • Process the samples by centrifugation to remove cell debris.

  • Quantify the concentration of the parent compound in the supernatant using LC-MS/MS.

  • Determine the metabolic half-life and intrinsic clearance.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro metabolic stability assay.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound Stock Solution Pre_Incubate Pre-incubate at 37°C Prep_Compound->Pre_Incubate Prep_System Prepare Metabolic System (Microsomes or Hepatocytes) Prep_System->Pre_Incubate Initiate Initiate Reaction (Add Cofactor/Cells) Pre_Incubate->Initiate Time_Points Collect Aliquots at Time Points Initiate->Time_Points Terminate Terminate Reaction (Add Stop Solution) Time_Points->Terminate Process Process Samples (Centrifugation) Terminate->Process LCMS Analyze by LC-MS/MS Process->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

General workflow for in vitro metabolic stability assays.

Conclusion

Based on the available data, Desogestrel, through its active metabolite Etonogestrel, exhibits a longer elimination half-life compared to the active metabolite of this compound Diacetate, Norethindrone. This suggests that Etonogestrel is metabolically more stable in vivo. The primary metabolic pathways also differ, with Desogestrel's conversion to its active form being mediated by CYP enzymes, while this compound Diacetate is activated by esterases. The subsequent metabolism of Etonogestrel is heavily reliant on CYP3A4, making it more susceptible to drug-drug interactions with inducers or inhibitors of this enzyme. In contrast, Norethindrone's metabolism involves reductase and dehydrogenase enzymes. These differences in metabolic stability and pathways have significant implications for the clinical use of these progestins, influencing dosing regimens and the potential for drug interactions. The provided experimental protocols offer a framework for further head-to-head comparative studies to quantify the intrinsic metabolic stability of both the parent prodrugs and their active metabolites.

References

A Comparative Analysis of Ethynodiol's Binding Affinity for the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the relative binding affinity of Ethynodiol and other progestins to the androgen receptor (AR). The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview supported by experimental data and methodologies.

Relative Binding Affinity of Progestins to the Androgen Receptor

The androgenic activity of progestins is a critical consideration in their therapeutic application, as off-target binding to the androgen receptor can lead to undesirable side effects. The relative binding affinity (RBA) of various progestins to the AR is typically determined through competitive binding assays, with dihydrotestosterone (DHT) serving as the reference compound with an RBA of 100.

Table 1: Relative Binding Affinity (RBA) of Selected Progestins to the Rat Prostatic Androgen Receptor

CompoundRelative Binding Affinity (RBA) vs. DHT
Dihydrotestosterone (DHT)100
Levonorgestrel22.0
Gestodene19.0
3-keto Desogestrel11.8
3-keto Norgestimate2.5
Progesterone0.3
Norgestimate0.3

Source: Data compiled from in vitro studies comparing the binding affinities of various progestins to the rat prostatic androgen receptor[1].

It is important to note that a higher RBA value indicates a greater affinity for the androgen receptor, suggesting a higher potential for androgenic effects. Progestins with lower RBA values are considered to have a more favorable selectivity profile, minimizing androgen-related side effects[2].

Experimental Protocols: Assessing Androgen Receptor Binding Affinity

The determination of a compound's binding affinity for the androgen receptor is commonly achieved through in vitro competitive binding assays. Below is a generalized protocol based on established methodologies.

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) to the androgen receptor by measuring its ability to displace a radiolabeled or fluorescently labeled androgen.

Materials:

  • Receptor Source: Cytosol prepared from rat ventral prostate tissue, which is rich in androgen receptors[3].

  • Radioligand: Tritiated dihydrotestosterone ([³H]-DHT) or a synthetic androgen like [³H]-R1881.

  • Test Compounds: this compound and other progestins for comparison.

  • Reference Compound: Dihydrotestosterone (DHT).

  • Buffers and Reagents: Tris-HCl buffer, EDTA, dithiothreitol (DTT), molybdate, and charcoal-dextran suspension or hydroxylapatite (HAP) slurry for separation of bound and free ligand[3].

Procedure:

  • Cytosol Preparation: Rat ventral prostates are homogenized in a cold buffer solution. The homogenate is then centrifuged at high speed to obtain the cytosol fraction containing the soluble androgen receptors[3].

  • Competitive Binding Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound or the reference compound (DHT).

  • Separation of Bound and Free Ligand: After incubation, the mixture is treated with a charcoal-dextran suspension or hydroxylapatite slurry to adsorb the unbound radioligand. The mixture is then centrifuged to pellet the adsorbent[3].

  • Quantification: The radioactivity in the supernatant, which represents the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated using the following formula:

    RBA = (IC50 of Reference Compound / IC50 of Test Compound) x 100

Alternative Method: Fluorescence Polarization (FP) Assay

A non-radioactive alternative is the fluorescence polarization assay[4]. This method utilizes a fluorescently labeled androgen (Fluormone™) and the ligand-binding domain (LBD) of the androgen receptor. The binding of the large receptor-ligand complex to the small fluorescent ligand results in a high polarization value. When a test compound competes for binding, it displaces the fluorescent ligand, causing it to tumble more rapidly and resulting in a lower polarization signal. The IC50 is determined from the shift in polarization[4].

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male characteristics[5]. Its signaling pathway can be broadly divided into classical (genomic) and non-classical (non-genomic) pathways[6].

Classical (Genomic) Signaling Pathway:

  • Ligand Binding: In the absence of a ligand, the androgen receptor (AR) resides in the cytoplasm in a complex with heat shock proteins (HSPs)[5]. The binding of an androgen, such as DHT, induces a conformational change in the AR, leading to its dissociation from the HSPs[5].

  • Dimerization and Nuclear Translocation: The ligand-bound AR then dimerizes and translocates into the nucleus[5][6].

  • DNA Binding and Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes[6][7]. This binding, along with the recruitment of coactivators, initiates the transcription of genes involved in cell proliferation and survival[7][8].

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Active Active AR AR_HSP->AR_Active Dissociation AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Classical Androgen Receptor Signaling Pathway

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates a typical workflow for a competitive binding assay to determine the relative binding affinity of a test compound for the androgen receptor.

Experimental_Workflow Start Start: Prepare Reagents Prepare_Cytosol Prepare Receptor Source (e.g., Rat Prostate Cytosol) Start->Prepare_Cytosol Incubation Incubate Receptor with Radioligand & Test Compound Prepare_Cytosol->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Bound Ligand (Scintillation Counting) Separation->Quantification Data_Analysis Analyze Data (Calculate IC50 and RBA) Quantification->Data_Analysis End End: Determine RBA Data_Analysis->End

Competitive Binding Assay Workflow

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Ethynodiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Ethynodiol, a synthetic progestin used in pharmaceuticals, requires specific disposal procedures to prevent environmental contamination and comply with regulatory standards. This guide provides essential, step-by-step information for the proper disposal of this compound and associated materials in a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area to minimize inhalation exposure. In case of a spill, contain the material with an inert absorbent, such as sand or vermiculite, and collect it into a designated, labeled waste container.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing pharmaceutical waste management.[1][2][3] It is crucial to adhere to all local, regional, and national regulations concerning chemical and pharmaceutical waste.[4] A licensed professional waste disposal service should be contacted to handle the final disposal of this compound waste.[5]

Key principles of pharmaceutical waste disposal include:

  • Do not flush: this compound should not be flushed down the drain or into the sanitary sewer system, as this can lead to environmental contamination.[4]

  • Segregation: Keep this compound waste separate from other waste streams to ensure proper handling and treatment.

  • Labeling: Clearly label all waste containers with the contents, including "Hazardous Waste" and the specific chemical name.

Step-by-Step Disposal Protocol for this compound Waste

The following table outlines the procedural steps for the proper disposal of different types of this compound waste generated in a laboratory setting.

Waste TypeDisposal Procedure
Unused or Expired this compound 1. Do not dispose of in regular trash or down the drain.[4] 2. Package the material in a clearly labeled, sealed container. 3. Contact a licensed hazardous waste disposal company for pickup and incineration.[2][5]
Contaminated Labware (e.g., gloves, wipes, pipette tips) 1. Collect all contaminated solid waste in a designated, labeled hazardous waste container. 2. Ensure the container is properly sealed to prevent leakage. 3. Dispose of the container through a licensed hazardous waste disposal service.
Contaminated Solvents or Solutions 1. Collect all liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container. 2. Do not mix with incompatible chemicals. 3. Arrange for disposal through a licensed hazardous waste contractor.
Empty this compound Containers 1. Rinse the container three times with a suitable solvent. 2. Collect the rinsate as hazardous liquid waste. 3. Deface or remove the original label. 4. The cleaned container can then be disposed of as non-hazardous waste or recycled according to institutional protocols.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Ethynodiol_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_container Empty Container Path cluster_final Final Disposal start Identify this compound Waste assess_type Determine Waste Type start->assess_type solid_waste Unused/Expired this compound or Contaminated Solid Labware assess_type->solid_waste Solid liquid_waste Contaminated Solvents or Solutions assess_type->liquid_waste Liquid empty_container Empty this compound Container assess_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid contact_disposal Contact Licensed Hazardous Waste Disposal Service collect_solid->contact_disposal collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_liquid->contact_disposal rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container collect_rinsate Collect Rinsate as Hazardous Liquid Waste rinse_container->collect_rinsate dispose_container Dispose of Cleaned Container as Non-Hazardous Waste rinse_container->dispose_container collect_rinsate->contact_disposal incineration Incineration contact_disposal->incineration

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste management protocols.

References

Safeguarding Your Research: A Guide to Handling Ethynodiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethynodiol, a synthetic progestin. Adherence to these procedural steps will minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE and safety protocols.

Equipment/ProcedureSpecificationPurpose
Hand Protection Wear suitable chemical-resistant gloves. While specific data for this compound is limited, nitrile or neoprene gloves are generally preferred for handling pharmaceutical compounds. Double gloving is recommended.[1]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields are the minimum requirement.[2] For tasks with a higher risk of splashing, chemical safety goggles are recommended.To protect eyes from dust particles or splashes.
Skin and Body Protection A lab coat or a disposable gown should be worn.[2] Ensure it is clean and fully buttoned.To protect skin and clothing from contamination.
Respiratory Protection For routine handling of small quantities in a well-ventilated area, respiratory protection may not be required. In cases of potential dust or aerosol generation, a NIOSH-approved respirator should be used.[2]To prevent inhalation of the compound.
Hygiene Practices Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before breaks and immediately after handling the product.[2]To prevent ingestion and cross-contamination.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from strong oxidizing agents, strong acids, and strong bases.[2] The recommended storage temperature is between 20°C and 25°C (68°F and 77°F).[2] The storage area should be secure and accessible only to authorized personnel.

Handling and Preparation
  • Designated Area: Whenever possible, handle this compound in a designated area, such as a chemical fume hood, especially when manipulating the powder form.

  • Weighing: If weighing the solid material, do so in a ventilated enclosure or a fume hood to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.

  • Container Management: The hazardous waste container should be kept closed when not in use and stored in a designated satellite accumulation area.

  • Disposal Method: Dispose of the waste in accordance with local, regional, national, and international regulations.[2] Do not flush this compound down the drain or dispose of it in the regular trash.[2] Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Emergency Procedures: Spills and Exposure

In the event of an accidental spill or exposure, immediate and appropriate action is necessary.

Spill Cleanup Protocol
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[2] Eliminate all potential ignition sources.

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material.

  • Cleanup: Place the contained material and all contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention immediately.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If irritation persists, seek medical advice.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area SelectPPE->PrepareWorkArea ReceiveInspect Receive & Inspect PrepareWorkArea->ReceiveInspect Store Store Securely ReceiveInspect->Store Handle Handle with Care Store->Handle SegregateWaste Segregate Contaminated Waste Handle->SegregateWaste Spill Spill Occurs Handle->Spill Exposure Exposure Occurs Handle->Exposure Dispose Dispose via EHS SegregateWaste->Dispose SpillCleanup Follow Spill Protocol Spill->SpillCleanup FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethynodiol
Reactant of Route 2
Ethynodiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.